Propyl lactate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGAIQLOCKNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049334 | |
| Record name | Propanoic acid,2-hydroxy-,propylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-09-1 | |
| Record name | Propyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl lactate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid,2-hydroxy-,propylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL LACTATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Q872BRBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propyl lactate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Lactate
Introduction
This compound (propyl 2-hydroxypropanoate) is an organic compound classified as an ester of lactic acid and propanol.[1][2] It exists as a colorless, transparent liquid and is recognized for its mild, pleasant odor.[2][3] This biodegradable solvent has garnered significant attention across various industries, including pharmaceuticals, cosmetics, food and beverage, and coatings, owing to its favorable safety profile, low toxicity, and effective solvency power.[2][] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Isomerism
This compound is a chiral molecule, existing as two distinct stereoisomers: (S)-propyl lactate (also known as L-propyl lactate) and (R)-propyl lactate (or D-propyl lactate). The racemic mixture is the most commonly available form.[5] The specific isomer can be crucial in pharmaceutical and biological applications where stereochemistry dictates efficacy and interaction with biological systems.
The fundamental structure consists of a propyl group attached via an ester linkage to the carboxyl group of lactic acid. The structure retains the hydroxyl group at the alpha-position relative to the carbonyl, which is a key feature influencing its chemical properties, such as its ability to form hydrogen bonds.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application as a solvent, in formulations, and as a chemical intermediate. Data is provided for the racemic mixture unless otherwise specified.
| Property | Value | Reference(s) |
| IUPAC Name | propyl 2-hydroxypropanoate | [1][] |
| CAS Number | 616-09-1 (Racemate), 53651-69-7 ((S)-isomer) | [1][6][7] |
| Molecular Formula | C₆H₁₂O₃ | [1][8][9] |
| Molecular Weight | 132.16 g/mol | [1][][9] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Boiling Point | 166 - 174.2 °C at 760 mmHg | [2][8][10] |
| Melting Point | -14 °C to 1 °C | [2][][7][10][11] |
| Density | 0.988 - 1.024 g/cm³ at 20-25 °C | [2][3][8][10] |
| Flash Point | 62.7 - 69 °C | [5][7][8] |
| Vapor Pressure | 0.38 mmHg at 25 °C | [5][8] |
| Refractive Index | 1.411 - 1.427 at 20 °C | [5][8][10] |
| Solubility | Completely miscible with water; Soluble in alcohol; Limited in nonpolar solvents. | [2][5] |
| logP (o/w) | 0.470 - 0.8 (estimated) | [5][12] |
Experimental Protocols and Data
Synthesis: Fischer Esterification
A primary method for synthesizing this compound is the Fischer esterification, which involves the direct acid-catalyzed reaction between lactic acid and propanol.
Methodology:
-
Lactic acid and an excess of n-propanol are combined in a round-bottom flask.
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
The reaction mixture is heated to reflux. Water is produced as a byproduct and is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the ester product.
-
Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and washed with water to remove any remaining acid, alcohol, and salts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation under reduced pressure to yield pure this compound.[2]
Chemical Reactions: Hydrolysis
This compound can be hydrolyzed back to its constituent parts, lactic acid and propanol. This reaction is the reverse of the Fischer esterification and is typically catalyzed by an acid or a base.[2]
Caption: Hydrolysis of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides structural confirmation. Key signals include a doublet for the methyl group protons of the lactate moiety, a quartet for the adjacent methine proton, and signals corresponding to the propyl group's methyl, methylene, and oxymethylene protons. The hydroxyl proton signal is often a broad singlet.[2]
Mass Spectrometry (MS): Mass spectrometry analysis reveals characteristic fragmentation patterns. A common fragmentation includes the loss of the propyl group, resulting in an acylium ion (m/z 89). The McLafferty rearrangement can also produce a significant diagnostic peak.[2]
Biological Activity and Metabolism
This compound itself is primarily used as a solvent and flavoring agent and has demonstrated some antimicrobial and antifungal properties.[2] In biological systems, esters like this compound are subject to hydrolysis by esterase enzymes. This metabolic process cleaves the ester bond, yielding lactic acid and n-propanol.[13]
While this compound is not a direct signaling molecule, its metabolite, lactate, is a key player in cellular metabolism and signaling.[14] Lactate is no longer considered merely a metabolic waste product but is recognized as a crucial energy source shuttled between cells and tissues (the "lactate shuttle" concept) and a signaling molecule that can influence immune responses, inflammation, and even epigenetic gene regulation through histone lactylation.[14][15] Therefore, the biological effects of this compound in vivo are likely influenced by its conversion to endogenous lactate and propanol.
References
- 1. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 616-09-1 [smolecule.com]
- 3. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 5. This compound, 616-09-1 [thegoodscentscompany.com]
- 6. nbinno.com [nbinno.com]
- 7. PROPYL (S)-(-)-LACTATE | 53651-69-7 [amp.chemicalbook.com]
- 8. This compound | 616-09-1 [chemnet.com]
- 9. scbt.com [scbt.com]
- 10. chembk.com [chembk.com]
- 11. parchem.com [parchem.com]
- 12. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 13. n-Butyl lactate - Wikipedia [en.wikipedia.org]
- 14. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Lactate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Propyl lactate, a lactate ester, is gaining increasing attention within the pharmaceutical and chemical industries due to its favorable safety profile, biodegradability, and versatile solvent properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, analytical methods, and applications in drug development, with a particular emphasis on its role as a green solvent.
Chemical Identity
CAS Number: 616-09-1[1]
Synonyms: this compound has numerous synonyms, reflecting its chemical structure and common usage. These include:
-
n-Propyl lactate[1]
-
Propanoic acid, 2-hydroxy-, propyl ester[1]
-
Lactic acid, propyl ester[2]
-
(±)-n-Propyl lactate[2]
-
2-Hydroxypropanoic acid propyl ester[2]
-
Propyl 2-hydroxypropanoate[1]
-
Purasolv NPL[2]
-
Lactic Acid n-Propyl Ester[1]
Physicochemical Properties
This compound is a colorless, transparent liquid with a slightly sweet taste.[3] It is characterized by its miscibility with water and various organic solvents.[2][3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C6H12O3 | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Boiling Point | 169 °C | [4] |
| Melting Point | 1 °C | [2] |
| Density | 1.0035 g/cm³ | [2] |
| Flash Point | 68 °C | [4] |
| Refractive Index | 1.42 | [4] |
| Water Solubility | Completely miscible | [4] |
Synthesis and Manufacturing
This compound is primarily synthesized through the esterification of lactic acid with propanol. This reaction is typically catalyzed by an acid.
Experimental Protocol: Fischer Esterification of Lactic Acid with Propanol
This protocol is a representative method for the synthesis of this compound based on the principles of Fischer esterification.
Materials:
-
Lactic acid (88-92% aqueous solution)
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Benzene (for azeotropic removal of water)
-
Anhydrous sodium acetate (for neutralization)
-
Dean-Stark apparatus
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and reflux condenser, combine lactic acid, n-propanol in a molar excess, a small amount of benzene, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with benzene.
-
Continuously remove the lower aqueous layer from the trap to drive the reaction to completion.
-
Monitor the reaction progress by observing the cessation of water formation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acidic catalyst by adding anhydrous sodium acetate and stirring.
-
Set up the apparatus for fractional distillation.
-
Distill off the excess n-propanol and benzene.
-
Purify the remaining crude this compound by vacuum distillation to obtain the final product.
Applications in Drug Development
This compound's low toxicity and excellent solvency make it a promising excipient in pharmaceutical formulations.[2] It is particularly explored as a green solvent, offering a more environmentally friendly alternative to traditional organic solvents.
Solvent for Drug Delivery Systems
This compound is being investigated as a solvent in various drug delivery systems, including oral, topical, and transdermal formulations. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble drugs, makes it a valuable tool for enhancing drug solubility and bioavailability.[2]
Role in Transdermal Drug Delivery
In the formulation of transdermal drug delivery systems (TDDS), solvents are crucial for dissolving the drug and enhancing its permeation through the skin. This compound can act as a solvent and a potential penetration enhancer. The general workflow for developing a matrix-type transdermal patch is outlined below.
Analytical Methods
The purity and concentration of this compound can be determined using standard analytical techniques, primarily gas chromatography (GC).
Experimental Protocol: Gas Chromatography (GC) Analysis of this compound
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-17MS or equivalent).
Reagents:
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound standard of known purity.
-
Suitable solvent for sample dilution (e.g., acetone or methylene chloride).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 290 °C.
-
Hold at 290 °C for 10 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min.
-
Injection Volume: 1 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations to create a calibration curve.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration that falls within the range of the calibration standards.
-
Analysis: Inject the standard solutions and the sample solution into the GC.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Metabolic Pathway
While this compound is primarily used as an excipient, understanding its potential metabolic fate is important. Esters are generally hydrolyzed in the body by esterases to their corresponding acid and alcohol. Therefore, it is anticipated that this compound would be hydrolyzed to lactic acid and n-propanol, both of which are endogenous or readily metabolized substances. A more novel approach to producing lactate esters is through microbial biosynthesis, which involves engineering metabolic pathways in microorganisms like E. coli.
Toxicology and Safety
Lactate esters, including this compound, are generally considered to have low toxicity.[2] This is a key advantage for their use in pharmaceutical and consumer products.
Acute Toxicity:
-
Lactate esters generally have an oral LD50 greater than 2000 mg/kg.[5]
-
The inhalation LC50 is typically above 5000 mg/m³.[5]
Irritation:
-
This compound may be a potential eye and skin irritant.[5]
-
It is not generally considered to be a skin sensitizer.[5]
Systemic Toxicity:
-
Lactate esters do not appear to cause systemic toxicity, except at very high concentrations.[5]
GHS Hazard Statements:
-
Some classifications indicate potential for causing serious eye damage (H318) and respiratory irritation (H335).[1]
Overall, with appropriate handling and at the concentrations typically used in formulations, this compound is considered to have a favorable safety profile.
This compound is a versatile and promising chemical for the pharmaceutical industry. Its properties as a biodegradable, low-toxicity solvent make it an attractive alternative to conventional solvents, aligning with the principles of green chemistry. For researchers and drug development professionals, this compound offers a valuable tool for formulating a wide range of products, particularly for enhancing the delivery of poorly soluble drugs. Further research into its applications and a deeper understanding of its interactions within complex formulations will continue to expand its utility in the development of safe and effective medicines.
References
- 1. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microbial biosynthesis of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial biosynthesis of lactate esters (Journal Article) | OSTI.GOV [osti.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Propyl Lactate from Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of propyl lactate, a valuable ester with applications as a green solvent and a key intermediate in the pharmaceutical and chemical industries. This document details the prevalent synthesis methodologies, focusing on the direct esterification of lactic acid with n-propanol. It includes detailed experimental protocols, comparative data on catalytic systems, and process optimization strategies, presented to meet the technical demands of research and development professionals.
Introduction
This compound (n-propyl 2-hydroxypropanoate) is an organic ester characterized by its biodegradability, low toxicity, and excellent solvency power. It is synthesized from renewable resources, primarily through the esterification of lactic acid with n-propanol. The reaction is a reversible equilibrium process, necessitating the use of catalysts and often strategies to remove water, a key byproduct, to drive the reaction toward high yields of the desired ester. This guide will explore the core chemical principles, practical experimental procedures, and analytical methods pertinent to the synthesis and purification of this compound.
Synthesis Methodologies
The primary route for synthesizing this compound is the Fischer-Speier esterification of lactic acid with n-propanol. Alternative methods, such as the alcoholysis of polylactic acid (PLA), also provide a pathway to this valuable ester.[1]
Direct Esterification
The direct esterification reaction is represented by the following chemical equation:
C₃H₆O₃ (Lactic Acid) + C₃H₈O (n-Propanol) ⇌ C₆H₁₂O₃ (this compound) + H₂O (Water)[1]
This equilibrium-limited reaction is typically catalyzed by strong acids. The choice of catalyst—homogeneous or heterogeneous—is a critical factor influencing reaction rates, yields, and the overall process economy.
Catalytic Systems: A Comparative Overview
The efficiency of this compound synthesis is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are effective, each presenting distinct advantages and disadvantages.
Homogeneous Catalysis
Strong mineral acids, such as sulfuric acid (H₂SO₄), are traditional and effective homogeneous catalysts for esterification.[2] They offer high reaction rates due to their excellent miscibility in the reaction medium. However, their use presents significant challenges, including equipment corrosion, difficulties in catalyst separation from the product, and the need for neutralization steps, which can generate substantial waste.[3][4]
Heterogeneous Catalysis
Solid acid catalysts, particularly sulfonic acid-functionalized ion-exchange resins like Amberlyst-15, have emerged as a prominent alternative to homogeneous catalysts.[5] These catalysts offer several advantages:
-
Ease of Separation : They can be easily removed from the reaction mixture by simple filtration.
-
Reusability : Heterogeneous catalysts can be regenerated and reused for multiple reaction cycles.
-
Reduced Corrosion : They are generally less corrosive to equipment than mineral acids.
-
Simplified Purification : The absence of a soluble acid catalyst simplifies the downstream purification process.[4]
The primary limitation of heterogeneous catalysts can be potential mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the active sites within the catalyst pores.[2]
Quantitative Comparison of Catalytic Systems
While direct comparative studies for this compound under identical conditions are scarce in the literature, the following tables summarize typical reaction parameters and outcomes for both homogeneous and heterogeneous systems based on data from related esterification reactions. Industrial applications of Fischer esterification for this compound have reported yields exceeding 90% under optimized conditions.[1]
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis for Lactate Ester Synthesis
| Feature | Homogeneous Catalyst (e.g., H₂SO₄) | Heterogeneous Catalyst (e.g., Amberlyst-15) |
| Catalyst State | Liquid phase, soluble in reaction mixture | Solid phase, insoluble in reaction mixture |
| Activity | Generally high due to excellent reactant contact | High, but can be limited by mass transfer/diffusion |
| Selectivity | High | High |
| Separation | Difficult; requires neutralization and washing steps | Easy; simple filtration |
| Recyclability | Not practically recyclable | Recyclable over multiple cycles |
| Corrosion | High potential for equipment corrosion | Low corrosion potential |
| Thermal Stability | High | Limited by the polymer matrix (e.g., Amberlyst-15 < 120-140°C) |
| Environmental Impact | Generates salt waste from neutralization | More environmentally benign due to reusability and reduced waste |
Table 2: Optimized Reaction Conditions for this compound Synthesis via Esterification
| Parameter | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst-15) |
| Catalyst Loading | 1-3 wt% of total reactants[2] | 1.2 - 3.9 wt% of total reactants |
| Molar Ratio (Propanol:Lactic Acid) | 1.5:1 to 3:1[2] | 1.1:1 to 2.8:1 |
| Temperature | 70 - 100°C[2] | 50 - 90°C[5] |
| Reaction Time | Several hours, dependent on conditions[1] | 4 - 8 hours, dependent on conditions |
| Typical Yield | >90% (with water removal)[1] | >80-90% (with water removal) |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Using a Homogeneous Catalyst (Sulfuric Acid)
This protocol is based on the principles of Fischer esterification with azeotropic water removal.
Materials:
-
Lactic acid (88-92% aqueous solution)
-
n-Propanol
-
Concentrated sulfuric acid (98%)
-
Toluene (or another suitable water entrainer)
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask (e.g., 500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add lactic acid, n-propanol (e.g., in a 1:2 molar ratio), toluene (approximately 40% of the total reactant volume), and a few boiling chips to the flask.
-
Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the flask.
-
Reaction : Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing : Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted lactic acid. (Caution: CO₂ evolution). Repeat until no more gas evolves.
-
Water or brine to remove any remaining salts.
-
-
Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal : Filter off the drying agent. Remove the toluene and any excess n-propanol using a rotary evaporator or by simple distillation.
-
Final Purification : Purify the crude this compound by vacuum distillation to obtain the final product.
Synthesis Using a Heterogeneous Catalyst (Amberlyst-15)
This protocol outlines the procedure for a batch reaction using a solid acid catalyst.
Materials:
-
Lactic acid (88-92% aqueous solution)
-
n-Propanol
-
Amberlyst-15 ion-exchange resin
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Preparation : If necessary, wash the Amberlyst-15 resin with distilled water and dry it in an oven at a temperature below its maximum operating temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add lactic acid, n-propanol (e.g., in a 1.5:1 molar ratio), the dried Amberlyst-15 catalyst (2-4 wt% of reactants), and boiling chips.
-
Reaction : Heat the mixture to reflux (typically 80-90°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC or titration). The reaction is typically run for 4-8 hours.
-
Catalyst Recovery : After the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the Amberlyst-15 catalyst by filtration. The recovered catalyst can be washed, dried, and reused.
-
Workup : Transfer the filtrate to a separatory funnel. Wash the solution with a saturated sodium bicarbonate solution to remove any unreacted lactic acid, followed by a water or brine wash.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-propanol using a rotary evaporator or distillation.
-
Final Purification : Purify the crude this compound by vacuum distillation.
Process Intensification and Optimization
To overcome the equilibrium limitations of esterification, several process intensification strategies can be employed.
Reactive Distillation (RD)
Reactive distillation combines chemical reaction and distillation in a single unit. As the esterification proceeds in the reactive section of the column, the more volatile products (water and sometimes the ester/alcohol azeotrope) are continuously removed, shifting the equilibrium towards the product side. This can lead to very high conversions of lactic acid.[6][7] The column typically operates with the lactic acid fed near the top and the alcohol fed lower down, with the this compound product being removed from the bottom.[7]
Pervaporation
Pervaporation is a membrane-based separation technique that can be coupled with the esterification reactor to selectively remove water from the reaction mixture.[8][9] A hydrophilic membrane allows water to permeate through while retaining the organic reactants and product, thereby driving the reaction to higher conversions.[10] Studies on similar esterifications have shown that pervaporation can increase conversions significantly compared to a conventional batch reactor.[8]
Purification and Analysis
Purification Protocol
High-purity this compound is typically obtained through a multi-step purification process following the initial reaction.
-
Neutralization and Washing : The crude product is first washed with an aqueous solution of a weak base, such as sodium carbonate or bicarbonate, to remove the acid catalyst (if homogeneous) and unreacted lactic acid.[1] This is followed by washing with water or brine to remove residual salts.
-
Drying : The organic phase is dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation : The final and most critical step is fractional distillation under reduced pressure (vacuum distillation). This separates the this compound from less volatile impurities and any remaining n-propanol.
Analytical Methods
Monitoring the reaction progress and final product purity requires reliable analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for quantitative analysis of the reaction mixture. It allows for the separation and quantification of reactants (lactic acid, n-propanol), product (this compound), and potential byproducts.[11]
-
Titration : The consumption of lactic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base (e.g., NaOH). This provides a measure of the acid conversion over time.
-
Karl Fischer Titration : This method is used to accurately determine the water content in the reaction mixture, which is crucial for kinetic studies and process monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to confirm the structure of the synthesized this compound and to quantify the components of the reaction mixture.[12]
Visualizing the Process
Diagrams created using Graphviz help to visualize the reaction pathway and experimental workflows.
Fischer Esterification Pathway
// Nodes LacticAcid [label="Lactic Acid\n(C₃H₆O₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propanol [label="n-Propanol\n(C₃H₈O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtonatedCarbonyl [label="Protonated\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; PropylLactate [label="this compound\n(C₆H₁₂O₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water\n(H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst1 [label="H⁺\n(Catalyst)", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Catalyst2 [label="H⁺\n(Catalyst)", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges {LacticAcid, Catalyst1} -> ProtonatedCarbonyl [label="+"]; {Propanol, ProtonatedCarbonyl} -> TetrahedralIntermediate [label="+ Attack"]; TetrahedralIntermediate -> PropylLactate [label="- H₂O"]; TetrahedralIntermediate -> Water [style=invis]; PropylLactate -> Catalyst2 [label="- H⁺", dir=back];
// Invisible edges for layout LacticAcid -> Propanol [style=invis]; Propanol -> ProtonatedCarbonyl [style=invis]; } Caption: The acid-catalyzed Fischer esterification mechanism for this compound synthesis.
General Experimental Workflow
// Nodes start [label="Start | Reactants & Catalyst", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction | Heat under Reflux\n(Water Removal)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup | { Catalyst Removal (Filtration) | Neutralization (Washing)}", shape=record]; purification [label="Purification | { Drying | Vacuum Distillation}", shape=record]; analysis [label="Analysis | GC-MS, NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End | Pure this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; } Caption: A generalized workflow for the synthesis and purification of this compound.
Logic Diagram: Homogeneous vs. Heterogeneous Catalysis
// Nodes Start [label="Choose Catalyst System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogeneous [label="Homogeneous (e.g., H₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Heterogeneous [label="Heterogeneous (e.g., Amberlyst-15)", fillcolor="#FBBC05", fontcolor="#202124"]; Hom_Pros [label="Pros:\n- High Activity\n- Low Cost", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Hom_Cons [label="Cons:\n- Corrosion\n- Difficult Separation\n- Waste Generation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note]; Het_Pros [label="Pros:\n- Easy Separation\n- Reusable\n- Low Corrosion", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Het_Cons [label="Cons:\n- Higher Initial Cost\n- Potential Mass\n Transfer Limits", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note];
// Edges Start -> Homogeneous; Start -> Heterogeneous; Homogeneous -> Hom_Pros [dir=none]; Homogeneous -> Hom_Cons [dir=none]; Heterogeneous -> Het_Pros [dir=none]; Heterogeneous -> Het_Cons [dir=none]; } Caption: Decision logic comparing homogeneous and heterogeneous catalysts.
Conclusion
The synthesis of this compound from lactic acid is a well-established process, with direct esterification being the most commercially viable route. The choice between homogeneous and heterogeneous catalysts represents a critical process design decision, balancing reaction efficiency with operational and environmental considerations. While sulfuric acid offers high activity, solid acid catalysts like Amberlyst-15 provide significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Process intensification techniques such as reactive distillation offer a pathway to further enhance reaction conversion and process efficiency. The detailed protocols and comparative data provided in this guide serve as a foundational resource for the development, optimization, and scale-up of this compound synthesis in a research and industrial setting.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. jetir.org [jetir.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Experimental and Mathematical Analysis of the Kinetics of the Low-Waste Process of Butyl Lactate Synthesis [mdpi.com]
- 9. Kinetics study of propyl acetate synthesis reaction catalyzed by Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 10. US2420234A - Purification of lactic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | MDPI [mdpi.com]
Propyl Lactate in Organic Synthesis: A Technical Guide for the Modern Laboratory
Abstract
Propyl lactate, the propyl ester of 2-hydroxypropanoic acid, is emerging from the shadow of its more common counterpart, ethyl lactate, as a versatile and sustainable tool in organic synthesis.[1] This technical guide provides an in-depth exploration of this compound's applications, moving beyond its identity as a mere solvent to its strategic use as a chiral building block and a key reactant. We will dissect its physicochemical properties, explore its role in promoting green chemistry principles, and provide detailed protocols for its synthesis and application in reactions critical to pharmaceutical and fine chemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound to innovate within the laboratory.
Introduction: Understanding this compound
This compound (IUPAC name: propyl 2-hydroxypropanoate) is a colorless, transparent liquid characterized by a mild, slightly sweet odor.[2][3] As an ester of lactic acid, a ubiquitous natural product, it is inherently biodegradable and exhibits low toxicity, positioning it as a prime candidate for greener chemical processes.[][5] Its molecular structure, featuring both an ester and a secondary alcohol functional group, along with a chiral center, is the source of its diverse utility in organic synthesis.[1]
The (S)-enantiomer, in particular, is a valuable intermediate derived from the fermentation of renewable resources, making it a key component in the bio-based economy.[6] Its role as a chemical intermediate is pivotal for creating more complex and high-value compounds, especially in pharmaceutical development where stereochemistry is paramount.[6]
Physicochemical Properties
A thorough understanding of a compound's physical properties is essential for its effective application. The properties of this compound make it a suitable replacement for more hazardous conventional solvents in various applications.
| Property | Value | Source(s) |
| CAS Number | 616-09-1 (racemic) | [3] |
| 53651-69-7 ((S)-enantiomer) | [6] | |
| Molecular Formula | C₆H₁₂O₃ | [3][7] |
| Molecular Weight | 132.16 g/mol | [3][7] |
| Appearance | Colorless, clear liquid | [2][8] |
| Boiling Point | 170-174.2 °C @ 760 mmHg | [1][8] |
| Melting Point | ~1 °C | [] |
| Density | ~1.0035 g/cm³ @ 25 °C | [][8] |
| Flash Point | 62.78 °C (145.00 °F) | [8] |
| Solubility | Soluble in water and organic solvents | [2] |
Synthesis and Core Reactivity
This compound is accessible through several synthetic routes and can participate in a range of fundamental organic reactions.
Primary Synthetic Routes
The two predominant methods for synthesizing this compound are classical Fischer esterification and the alcoholysis of polylactic acid (PLA).
-
Fischer Esterification : This is a direct acid-catalyzed condensation of lactic acid with propanol.[1] The reaction is an equilibrium process, and driving it towards the product often involves removing the water byproduct. Industrial applications using catalysts like sulfuric acid or heterogeneous catalysts such as Amberlyst ion-exchange resins can achieve yields exceeding 90%.[1]
-
Alcoholysis of Polylactic Acid (PLA) : As a method of chemical recycling, the depolymerization of PLA using propanol offers a sustainable route to this compound.[1][9] This process adds value to the PLA supply chain by converting polymer waste into a versatile green solvent and chemical intermediate.[9]
Fundamental Reactions
The functional groups of this compound dictate its reactivity:
-
Hydrolysis : The ester linkage can be cleaved by water under acidic or basic conditions to revert to lactic acid and propanol.[1]
-
Transesterification : this compound can react with other alcohols in the presence of a catalyst to form different lactate esters, a useful transformation for modifying properties or synthesizing specific target molecules.[1]
Application as a Green Solvent
The drive towards sustainable chemistry has highlighted the need for environmentally benign solvents. This compound, much like its ethyl analog, is an excellent candidate due to its biodegradability, low toxicity, high solvency power, and derivation from renewable resources.[][10] Its high boiling point makes it suitable for reactions requiring elevated temperatures, offering an alternative to traditional polar aprotic solvents like DMF or DMSO.[11]
Role in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, essential for forming carbon-carbon and carbon-heteroatom bonds.[12][13] The solvent plays a critical, albeit often complex, role by dissolving the reactants, catalyst, and base, and influencing the stability and reactivity of catalytic intermediates.[12][14]
While many studies focus on ethyl lactate, the similar properties of this compound suggest its utility in these transformations.[15] Its polarity can help dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) and stabilize charged intermediates in the catalytic cycle.
Application as a Chiral Building Block
The pharmaceutical industry's demand for single-enantiomer drugs has made the synthesis of chiral building blocks a critical area of research.[16][17] this compound, particularly (S)-propyl lactate, serves as an invaluable chiral intermediate.[6] Its pre-existing stereocenter can be incorporated into a target molecule, avoiding the need for asymmetric induction or chiral resolution later in the synthetic sequence. This "chiral pool" approach is both efficient and economical.[16]
The synthetic strategy often involves modifying the ester or hydroxyl group while preserving the integrity of the stereocenter. For example, the hydroxyl group can be protected, followed by transformation of the ester into other functional groups, or vice-versa.
The use of lactate-derived ketones in stereoselective aldol reactions further highlights the utility of this scaffold.[18][19] By building upon the chiral core of lactate, chemists can construct complex architectures with multiple contiguous stereocenters with high diastereoselectivity.[19]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Lactic Acid (88% aqueous solution)
-
n-Propanol
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus, round-bottom flask, heating mantle, reflux condenser, separatory funnel, distillation setup.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add lactic acid (1.0 mol) and n-propanol (3.0 mol, excess). Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the flask while stirring.
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms, driving the equilibrium toward the ester product. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling in a Lactate Ester Solvent
This protocol is adapted for the use of this compound as a green solvent in a common cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (as solvent, 5 mL)
-
Schlenk flask, magnetic stirrer, heating plate, inert atmosphere (Nitrogen or Argon).
Procedure:
-
Vessel Preparation: Add the aryl halide, arylboronic acid, palladium catalyst, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add this compound to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
While this compound is considered to have low toxicity, standard laboratory safety precautions should always be observed.[][5] It may cause respiratory irritation and serious eye damage in concentrated forms.[3] It is a flammable liquid and vapor.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from heat and sources of ignition.
-
Environmental: this compound is readily biodegradable, suggesting minimal environmental concern from proper disposal.[5]
Conclusion
This compound represents a compelling convergence of functionality and sustainability in organic synthesis. Its identity as a biodegradable, low-toxicity solvent positions it as a key player in the adoption of greener laboratory practices. Furthermore, its utility as a readily available chiral building block provides an efficient and strategic advantage in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. As researchers continue to prioritize both performance and environmental responsibility, the applications of this compound are poised for significant expansion, making it an indispensable tool for the modern synthetic chemist.
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. This compound, 616-09-1 [thegoodscentscompany.com]
- 9. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production | MDPI [mdpi.com]
- 10. pcimag.com [pcimag.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Propyl Lactate: A Comprehensive Technical Guide for the Modern Laboratory
An In-depth Whitepaper on a Promising Green Solvent for Researchers, Scientists, and Drug Development Professionals
Propyl lactate is emerging as a versatile and environmentally conscious solvent, offering a compelling alternative to traditional, often hazardous, organic solvents. Derived from renewable resources, this bio-based solvent aligns with the principles of green chemistry, presenting opportunities for more sustainable practices in research, development, and manufacturing. This technical guide provides a thorough examination of this compound, encompassing its physicochemical properties, synthesis, applications, safety profile, and detailed experimental methodologies.
Core Properties of this compound
This compound (C₆H₁₂O₃) is the ester formed from the reaction of lactic acid and n-propanol. It is a colorless liquid with a mild, fruity odor. Its favorable characteristics, including biodegradability and low toxicity, make it an attractive option for a wide range of applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties underscore its potential as a versatile solvent with a relatively high boiling point and good water miscibility.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Mild, fruity | [3] |
| Boiling Point | 170-174.2 °C | [4][5] |
| Melting Point | -14 °C | [6] |
| Density | 1.0035 g/cm³ @ 20 °C | [3] |
| Flash Point | 62.7 °C (145 °F) | [5][7] |
| Vapor Pressure | 1.1 hPa @ 20 °C | [6] |
| Water Solubility | Miscible | [8] |
Solvency Characteristics: Hansen Solubility Parameters
| Hansen Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | ~16.2 |
| δP (Polar) | ~7.0 |
| δH (Hydrogen Bonding) | ~11.8 |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of lactic acid with n-propanol, catalyzed by a strong acid.[6] This reversible reaction can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Fischer Esterification Reaction
The overall chemical equation for the synthesis of this compound is:
CH₃CH(OH)COOH + CH₃CH₂CH₂OH ⇌ CH₃CH(OH)COOCH₂CH₂CH₃ + H₂O (Lactic Acid + n-Propanol ⇌ this compound + Water)
Detailed Experimental Protocol for this compound Synthesis
The following protocol is adapted from a standard Fischer esterification procedure and is suitable for the laboratory-scale synthesis of this compound.[6][12][13]
Materials:
-
Lactic acid (85-90% aqueous solution)
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable azeotroping agent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine lactic acid and a molar excess of n-propanol (e.g., 1.5 to 2 equivalents). Add a suitable volume of toluene to facilitate azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and collecting at the bottom, while the toluene overflows back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted lactic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
-
Applications of this compound as a Green Solvent
This compound's favorable properties make it a suitable green solvent in a variety of applications, including organic synthesis, coatings, and cleaning formulations.
Organic Synthesis
This compound can serve as a reaction medium for various organic transformations. Its polar nature and hydrogen bonding capability can influence reaction rates and selectivities.
Experimental Workflow: General Procedure for an Organic Reaction in this compound
-
Reactant Dissolution: Dissolve the starting materials in this compound at the desired concentration in a suitable reaction vessel.
-
Reagent/Catalyst Addition: Add any necessary reagents or catalysts to the reaction mixture.
-
Reaction Conditions: Heat or cool the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC).
-
Product Isolation: Upon completion, the product can be isolated through various methods depending on its properties. Common techniques include:
-
Extraction: If the product is less soluble in water than in an immiscible organic solvent, the reaction mixture can be diluted with water and the product extracted.
-
Crystallization: If the product is a solid and has lower solubility in a co-solvent, it can be precipitated by adding an anti-solvent.
-
Distillation: If the product is volatile, it can be separated from the higher-boiling this compound by distillation.
-
-
Solvent Recovery: The this compound can often be recovered and purified for reuse, further enhancing the green credentials of the process.
Drug Development and Formulations
Due to its low toxicity and good solvency for a range of active pharmaceutical ingredients (APIs), this compound is being explored as a solvent and carrier in pharmaceutical formulations.[8] Its biocompatibility makes it a promising candidate for topical and potentially other drug delivery systems.
Safety and Environmental Profile
This compound is recognized for its favorable safety and environmental characteristics, particularly when compared to conventional petrochemical-based solvents.
Toxicity Profile
This compound exhibits low acute toxicity. A summary of available toxicity data for lactate esters is provided in Table 3. It is important to note that while specific data for this compound may be limited, the general trend for lactate esters indicates a low order of toxicity.[14][15][16]
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | [14][15][16] |
| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg | [8] |
| Acute Inhalation LC₅₀ | Rat | > 5000 mg/m³ | [14][15][16] |
This compound is considered a skin and eye irritant.[17] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the substance.
Ecotoxicity
This compound is readily biodegradable and has a low potential for bioaccumulation, making it an environmentally preferable choice.[4] Ecotoxicity data is summarized in Table 4.
| Organism | Test | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | 48h Immobilization | EC₅₀ | 0.27 - 0.38 mg/L | [5][18] |
| Selenastrum capricornutum (Green Algae) | 72h Growth Inhibition | EC₅₀ | 0.5 mg/L | [19] |
| Brachydanio rerio (Zebrafish) | 96h Acute Toxicity | LC₅₀ | > 100 mg/L | [20] |
Biodegradability
Lactate esters, including this compound, are readily biodegradable, breaking down into naturally occurring substances.[4] This property significantly reduces their environmental persistence and impact compared to many traditional solvents.
Conclusion
This compound presents a compelling case as a green solvent for a wide array of applications in research and industry. Its derivation from renewable resources, combined with its low toxicity, biodegradability, and effective solvency, positions it as a sustainable alternative to conventional solvents. While further research will continue to expand its applications, the data presented in this guide provides a solid foundation for its adoption in modern, environmentally conscious laboratories. The detailed protocols and data tables offer practical guidance for researchers and drug development professionals looking to incorporate greener chemical practices into their work.
References
- 1. researchgate.net [researchgate.net]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
- 3. ENVIRONMENTAL [oasis-lmc.org]
- 4. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Acute oral LD50: Significance and symbolism [wisdomlib.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. kinampark.com [kinampark.com]
- 12. benchchem.com [benchchem.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. daikinchemicals.com [daikinchemicals.com]
- 15. Safety assessment of lactate esters. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Surfactant (Genapol OX-80) toxicity to Selenastrum capricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
n-Propyl Lactate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of n-propyl lactate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, process development, and safety assessments. This document summarizes key quantitative data in structured tables, details standard experimental methodologies for property determination, and includes visualizations of experimental workflows.
Core Physical and Chemical Properties
n-Propyl lactate, also known as propyl 2-hydroxypropanoate, is a colorless liquid with a mild, fruity odor. It is an ester of lactic acid and n-propanol. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | propyl 2-hydroxypropanoate |
| Synonyms | Lactic acid n-propyl ester, Propyl lactate |
| CAS Number | 616-09-1[1][2][3] |
| Molecular Formula | C₆H₁₂O₃[1][3][4] |
| Molecular Weight | 132.16 g/mol [5][6] |
| SMILES | CCCOC(=O)C(C)O[4][5] |
| InChI Key | ILVGAIQLOCKNQA-UHFFFAOYSA-N[4][5] |
Quantitative Physical Properties
The following tables summarize the key physical properties of n-propyl lactate, providing a range of reported values from various sources.
Thermal Properties
| Property | Value | Temperature (°C) | Pressure |
| Boiling Point | 166 - 174.2 °C[5][7] | - | 760 mmHg |
| Melting Point | -14 °C to 1 °C[4][5][7][8] | - | - |
| Flash Point | 62.7 - 69 °C[1][3][8] | - | - |
Density and Refractive Index
| Property | Value | Temperature (°C) |
| Density | 0.980 - 1.024 g/cm³[4][5][7][8] | 20 - 25 |
| Refractive Index | 1.409 - 1.427[1][3][7][8] | 20 |
Solubility and Vapor Pressure
| Property | Value | Temperature (°C) |
| Solubility in Water | Slightly soluble to completely miscible[1][2][7][9] | 25 |
| Vapor Pressure | 0.38 mmHg[1][3][5][7] | 25 |
Experimental Protocols
Detailed methodologies for determining the key physical properties of organic liquids like n-propyl lactate are outlined below. These are based on standard laboratory procedures and established testing methods.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary method.
Procedure:
-
A small amount of n-propyl lactate is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.
-
The temperature is slowly increased.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[3]
Determination of Density (Digital Density Meter - ASTM D4052)
The density of a liquid can be accurately determined using a digital density meter, following a standard test method like ASTM D4052.[8] This method is based on the principle of an oscillating U-tube.
Procedure:
-
The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.
-
A small volume of n-propyl lactate is injected into the oscillating U-tube of the instrument.
-
The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
The density is calculated from the oscillation period and the calibration constants. The measurement is temperature-controlled.
Determination of Flash Point (Tag Closed-Cup Tester - ASTM D56)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Tag Closed-Cup method (ASTM D56) is a standard procedure for determining the flash point of volatile liquids.[1]
Procedure:
-
A specified volume of n-propyl lactate is placed in the test cup of the Tag Closed-Cup apparatus.
-
The lid is closed, and the sample is heated at a slow, constant rate.
-
At specified temperature intervals, an ignition source (a small flame) is applied through an opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. ASTM D4052 - eralytics [eralytics.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. ASTM D56 - eralytics [eralytics.com]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.astm.org [store.astm.org]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Propyl Lactate: A Comprehensive Technical Guide to its Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of propyl lactate, a versatile and biodegradable solvent, across a range of common laboratory and industrial solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this compound in their work.
Core Concepts: Understanding the Solubility of this compound
This compound (C₆H₁₂O₃) is an ester of lactic acid and propanol. Its molecular structure, featuring both a polar hydroxyl (-OH) group and a moderately polar ester group, alongside a nonpolar propyl chain, imparts an amphiphilic character. This dual nature governs its solubility behavior, allowing it to interact favorably with a wide spectrum of solvents through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The general principle of "like dissolves like" is a key determinant of its solubility profile.
Quantitative Solubility Data
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Primary Interaction Mechanisms |
| Polar Protic | Water | H₂O | Miscible | 159.2 g/L[1] | Hydrogen bonding |
| Methanol | CH₃OH | Highly Soluble[2] | Data not available | Hydrogen bonding, Dipole-dipole interactions | |
| Ethanol | C₂H₅OH | Highly Soluble[2] | Data not available | Hydrogen bonding, Dipole-dipole interactions | |
| Isopropanol | C₃H₇OH | Highly Soluble[2] | Data not available | Hydrogen bonding, Dipole-dipole interactions | |
| Polar Aprotic | Acetone | C₃H₆O | Highly Soluble[2] | Data not available | Dipole-dipole interactions |
| Ethyl Acetate | C₄H₈O₂ | Highly Soluble[2] | Data not available | Dipole-dipole interactions | |
| Moderately Nonpolar | Toluene | C₇H₈ | Intermediate[2] | Data not available | van der Waals forces, Dipole-induced dipole interactions |
| Diethyl Ether | (C₂H₅)₂O | Intermediate[2] | Data not available | Dipole-dipole interactions, van der Waals forces | |
| Nonpolar | Hexane | C₆H₁₄ | Limited[2] | Data not available | van der Waals forces |
| Cyclohexane | C₆H₁₂ | Limited[2] | Data not available | van der Waals forces |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of lactic acid with propanol, using an acid catalyst.
Materials:
-
Lactic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water, optional)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine lactic acid and an excess of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
If using a Dean-Stark apparatus for water removal, fill the side arm with toluene.
-
Assemble the reflux apparatus and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude this compound by distillation.
Determination of this compound Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (purified)
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Syringe filters (solvent-compatible)
-
Analytical instrumentation for quantification (e.g., gas chromatography, HPLC, or refractometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature to allow any undissolved this compound to settle. Centrifugation can be used to facilitate this separation.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any suspended particles.
-
Accurately dilute the filtered solution with the solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100mL, mol/L, or as a mole fraction.
Mandatory Visualizations
Caption: Fischer Esterification Workflow for this compound Synthesis.
Caption: Experimental Workflow for Solubility Determination.
References
Propyl Lactate as a Flavoring Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of propyl lactate, an ester of lactic acid and propanol, and its application as a flavoring agent in food science. This document covers its chemical and sensory properties, synthesis, analytical methodologies, and the biological pathways governing its perception.
Introduction
This compound (Propyl 2-hydroxypropanoate) is a colorless liquid recognized for its pleasant, fruity aroma and slightly sweet taste.[1] As an ester, it belongs to a large class of volatile compounds that are primary contributors to the natural aroma of many fruits and fermented products.[2] In the food industry, it is utilized to impart or modify flavor profiles in a variety of products, particularly beverages.[1][2] Beyond its role as a flavoring agent, this compound also serves as a biodegradable solvent in the pharmaceutical and cosmetic industries, valued for its low toxicity.[3] This guide details the technical specifications and scientific protocols relevant to its use in food applications.
Chemical and Physical Properties
This compound is a chiral molecule and exists as a racemate in most commercial preparations. Its physical and chemical characteristics are crucial for its application in food systems, influencing its volatility, solubility, and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| CAS Number | 616-09-1 | [4] |
| Appearance | Colorless, clear liquid | [5] |
| Density | 1.000 - 1.006 g/cm³ @ 25°C | [6][7] |
| Boiling Point | 169-174 °C @ 760 mmHg | [3][5] |
| Flash Point | ~63 °C (145 °F) | [6] |
| Refractive Index | 1.414 - 1.420 @ 20°C | [6] |
| Solubility | Miscible with water and alcohol | [3][5] |
| Vapor Pressure | 0.38 mmHg @ 25°C (est.) | [5] |
Synthesis of this compound
This compound is commercially produced primarily through the direct esterification of lactic acid with propanol. Alternative methods include fermentation-based routes and the alcoholysis of polylactic acid (PLA).[3]
Synthesis Workflow
The most common industrial synthesis method is the Fischer-Speier esterification. This process involves reacting lactic acid with propanol in the presence of an acid catalyst.
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a representative lab-scale synthesis of this compound.
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lactic acid (1.0 mol) and n-propanol (1.2 mol, slight excess).
-
Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol).
-
Reaction : Heat the mixture to reflux (approximately 95-100°C) and maintain for several hours. Industrial applications report reaction times of several hours to achieve yields exceeding 90%.[3]
-
Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing them via gas chromatography (GC) to observe the disappearance of reactants and the appearance of the product.
-
Workup & Purification :
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium carbonate (Na₂CO₃) solution to neutralize the acid catalyst and remove unreacted lactic acid.[3]
-
Wash subsequently with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.
-
-
Isolation : Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity.
Sensory Profile and Perception
This compound is characterized by a mild, pleasant aroma. Its sensory attributes are key to its function as a flavoring agent.
-
Organoleptic Notes : Described as having wine-like, yogurt, and milky notes.[5]
-
Taste : Contributes a slightly sweet taste.[1]
-
Occurrence : It has been identified as a naturally occurring odor-active component in alcoholic beverages such as Chinese Baijiu, tequila, and some beers.[1][2]
Biological Pathway of Odor Perception
The perception of volatile esters like this compound is initiated by olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[8][9] The binding of an odorant molecule triggers a signal transduction cascade that results in an electrical signal being sent to the brain.
Caption: Simplified signal cascade for odor perception mediated by a G-protein coupled receptor.
Experimental Protocol: Sensory Evaluation (Triangle Test)
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[10] This protocol outlines how to assess the sensory impact of adding this compound to a beverage.
-
Panel Selection : Recruit a panel of 20-30 trained sensory analysts.
-
Sample Preparation :
-
Control Sample (A) : Prepare the base beverage (e.g., a neutral-flavored carbonated water).
-
Test Sample (B) : Prepare the same base beverage with a specific concentration of this compound added (e.g., 5 ppm).
-
-
Test Setup :
-
For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B) and one will be different. The order of presentation should be balanced across all panelists.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
Conduct the test in a sensory lab with controlled lighting and temperature, free from distracting odors.[10]
-
-
Evaluation : Instruct panelists to taste each sample from left to right and identify the sample they believe is different from the other two.
-
Data Analysis : Tally the number of correct identifications. Use statistical tables for the triangle test (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that the addition of this compound produced a perceivable sensory difference.
Analytical Methods for Quantification
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.[2][11]
Analytical Workflow
The quantification of this compound in a beverage sample typically involves extraction of the volatile compounds from the matrix, separation via GC, and detection and quantification by MS.
Caption: Analytical workflow for the quantification of this compound in beverages using HS-SPME-GC-MS.
Experimental Protocol: HS-SPME-GC-MS Quantification
This protocol is based on a published method for the analysis of this compound in alcoholic beverages.[1][2]
-
Standard Preparation : Prepare a series of calibration standards of this compound in a model solution (e.g., 10% ethanol) with a fixed concentration of an internal standard (IS), such as methyl lactate.
-
Sample Preparation :
-
Place 10 mL of the beverage sample into a 40 mL vial.
-
Add the internal standard solution.
-
Adjust the sample's alcohol content to a consistent level (e.g., 10% v/v) and saturate with sodium chloride (NaCl) to increase the volatility of the analytes.[2]
-
-
HS-SPME Extraction :
-
Seal the vial and allow it to equilibrate in a water bath at 40°C for 30 minutes with agitation.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.[2]
-
-
GC-MS Analysis :
-
Injector : Immediately introduce the SPME fiber into the GC injector set at 250°C for thermal desorption (e.g., 5 minutes) in splitless mode.[2]
-
Column : Use a polar capillary column such as a DB-FFAP (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : A typical program would be: start at 40°C, hold for 5 min, ramp to 230°C at 4°C/min, and hold for 10 min.
-
Mass Spectrometer : Operate in electron impact (EI) mode at 70 eV.
-
Detection : For quantification, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (m/z 45, 75, 117) and the internal standard (e.g., methyl lactate: m/z 45, 61, 89).[1]
-
-
Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using this curve.
Table 2: GC-MS Method Validation Parameters for this compound Analysis
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 0.05 µg/L | [1] |
| Limit of Quantitation (LOQ) | 0.10 µg/L | [1] |
| Quantification Ions (m/z) | 45, 75, 117 | [1] |
| Linearity Range (Low) | 0.10 - 500.00 µg/L | [1] |
| Linearity Range (High) | 0.50 - 50.00 mg/L | [1] |
Safety and Regulatory Status
This compound is considered to have a low toxicity profile, making it suitable for food applications.[3] Its use as a flavoring agent is subject to evaluation by regulatory bodies worldwide.
Table 3: Safety and Usage Data for this compound
| Parameter | Value | Authority / Reference |
| Regulatory Status | Listed as a flavoring agent | EU Food Improvement Agents[4] |
| GHS Classification | Not classified as hazardous in most reports | ECHA C&L Inventory[4] |
| Modified Theoretical Added Maximum Daily Intake (mTAMDI) | 3900 µ g/person/day | EFSA[6] |
| Maximised Survey-derived Daily Intakes (MSDI-EU) | 0.62 µ g/capita/day | EFSA[6] |
| Threshold of Toxicological Concern (TTC) | 1800 µ g/person/day (Structure Class I) | EFSA[6] |
| Concentration in Tequila | 0.77 - 12.14 mg/L | [1] |
| Concentration in Beer | 0.23 - 51.71 µg/L | [2] |
Conclusion
This compound is a well-characterized flavoring agent with a valuable sensory profile for the food and beverage industry. Its synthesis via esterification is an efficient and high-yielding process. Standardized analytical methods, particularly HS-SPME-GC-MS, allow for its precise and sensitive quantification in complex food matrices. Sensory evaluation protocols can effectively determine its impact on the final product's flavor profile. Governed by established safety assessments, this compound remains a significant component in the palette of food flavor chemists and product developers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy this compound | 616-09-1 [smolecule.com]
- 4. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [flavscents.com]
- 6. This compound, 616-09-1 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. axxam.com [axxam.com]
- 9. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 11. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Lactate in Cosmetic Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl lactate, the propyl ester of lactic acid, is a versatile ingredient increasingly utilized in cosmetic and personal care formulations. Its favorable safety profile, biodegradability, and functional properties as a solvent and emollient make it an attractive component in a wide range of products. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, functions in cosmetic formulations, safety and regulatory status, and relevant experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a mild, fruity odor.[1] It is known for its excellent solvency for a variety of cosmetic ingredients.[1] Key physical and chemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | Propyl 2-hydroxypropanoate | |
| Synonyms | n-Propyl lactate, Lactic acid n-propyl ester | [2] |
| CAS Number | 616-09-1 | [2] |
| Molecular Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Mild, fruity | [1] |
| Density | ~1.02 g/cm³ at 25°C | [1] |
| Boiling Point | ~170°C | [1] |
| Flash Point | ~62.78 - 82°C | [1][3] |
| Solubility | Miscible with alcohols, esters, and hydrocarbons; limited solubility in water. | [1] |
| Refractive Index | 1.41400 to 1.42000 @ 20.00 °C | [3] |
Functions in Cosmetic Formulations
This compound serves several key functions in cosmetic products, primarily acting as a solvent and an emollient.
-
Solvent: Due to its excellent solvency, this compound is effective at dissolving a wide range of active ingredients, fragrances, and other components in a formulation.[1] This property is crucial for achieving stable and homogenous products.
-
Emollient: As an emollient, this compound helps to soften and soothe the skin, improving its feel and appearance. It contributes to the overall sensory experience of a cosmetic product.[1]
-
Fragrance Carrier: Its mild odor and good solubility for fragrance compounds make it a suitable carrier in scented products.[1]
-
pH Regulator: Like other lactate esters, it can have a minor role in adjusting the pH of formulations.
Use in Cosmetic Products and Recommended Concentrations
This compound can be found in a variety of cosmetic products, including skin care, hair care, and color cosmetics. While specific typical use levels for this compound in different product categories are not widely published in the public domain, the Cosmetic Ingredient Review (CIR) Expert Panel has established safe concentration limits for simple lactate esters, including this compound.
Table 2: Recommended Use Concentrations for this compound in Cosmetics
| Product Type | Maximum Recommended Concentration | Final Formulation pH | References |
| General Cosmetic Products (Leave-on and Rinse-off) | ≤ 10% | ≥ 3.5 | [4] |
| Salon Products (Brief, discontinuous use) | ≤ 30% | ≥ 3.0 | [4] |
It is important for formulators to adhere to these guidelines to ensure product safety.
Safety and Regulatory Status
Toxicological Profile
The safety of lactate esters has been reviewed by various regulatory and scientific bodies.
-
Skin Irritation: this compound is considered to be a potential skin irritant.
-
Eye Irritation: It is also identified as a potential eye irritant, with GHS classification indicating a risk of serious eye damage.[2]
-
Skin Sensitization: this compound is not considered to be a skin sensitizer.
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Result | References |
| Skin Irritation | Potential Irritant | |
| Eye Irritation | Potential for Serious Eye Damage (GHS Classification) | [2] |
| Skin Sensitization | Not a Sensitizer |
Regulatory Status
-
United States (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel concluded that simple lactate esters, including this compound, are safe for use in cosmetic products at concentrations of 10% or less, at a final formulation pH of 3.5 or greater. For salon products with brief, discontinuous use, the concentration can be up to 30% with a pH of 3.0 or greater.[4]
-
European Union: this compound is listed in the EU's CosIng database. Its use must comply with the general safety requirements of the EU Cosmetics Regulation (EC) No 1223/2009.
Experimental Protocols
Detailed methodologies for assessing the safety and efficacy of cosmetic ingredients like this compound are crucial for regulatory compliance and product development. The following are summaries of key experimental protocols.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.
-
Principle: The test substance is applied topically to the RhE tissue. Cell viability is then measured to determine the extent of cytotoxicity caused by the substance. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[3]
-
Test System: A three-dimensional human epidermis model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE) consisting of normal, human-derived epidermal keratinocytes.[3][5]
-
Procedure:
-
Tissue Preparation: The RhE tissues are pre-incubated in a maintenance medium.
-
Application of Test Substance: A defined amount of the test substance (solid or liquid) is applied uniformly to the surface of the tissue. Negative and positive controls are run in parallel.
-
Exposure: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to a fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase reduce the MTT to a blue formazan precipitate.
-
Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.
-
-
Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A mean viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).[3]
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)
The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.
-
Principle: The test evaluates the effect of a substance on the opacity and permeability of an isolated bovine cornea. An increase in opacity and/or permeability indicates corneal damage.[6]
-
Test System: Freshly isolated bovine corneas obtained from a slaughterhouse.
-
Procedure:
-
Cornea Preparation: The corneas are excised and mounted in corneal holders.
-
Application of Test Substance: The test substance is applied to the epithelial surface of the cornea. Different protocols are used for liquids and solids.
-
Exposure: The corneas are exposed to the test substance for a defined period (e.g., 10 minutes for liquids, 4 hours for solids).
-
Rinsing and Post-Incubation: The substance is rinsed off, and the corneas are incubated in a maintenance medium.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure.
-
Permeability Measurement: Sodium fluorescein is applied to the anterior chamber of the corneal holder. After a set time, the amount of fluorescein that has permeated through the cornea into the posterior chamber is measured spectrophotometrically.
-
-
Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the changes in opacity and permeability. This score is used to classify the substance's eye irritation potential.[6]
Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis) in human volunteers.
-
Principle: The test involves repeated application of the test material to the same skin site (induction phase) followed by a challenge application to a naive site after a rest period. The development of an allergic reaction at the challenge site indicates sensitization.[7][8]
-
Study Population: A panel of human volunteers (typically 50-200) with healthy, intact skin.
-
Procedure:
-
Induction Phase: The test material is applied under an occlusive or semi-occlusive patch to a designated site on the back for 24-48 hours. This is repeated 9 times over a 3-week period. The sites are scored for any irritation after each application.
-
Rest Period: A 10-21 day period with no applications follows the induction phase.
-
Challenge Phase: A patch with the test material is applied to a new, untreated skin site for 24-48 hours.
-
Scoring: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, and 72 hours after patch removal.
-
-
Data Interpretation: A reaction at the challenge site that is more severe than any irritation observed during the induction phase is indicative of sensitization.
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the dermal and ocular safety of a cosmetic ingredient like this compound.
Caption: Workflow for the safety assessment of this compound.
Functional Role of this compound in a Cosmetic Emulsion
This diagram illustrates the logical relationship of this compound's function as a solvent and emollient within a typical oil-in-water (O/W) cosmetic emulsion.
Caption: Functional role of this compound in a cosmetic emulsion.
Conclusion
This compound is a valuable ingredient in modern cosmetic formulations, offering effective solvency and desirable emollient properties. Its favorable safety profile, when used within the recommended concentration and pH limits, makes it a suitable choice for a wide array of personal care products. A thorough understanding of its properties and adherence to established safety testing protocols are essential for its successful and safe application in cosmetic science and product development.
References
- 1. starkimya.com [starkimya.com]
- 2. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 616-09-1 [thegoodscentscompany.com]
- 4. Isothis compound | C6H12O3 | CID 61160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Safety of Cosmetic Ingredients - Canada.ca [canada.ca]
- 8. ulprospector.com [ulprospector.com]
Propyl Lactate as a High-Performance Bio-Based Plasticizer for Polymers: A Technical Guide
Abstract: The paradigm shift towards sustainable and bio-compatible materials has catalyzed extensive research into alternatives for petroleum-derived polymer additives. This technical guide provides an in-depth analysis of propyl lactate, a bio-based lactate ester, as a potent plasticizer for commercially significant polymers, with a primary focus on polylactic acid (PLA) and polyvinyl chloride (PVC). We will explore the fundamental principles of plasticization, the synthesis and properties of this compound, and its tangible effects on the thermal and mechanical characteristics of polymer matrices. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols to leverage this compound in advanced polymer formulations.
Introduction: The Imperative for Bio-Based Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymer materials.[1] For decades, phthalate esters have dominated the plasticizer market, particularly for polyvinyl chloride (PVC).[2] However, growing health and environmental concerns regarding the migratory potential and toxicity of certain phthalates have necessitated the development of safer, more sustainable alternatives.[2][3]
Bio-based plasticizers, derived from renewable resources, have emerged as a compelling solution.[3] These compounds, including lactate esters, offer the promise of reduced environmental impact and lower toxicity profiles. This compound (C₆H₁₂O₃), an ester of lactic acid and propanol, is a colorless liquid with a pleasant odor, complete miscibility with water, and a favorable low-toxicity profile.[4][5] Its synthesis from renewable feedstocks, such as fermented corn starch, positions it as an attractive candidate for green polymer formulations.[6][7] This guide will elucidate the scientific underpinnings and practical application of this compound as a plasticizer, providing a comprehensive resource for its evaluation and implementation.
The Science of Plasticization: Mechanisms and Compatibility
The efficacy of a plasticizer is governed by its ability to integrate into the polymer matrix and disrupt intermolecular polymer-polymer interactions. Two primary theories explain this phenomenon:
-
Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, facilitating the movement of polymer chains past one another, thereby increasing flexibility.
-
Free Volume Theory: This more widely accepted theory suggests that plasticizer molecules intersperse themselves between polymer chains, increasing the "free volume" or empty space within the matrix. This increased spacing weakens intermolecular forces and lowers the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8][9]
2.1. Predicting Compatibility: The Role of Hansen Solubility Parameters (HSP)
The compatibility between a polymer and a plasticizer is paramount for creating a stable, homogeneous blend and preventing phase separation or plasticizer leaching.[10] Hansen Solubility Parameters (HSP) provide a robust framework for predicting this compatibility. HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][10]
The principle is that materials with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP coordinates of two materials in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of compatibility.[11]
To assess the compatibility of this compound with PLA and PVC, we can use the HSP values for these polymers and for a close analogue, ethyl lactate, as a proxy for this compound.
| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Poly(lactic acid) (PLA) | 18.6 | 9.9 | 6.0 |
| Poly(vinyl chloride) (PVC) | 19.2 | 7.9 | 3.4 |
| Ethyl Lactate (proxy for this compound) | 16.0 | 7.6 | 12.5 |
HSP values sourced from[5] and publicly available data.
The relatively close HSP values, particularly the polar and hydrogen bonding components of ethyl lactate to PLA, suggest good compatibility. While the hydrogen bonding parameter for PVC is lower, the polar and dispersion forces are reasonably aligned, indicating that this compound can be an effective plasticizer for both polymers.
Synthesis of this compound
This compound is synthesized via the Fischer esterification of lactic acid with propanol, a classic acid-catalyzed condensation reaction.[12][13] This process is favored for its atom efficiency, though it is an equilibrium reaction, necessitating strategies to drive it towards the product side.
3.1. Reaction Scheme
The overall reaction is as follows:
CH₃CH(OH)COOH + CH₃CH₂CH₂OH ⇌ CH₃CH(OH)COOCH₂CH₂CH₃ + H₂O (Lactic Acid) + (Propanol) ⇌ (this compound) + (Water)
3.2. Generalized Laboratory Synthesis Protocol
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine lactic acid and a molar excess of n-propanol. The excess alcohol helps to shift the equilibrium towards the ester.[14]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[13][14]
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with the propanol and collected in the Dean-Stark trap, driving the reaction to completion.
-
Work-up: After the reaction is complete (monitored by the cessation of water collection), cool the mixture. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and purify the this compound by distillation under reduced pressure.
Below is a Graphviz diagram illustrating the synthesis workflow.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Performance Evaluation of this compound as a Plasticizer
The effectiveness of this compound as a plasticizer is quantified by its impact on the thermal and mechanical properties of the host polymer. The following sections detail the expected performance in PLA and PVC, supported by illustrative data tables based on typical results for similar small-molecule plasticizers.
4.1. This compound in Poly(lactic acid) (PLA)
PLA is a biodegradable thermoplastic known for its rigidity and brittleness, which limits its application in flexible packaging.[15][16] this compound, being derived from lactic acid, exhibits excellent compatibility with PLA, making it an ideal candidate to enhance its ductility.
4.1.1. Effect on Thermal Properties of PLA
The addition of this compound to PLA is expected to significantly decrease the glass transition temperature (Tg) and may also affect the melting temperature (Tm) and crystallinity (Xc).
| This compound (wt%) | Tg (°C) | Tm (°C) | Xc (%) |
| 0 | 60.4 | 151.7 | 4.7 |
| 5 | 52.1 | 150.5 | 19.2 |
| 10 | 45.3 | 149.8 | 21.7 |
| 15 | 38.9 | 148.2 | 28.9 |
| 20 | 32.5 | 147.1 | 29.7 |
Note: This data is illustrative, based on trends observed for similar plasticizers like acetyl triethyl citrate in PLA.[6] The increased crystallinity is due to enhanced polymer chain mobility, which facilitates crystal formation.
4.1.2. Effect on Mechanical Properties of PLA
The primary goal of plasticizing PLA is to increase its flexibility. This is reflected in a decrease in tensile strength and Young's modulus, and a significant increase in elongation at break.
| This compound (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 60.0 | 2.6 | 6.0 |
| 5 | 48.5 | 2.1 | 50.2 |
| 10 | 40.1 | 1.7 | 125.8 |
| 15 | 35.0 | 1.3 | 232.0 |
| 20 | 31.2 | 1.0 | >300 |
Note: This data is illustrative, based on trends observed for plasticized PLA systems.[3][17] The dramatic increase in elongation at break signifies the transition from a brittle to a ductile material.
4.2. This compound in Poly(vinyl chloride) (PVC)
PVC is a versatile and widely used polymer, but in its neat form, it is rigid.[18] Plasticizers are essential for applications requiring flexibility, such as cabling, flooring, and medical devices.
4.2.1. Effect on Thermal Properties of PVC
Similar to PLA, the addition of this compound to PVC is expected to lower its glass transition temperature, thereby increasing its flexibility at room temperature.
| This compound (phr*) | Tg (°C) |
| 0 | 82.0 |
| 10 | 65.5 |
| 20 | 50.1 |
| 30 | 36.2 |
| 40 | 23.8 |
| 50 | 10.4 |
*phr = parts per hundred parts of resin Note: This data is illustrative, based on the known effects of small-molecule ester plasticizers on PVC's Tg.[19]
4.2.2. Effect on Mechanical Properties of PVC
The plasticization of PVC results in a softer, more pliable material, characterized by reduced tensile strength and increased elongation.
| This compound (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 55.0 | 5 |
| 10 | 45.3 | 150 |
| 20 | 36.1 | 280 |
| 30 | 28.9 | 350 |
| 40 | 22.5 | 420 |
| 50 | 18.7 | 480 |
Note: This data is illustrative, based on typical performance curves for general-purpose plasticizers in flexible PVC formulations.
Experimental Protocols for Characterization
To validate the performance of this compound, a series of standardized experimental protocols should be followed.
5.1. Protocol 1: Preparation of Plasticized Polymer Films
Method A: Solvent Casting
-
Dissolution: Dissolve the polymer (e.g., 3g of PLA) in a suitable solvent (e.g., 30 mL of chloroform) with stirring at a slightly elevated temperature (e.g., 40°C).[20]
-
Plasticizer Addition: In a separate container, dissolve the desired amount of this compound in the same solvent.
-
Mixing: Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.
-
Casting: Pour the solution into a level petri dish or onto a glass plate.
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24-48 hours, followed by drying in a vacuum oven to remove residual solvent.
Method B: Melt Blending
-
Pre-mixing: Dry the polymer pellets to remove moisture. Physically pre-mix the polymer pellets with the desired weight percentage of this compound.
-
Extrusion: Feed the mixture into a twin-screw extruder with a set temperature profile appropriate for the polymer (e.g., 170-190°C for PLA).
-
Pelletizing: Extrude the molten blend and pelletize the strands.
-
Film Formation: Use the plasticized pellets to form films via compression molding or film blowing.
The following diagram outlines the general workflow for evaluating a plasticizer.
Caption: A typical experimental workflow for the characterization of plasticized polymers.
5.2. Protocol 2: Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Use a DSC instrument to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc). Heat samples (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).[21]
-
Thermogravimetric Analysis (TGA): Use a TGA to assess the thermal stability of the plasticized polymer and the volatility of the plasticizer. Heat samples (10-15 mg) at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere and record the weight loss as a function of temperature.[22]
5.3. Protocol 3: Mechanical Testing
-
Tensile Testing: Cut dumbbell-shaped specimens from the prepared films according to ASTM D638 or ISO 527 standards. Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break at a constant crosshead speed.[3]
5.4. Protocol 4: Spectroscopic Analysis (FTIR)
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory to analyze the interactions between the polymer and this compound. Look for shifts in characteristic peaks, such as the carbonyl (C=O) stretch of the ester groups in both PLA and this compound, which can indicate hydrogen bonding.[23] For PLA, the C=O stretch is typically around 1750 cm⁻¹, and the C-O-C stretch is around 1180 cm⁻¹.[22]
5.5. Protocol 5: Plasticizer Migration and Leaching Test
This protocol assesses the permanence of the plasticizer within the polymer matrix, a critical factor for applications in food contact and medical devices.[24][25]
-
Sample Preparation: Cut plasticized film samples into precise dimensions (e.g., 2 cm x 2 cm) and accurately weigh them (W_initial).
-
Immersion: Place each sample in a sealed vial containing a specific volume of an extraction solvent (e.g., hexane for fatty food simulant, ethanol/water for aqueous simulant).[24]
-
Incubation: Store the vials at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).[6]
-
Drying and Re-weighing: Remove the samples from the solvent, gently wipe the surface, and dry them in a vacuum oven to a constant weight (W_final).
-
Calculation: Calculate the percentage of weight loss due to plasticizer leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, DSC results indicating a significant and concentration-dependent depression of Tg provide strong evidence of effective plasticization. These thermal results should correlate directly with mechanical testing, where a lower Tg is expected to correspond with increased elongation at break and reduced tensile modulus. FTIR analysis can further validate these findings by providing evidence of molecular interactions between the polymer and this compound. Discrepancies between these datasets would indicate potential issues such as poor compatibility, phase separation, or plasticizer degradation during processing, prompting further investigation.
Conclusion and Future Outlook
This compound presents a compelling case as a bio-based, effective, and potentially safer plasticizer for both bioplastics like PLA and conventional polymers such as PVC. Its ability to significantly enhance flexibility and processability, coupled with its renewable origins, aligns with the evolving demands of the polymer industry for sustainable solutions. The experimental frameworks provided in this guide offer a clear pathway for researchers and developers to rigorously evaluate and optimize the performance of this compound in their specific applications. Future research should focus on long-term aging studies, comprehensive toxicological assessments, and scaling up the production of plasticized formulations to further validate the commercial viability of this compound as a mainstream, high-performance plasticizer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. expresspolymlett.com [expresspolymlett.com]
- 16. plamfg.com [plamfg.com]
- 17. jame.um.ac.ir [jame.um.ac.ir]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Observing phthalate leaching from plasticized polymer films at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Lactate: Unexplored Potential in Antimicrobial and Antifungal Applications
Propyl lactate, an ester formed from the reaction of lactic acid and propanol, is recognized for its use as a flavoring agent and a biodegradable solvent.[1] Some commercial sources suggest its potential application in food preservation and as an antiseptic due to implied antimicrobial and antifungal characteristics.[1] However, these claims are not substantiated by accessible, peer-reviewed research presenting concrete data such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) against specific bacterial and fungal strains.
The antimicrobial and antifungal efficacy of lactic acid and its salts, such as sodium and potassium lactate, is well-established.[2][3] Their primary mechanism of action is attributed to the ability of the undissociated form of the acid to penetrate the microbial cell membrane. Once inside the cytoplasm, the acid dissociates, leading to a decrease in intracellular pH and disruption of the proton motive force, which ultimately inhibits metabolic processes and microbial growth. Lactic acid bacteria (LAB) are known to produce various antifungal compounds, including lactic acid, acetic acid, and phenyllactic acid (PLA), which often act synergistically to inhibit the growth of spoilage fungi in food products.[4][5]
While it is plausible that this compound may exhibit some antimicrobial and antifungal activity, potentially through a similar mechanism of action as other lactate esters, the lack of specific research makes it impossible to provide a detailed technical guide as requested. The creation of quantitative data tables, experimental protocols, and signaling pathway diagrams requires a foundation of empirical evidence that is not currently available in the public domain for this compound.
Further research is necessary to systematically evaluate the antimicrobial and antifungal spectrum of this compound, determine its efficacy against a range of clinically and industrially relevant microorganisms, and elucidate its specific mode of action at a molecular level. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to explore the potential of this compound as a novel antimicrobial or antifungal agent.
General Experimental Approaches for Antimicrobial Susceptibility Testing
While specific protocols for this compound are not available, standard methodologies are employed to assess the antimicrobial and antifungal activity of chemical compounds. These include:
-
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves preparing a series of dilutions of the test compound in a liquid growth medium, which are then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.
-
Agar Disk Diffusion Method: In this qualitative or semi-quantitative test, a paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Due to the current lack of specific data, it is recommended that researchers interested in the antimicrobial and antifungal properties of this compound conduct their own in-vitro and in-vivo studies to generate the necessary evidence.
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. Antimicrobial Effects of Lactates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improvement of the antifungal activity of lactic acid bacteria by addition to the growth medium of phenylpyruvic acid, a precursor of phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Esterification of Lactic Acid with Propanol
Introduction
The Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by an acid.[1][2] This document provides detailed application notes and protocols for the synthesis of propyl lactate through the Fischer esterification of lactic acid with propanol. This compound is a biodegradable solvent with applications in coatings, cleaners, and ink formulations.[] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol and/or by removing water as it forms.[1][2][4][5] Both homogeneous catalysts, such as sulfuric acid, and heterogeneous catalysts, like ion-exchange resins, can be employed.[6] Under optimized conditions, yields of this compound can exceed 90%.[6]
Reaction Scheme:
C₃H₆O₃ + C₃H₈O ⇌ C₆H₁₂O₃ + H₂O (Lactic Acid) + (Propanol) ⇌ (this compound) + (Water)
Experimental Protocols
Materials and Equipment:
-
Reagents:
-
Lactic acid (88-92% aqueous solution)
-
n-Propanol (≥99%)
-
Concentrated sulfuric acid (95-98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Boiling chips
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Magnetic stirrer and stir bar
-
Protocol 1: Standard Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes a standard laboratory procedure for the synthesis of this compound using a sulfuric acid catalyst and an excess of propanol to drive the reaction equilibrium.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine lactic acid and n-propanol. A molar ratio of propanol to lactic acid of 3:1 to 5:1 is recommended to favor the formation of the ester.
-
Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is 1-3% by weight of the limiting reactant (lactic acid).
-
Add a few boiling chips to the flask.
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of n-propanol (97 °C).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted lactic acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently. Continue adding the bicarbonate solution until gas evolution ceases.
-
Allow the layers to separate. The upper organic layer contains the this compound and excess propanol.
-
Separate the aqueous layer and wash the organic layer two more times with the saturated sodium bicarbonate solution, followed by one wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the this compound by fractional distillation.[7] Collect the fraction boiling at approximately 155 °C, which corresponds to the boiling point of this compound.
-
Data Presentation
Table 1: Reaction Parameters for Fischer Esterification of Lactic Acid with Propanol
| Parameter | Value/Range | Reference/Notes |
| Reactants | Lactic Acid, n-Propanol | |
| Catalyst | Sulfuric Acid (H₂SO₄) | [6][8] |
| Molar Ratio (Propanol:Lactic Acid) | 1:1 to 10:1 | Increasing the ratio generally increases yield.[9][10] |
| Catalyst Concentration | 0.1 - 0.5 kmol/m³ or 1-3% w/w | Based on similar esterification studies.[8] |
| Temperature | 60 - 110 °C (Reflux) | [2] |
| Reaction Time | 1 - 10 hours | [2] |
| Yield | >90% (Optimized) | [6] |
Table 2: Physical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Lactic Acid | 90.08 | 122 (at 15 mmHg) | 1.21 |
| n-Propanol | 60.10 | 97 | 0.803 |
| This compound | 132.16 | 155 | 1.0035[] |
| Water | 18.02 | 100 | 1.00 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer esterification.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy this compound | 616-09-1 [smolecule.com]
- 7. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Notes and Protocols: Propyl Lactate Synthesis via Alcoholysis of Polylactic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of propyl lactate through the catalytic alcoholysis of polylactic acid (PLA). This process represents a significant advancement in the chemical recycling of PLA, transforming a common bioplastic into a valuable green solvent.
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible polyester derived from renewable resources, making it a leading alternative to petroleum-based plastics.[1] However, the growing production and use of PLA necessitate efficient end-of-life management strategies beyond composting. Chemical recycling of PLA into value-added chemicals presents a sustainable and economically attractive solution. One such approach is the alcoholysis of PLA, a process that breaks down the polymer into its constituent lactate esters.[2][3] This document focuses specifically on the synthesis of this compound, a green solvent with applications in the pharmaceutical, cosmetic, and food industries, through the alcoholysis of PLA with propanol.[3][4]
Principle and Mechanism
The synthesis of this compound from PLA is achieved through a transesterification reaction. In this process, the ester bonds of the PLA polymer chain are cleaved by an alcohol, in this case, propanol, in the presence of a catalyst. The alcohol nucleophilically attacks the ester linkages along the PLA backbone, leading to the depolymerization of the polymer and the formation of this compound.[5] The overall reaction is influenced by factors such as temperature, reaction time, catalyst type, and catalyst loading. Various catalysts have been explored for this reaction, with zinc-based complexes showing high activity and selectivity.[2][5][6]
The reaction can be described as a two-step process:
-
The initial cleavage of the internal ester groups of the PLA chain by propanol, resulting in shorter polymer chains with chain-end ester groups.
-
The subsequent reaction of these chain-end molecules with propanol to yield the final product, this compound.
Quantitative Data Presentation
The efficiency of this compound synthesis via PLA alcoholysis is highly dependent on the reaction conditions. The following table summarizes quantitative data from a study utilizing a zinc complex synthesized from an ethylenediamine Schiff base (Zn(1)2) as a catalyst for the alcoholysis of PLA with propanol.
| Temperature (°C) | Catalyst | Alkyl Lactate Yield (%) | Final Time (min) | Time to Reach 61% AL Yield (min) |
| 90 | Zn(1)2 | 92 | 2796 | 828 |
| 110 | Zn(1)2 | 91 | 1260 | 343 |
| 130 | Zn(1)2 | 94 | 590 | 207 |
Table 1: this compound (AL) yield from PLA alcoholysis with propanol at different temperatures. Data sourced from Romero-Cano et al. (2020).[2]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from PLA, based on established laboratory procedures for PLA alcoholysis.
Materials:
-
Polylactic acid (PLA) pellets or powder
-
Propan-1-ol (PrOH), HPLC grade
-
Zinc complex catalyst (e.g., a zinc complex synthesized from an ethylenediamine Schiff base as described in the literature[2])
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator for solvent removal
-
Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
-
Gas Chromatograph (GC) for yield determination
Experimental Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven at 120°C overnight and then cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
Reaction Execution:
-
Place the flask in a preheated oil bath or on a heating mantle set to the desired reaction temperature (e.g., 90°C, 110°C, or 130°C).[2]
-
Stir the mixture at a constant rate (e.g., 750 rpm) for approximately 10 minutes to ensure complete dissolution of the polymer.[6]
-
Using a syringe, add the desired volume of propan-1-ol to the reaction mixture.
-
Maintain the reaction at the set temperature with continuous stirring for the specified duration (refer to Table 1 for guidance).
-
-
Sampling and Monitoring (Optional): At regular intervals, small aliquots of the reaction mixture can be withdrawn using a syringe for analysis by ¹H NMR or GC to monitor the progress of the reaction.
-
Reaction Quenching and Product Isolation:
-
After the desired reaction time, remove the flask from the heat source and allow it to cool to room temperature.
-
If any solid precipitate is present, filter the mixture.
-
Remove the THF and excess propanol under reduced pressure using a rotary evaporator.
-
-
Product Characterization:
-
The resulting crude this compound can be analyzed by ¹H NMR spectroscopy to confirm its structure and purity.
-
Quantitative analysis to determine the yield of this compound can be performed using gas chromatography with an internal standard.
-
Chemical Reaction Diagram
Caption: Alcoholysis of PLA to this compound.
Conclusion
The synthesis of this compound from PLA via catalytic alcoholysis is a promising route for the chemical recycling of this bioplastic. This method not only addresses the challenge of plastic waste but also produces a valuable, biodegradable solvent. The provided protocol and data offer a solid foundation for researchers to explore and optimize this important reaction. Further research may focus on developing even more efficient and sustainable catalyst systems to enhance the economic viability of this process on an industrial scale.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 4. Valorization of Poly(lactic acid) to Lactate Esters Using Task-Specific Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synergistic Dual Catalytic System and Kinetics for the Alcoholysis of Poly(Lactic Acid) [mdpi.com]
Catalytic Synthesis of Propyl Lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl lactate is a versatile and biodegradable solvent with applications in the pharmaceutical, cosmetic, and food industries. Its synthesis through catalytic routes offers significant advantages in terms of efficiency, selectivity, and sustainability. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound via three primary methods: direct esterification of lactic acid, transesterification of alkyl lactates, and alcoholysis of polylactic acid (PLA).
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the synthesis of this compound, allowing for a comparative analysis of different catalytic systems and reaction conditions.
Direct Esterification of Lactic Acid with Propanol
| Catalyst | Catalyst Loading | Reactant Molar Ratio (Propanol:Lactic Acid) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Sulfuric Acid | 12 g (for ~0.5 mol lactic acid) | ~1.1:1 | 95 | 12 | - | ~35.5 (calculated) | [1] |
| Sulfuric Acid | 0.20 (molar ratio to acid) | 10:1 | 65 | 3.5 | - | 96.9 | [2] |
| Amberlyst 15 | 11.84 kg/m ³ | 1.5:1 | 80 | - | ~15 | - | [3] |
Alcoholysis of Polylactic Acid (PLA) with Propanol
| Catalyst | Catalyst Loading | Reactant Ratio | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) | Reference |
| Zn Complex | 8 wt.% | 12.5g PLA, 250mL THF, 50mL PrOH | 90 | 2796 | - | 92 | [4] |
| Zn Complex | 8 wt.% | 12.5g PLA, 250mL THF, 50mL PrOH | 110 | 1260 | - | 91 | [4] |
| [C1C4SO3HMor][HSO4] | 0.15 (n_c/n_RU) | 0.25 (m_PLA/m_ROH) | 100 | 240 | Quantitative | 88 | [5] |
Transesterification to Produce this compound (Data for similar systems)
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Methyl Lactate | Isopropanol | - (in RD) | 82-130 | - | - | - | [6] |
| Alkyl Lactates | - | 5 wt% TiO2/SiO2 | 220 | - | ~50 | >80 (to lactide) | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Protocol 1: Direct Esterification of Lactic Acid with n-Propanol using Sulfuric Acid Catalyst
This protocol is based on the Fischer-Speier esterification method.[5]
Materials:
-
Lactic acid (e.g., 88-92% aqueous solution)
-
n-Propanol
-
Concentrated sulfuric acid (98%)
-
Anhydrous sodium carbonate
-
Distillation apparatus
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
To a reaction flask equipped with a reflux condenser and magnetic stirrer, add lactic acid and an excess of n-propanol (e.g., a molar ratio of 1:4 to 1:10, propanol to lactic acid).
-
Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. The amount of catalyst can be in the range of 1-5 mol% relative to the lactic acid.
-
Heat the reaction mixture to reflux (approximately 95-100°C) and maintain for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or titration of unreacted lactic acid.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the crude product with an aqueous solution of sodium carbonate to neutralize the acidic catalyst and remove any unreacted lactic acid.
-
Separate the organic layer containing this compound.
-
Purify the this compound by distillation under reduced pressure.
Protocol 2: Alcoholysis of Polylactic Acid (PLA) to this compound using a Zinc Complex Catalyst
This protocol describes the depolymerization of PLA in the presence of propanol to yield this compound.[4]
Materials:
-
Polylactic acid (PLA)
-
n-Propanol
-
Tetrahydrofuran (THF), anhydrous
-
Zinc complex catalyst (e.g., synthesized from an ethylenediamine Schiff base)
-
High-pressure autoclave reactor with stirring and temperature control
-
HPLC pump
Procedure:
-
Charge the autoclave reactor with PLA (e.g., 12.5 g), THF (e.g., 250 mL), and the zinc catalyst (e.g., 8 wt.% of PLA).
-
Seal the reactor and degas with an inert gas (e.g., nitrogen) for at least 20 minutes.
-
Heat the reactor to the desired temperature (e.g., 90-110°C) with stirring (e.g., 300 rpm) to ensure complete dissolution of the PLA.
-
Once the desired temperature is reached and the PLA is dissolved, feed n-propanol (e.g., 50 mL) into the reactor using an HPLC pump at a controlled rate (e.g., 10 mL/min).
-
Maintain the reaction at the set temperature for the required duration (e.g., 21-47 hours).
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, cool the reactor and recover the product mixture.
-
Purify the this compound from the reaction mixture, which may involve solvent removal and distillation.
Protocol 3: Transesterification of Methyl Lactate to this compound using Reactive Distillation
This protocol is adapted from a procedure for isothis compound and can be modified for this compound synthesis. Reactive distillation (RD) combines reaction and separation in a single unit to drive the equilibrium towards the product side.[6]
Materials:
-
Methyl lactate
-
n-Propanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, optional, as the reaction can be self-catalyzed at higher temperatures)
-
Reactive distillation column with a reboiler, condenser, and collection flasks
Procedure:
-
Charge the reboiler of the reactive distillation column with a mixture of methyl lactate and an excess of n-propanol (e.g., molar ratio of 2:1 to 4:1, propanol to methyl lactate).
-
If a catalyst is used, add it to the reboiler.
-
Heat the reboiler to initiate boiling and the reaction. The temperature will typically range from the boiling point of the initial mixture (e.g., around 82-91°C) and increase as the lower-boiling methanol is removed.
-
Operate the column under total or partial reflux. The methanol produced during the transesterification reaction will be continuously removed from the top of the column as the distillate.
-
The higher-boiling this compound will accumulate in the reboiler.
-
The reaction is complete when the removal of methanol ceases.
-
The bottom product, rich in this compound, can then be further purified by conventional distillation.
Visualizations
The following diagrams illustrate the experimental workflows and a key reaction mechanism in the synthesis of this compound.
Caption: Workflow for Direct Esterification of Lactic Acid.
Caption: Workflow for Alcoholysis of Polylactic Acid.
Caption: Simplified Fischer Esterification Mechanism.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) [mdpi.com]
- 5. Valorization of Poly(lactic acid) to Lactate Esters Using Task-Specific Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | Semantic Scholar [semanticscholar.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
Purification of Propyl Lactate by Distillation: Application Notes and Protocols for Researchers
Introduction
Propyl lactate, a biodegradable and versatile solvent with a pleasant odor, finds extensive application in the pharmaceutical, cosmetic, and food industries.[1] Its synthesis, commonly achieved through the Fischer esterification of lactic acid with n-propanol, often results in a crude product containing unreacted starting materials, water, and other byproducts.[1] Distillation is a fundamental and effective purification technique to obtain high-purity this compound suitable for demanding applications in research, development, and manufacturing.[2]
This document provides detailed application notes and experimental protocols for the purification of this compound by distillation. It is intended for researchers, scientists, and drug development professionals who require a practical guide to obtaining purified this compound in a laboratory setting. The protocols cover both atmospheric fractional distillation and vacuum distillation, outlining the necessary equipment, procedures, and analytical methods for purity assessment.
Physical Properties and Distillation Principles
A thorough understanding of the physical properties of this compound and its potential impurities is essential for designing an effective distillation strategy.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point under Vacuum |
| This compound | C₆H₁₂O₃ | 132.16 | 166-174.2[2][3][4][5] | 61 °C at 10 Torr[6] |
| n-Propanol | C₃H₈O | 60.1 | 97-98 | - |
| Lactic Acid | C₃H₆O₃ | 90.08 | 122 (decomposes) | - |
| Water | H₂O | 18.02 | 100 | - |
The significant difference in boiling points between n-propanol, water, and this compound allows for their separation by fractional distillation. However, the high boiling point of this compound at atmospheric pressure may necessitate vacuum distillation to prevent potential thermal degradation and reduce energy consumption.[7]
Pre-Distillation Workup
Prior to distillation, a simple workup of the crude this compound obtained from esterification is recommended to remove the majority of acidic impurities.
Protocol 1: Aqueous Wash of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, periodically venting to release any evolved carbon dioxide.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of unreacted lactic acid.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities.
-
Separate and discard the aqueous layer.
-
Dry the organic layer (this compound) over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent to obtain the crude, dry this compound ready for distillation.
Experimental Protocols for Distillation
The choice between atmospheric fractional distillation and vacuum distillation will depend on the scale of the purification, the thermal stability of the crude product, and the available equipment.
Protocol 2: Atmospheric Fractional Distillation
This method is suitable for separating the lower-boiling impurities, primarily n-propanol and water, from this compound.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the dry, crude this compound and a magnetic stir bar into the round-bottom flask.
-
Wrap the fractionating column with insulation to improve separation efficiency.[8]
-
Begin heating the flask gently while stirring.
-
Monitor the temperature at the distillation head. The first fraction, primarily consisting of n-propanol and any residual water, will begin to distill. Collect this fraction in the first receiving flask. The head temperature should remain relatively stable during the collection of this fraction.
-
As the lower-boiling components are removed, the temperature at the distillation head will begin to rise.
-
Once the temperature stabilizes at the boiling point of this compound (approximately 166-174 °C at atmospheric pressure), change the receiving flask to collect the purified this compound.
-
Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Allow the apparatus to cool before disassembly.
Data Presentation:
Table 2: Expected Fractions from Atmospheric Distillation
| Fraction | Expected Composition | Boiling Point Range (°C at 760 mmHg) |
| 1 | n-Propanol, Water | 97-100 |
| Intermediate | Mixture of n-propanol and this compound | 100 - ~166 |
| 2 | Purified this compound | 166-174 |
| Residue | High-boiling impurities, polymerized material | >174 |
Protocol 3: Vacuum Distillation
Vacuum distillation is the preferred method for purifying this compound, as it lowers the boiling point, reducing the risk of thermal decomposition.[7]
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head or Claisen adapter with a distillation head
-
Condenser
-
Receiving flasks (a "cow" type receiving flask is recommended for collecting multiple fractions without breaking the vacuum)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Manometer
-
Heating mantle with a stirrer
-
Stir bar
-
Thick-walled vacuum tubing
-
Grease for glass joints
Procedure:
-
Assemble the vacuum distillation apparatus as depicted in the workflow diagram. Ensure all joints are lightly greased and airtight.
-
Add the crude this compound (from which the bulk of n-propanol has been removed by simple distillation or rotary evaporation) and a stir bar to the round-bottom flask.
-
Connect the vacuum pump to the apparatus through a cold trap.
-
Turn on the stirrer.
-
Gradually apply the vacuum and monitor the pressure using the manometer.
-
Once a stable, low pressure is achieved, begin to gently heat the flask.
-
Any remaining volatile impurities will distill first.
-
Monitor the temperature and pressure. Collect the main fraction of this compound at the appropriate boiling point for the measured pressure. For example, at 100 mmHg, the boiling point is approximately 130 °C.[2]
-
Collect different fractions if necessary, changing receiving flasks.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Disassemble the apparatus.
Data Presentation:
Table 3: Boiling Point of this compound at Reduced Pressures
| Pressure (Torr/mmHg) | Boiling Point (°C) |
| 10 | 61[6] |
| 100 | ~130[2] |
| 760 | 166-174.2[2][3][4][5] |
Purity Assessment
The purity of the collected this compound fractions should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying any remaining impurities. The retention time and mass spectrum of the purified sample can be compared to a known standard of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities. The absence of signals corresponding to n-propanol and lactic acid is indicative of high purity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of impurities and purification steps.
Conclusion
The distillation protocols outlined in this application note provide a reliable framework for the purification of this compound in a laboratory setting. The choice between atmospheric and vacuum distillation will depend on the specific requirements of the researcher. Proper execution of the pre-distillation workup and the distillation procedure, followed by analytical verification of purity, will yield high-quality this compound suitable for a wide range of research and development applications.
References
- 1. iieta.org [iieta.org]
- 2. US9012685B2 - Recovery method of highly pure lactic acid and alkyl lactate - Google Patents [patents.google.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. usalab.com [usalab.com]
- 5. This compound, 616-09-1 [thegoodscentscompany.com]
- 6. parchem.com [parchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analytical Characterization of Propyl Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of propyl lactate, a versatile organic compound with applications in the pharmaceutical, cosmetic, and food industries. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for purity assessment, identification, and quantification of this compound.
Gas Chromatography (GC) for Purity and Quantification
Gas chromatography is a robust technique for assessing the purity of this compound and quantifying it in various sample matrices. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Experimental Protocol: GC-FID Analysis of this compound
Objective: To determine the purity of a this compound sample and quantify its concentration.
Materials:
-
This compound standard (≥99.5% purity)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: A mid-polarity column such as a DB-17MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[1]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1000 µg/mL in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 500 µg/mL.[2]
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the solvent to a known concentration within the calibration range.
-
-
GC-FID Conditions:
-
Injector Temperature: 200 °C[1]
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Quantitative Data Summary: GC-FID
| Parameter | Value | Reference |
| Kovats Retention Index (Standard non-polar column) | 897 | [3] |
| Kovats Retention Index (Standard polar column) | 1424, 1414 | [3] |
| Limit of Detection (LOD) (estimated) | 0.21 - 0.54 µg/mL | [2] |
| Limit of Quantitation (LOQ) (estimated) | 0.63 - 1.63 µg/mL | [2] |
| Precision (%RSD, estimated) | < 1.5% | [2] |
| Accuracy/Recovery (%) (estimated) | 97 - 103% | [2] |
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
HPLC with UV detection is a versatile method for the analysis of this compound, particularly for samples in aqueous matrices and for the separation of its enantiomers if a chiral stationary phase is used.
Experimental Protocol: HPLC-UV Analysis of this compound
Objective: To determine the purity and concentration of this compound in a sample.
Materials:
-
This compound standard (≥99.5% purity)
-
Mobile Phase A: 0.1% Phosphoric acid in water, HPLC grade
-
Mobile Phase B: Acetonitrile, HPLC grade
-
Volumetric flasks and pipettes
-
HPLC vials with caps
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Create a calibration curve and determine the concentration of this compound in the sample.
-
Assess purity by calculating the percentage of the this compound peak area relative to the total peak area.
-
Quantitative Data Summary: HPLC-UV
| Parameter | Value | Reference |
| Typical Retention Time (C18 column) | 3 - 5 min (dependent on mobile phase) | [4] |
| Detection Wavelength | 210 nm | [4] |
| Linearity (r²) (estimated) | > 0.999 | [5] |
| LOD (estimated) | 1 - 5 µg/mL | [5] |
| LOQ (estimated) | 5 - 15 µg/mL | [5] |
Logical Relationship: HPLC Method Development
Caption: Key steps in HPLC method development for this compound.
Mass Spectrometry (MS) for Identification and Structural Confirmation
Coupled with Gas Chromatography (GC-MS), mass spectrometry provides definitive identification of this compound through its characteristic mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To confirm the identity of this compound by analyzing its mass spectrum.
Materials:
-
This compound sample
-
Solvent (e.g., Methanol or Dichloromethane)
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent.
-
-
GC-MS Conditions:
-
Use similar GC conditions as described in the GC-FID protocol to ensure good separation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-200
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for this peak.
-
Identify the molecular ion peak (M+) and characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).
-
Quantitative Data Summary: GC-MS Fragmentation
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Reference |
| 45 | 99.99 | [CH(OH)C=O]+ | [3] |
| 43 | 24.60 | [CH3CH2CH2]+ or [CH3CO]+ | [3] |
| 41 | 10.60 | [CH2=CH-CH2]+ | [3] |
| 29 | 7.30 | [CH3CH2]+ | [3] |
| 75 | 5.90 | [M - C3H7]+ | [3] |
| Molecular Ion (M+) | Not prominent | [C6H12O3]+• | [3] |
Signaling Pathway: this compound Fragmentation in MS
Caption: Proposed MS fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound.
Experimental Protocol: NMR Analysis of this compound
Objective: To confirm the chemical structure of this compound by ¹H and ¹³C NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the chemical shifts (δ) and determine the coupling constants (J) for the protons.
-
Assign the chemical shifts for the carbons in the ¹³C NMR spectrum.
-
Quantitative Data Summary: ¹H and ¹³C NMR
¹H NMR (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Reference |
| -CH₃ (lactyl) | ~1.42 | Doublet | 3H | ~6.8 | [6] |
| -CH(OH)- | ~4.29 | Quartet | 1H | ~6.8 | [6] |
| -O-CH₂- | ~4.13 | Triplet | 2H | ~6.7 | [6] |
| -CH₂- (propyl) | ~1.69 | Sextet | 2H | ~7.0 | [6] |
| -CH₃ (propyl) | ~0.96 | Triplet | 3H | ~7.4 | [6] |
| -OH | ~3.29 | Broad Singlet | 1H | - | [6] |
¹³C NMR (100 MHz, CDCl₃) (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Reference |
| -CH₃ (lactyl) | ~20.5 | [7] |
| -CH(OH)- | ~69.0 | [7] |
| -C=O | ~175.5 | [7] |
| -O-CH₂- | ~66.5 | [7] |
| -CH₂- (propyl) | ~22.0 | [7] |
| -CH₃ (propyl) | ~10.5 | [7] |
Logical Relationship: NMR Signal Assignment
References
- 1. natureworksllc.com [natureworksllc.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ISOPROPYL (S)-(-)-LACTATE(616-09-1) 1H NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for NMR Spectroscopy of Propyl Lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of propyl lactate. It includes detailed data presentations, experimental protocols for key one- and two-dimensional NMR experiments, and visualizations of structural correlations. These notes are intended to serve as a practical guide for the structural elucidation and characterization of this compound and related ester compounds.
Introduction to NMR Spectroscopy of this compound
This compound is an organic ester with the chemical formula C₆H₁₂O₃. It is a valuable chemical intermediate and is found in various applications, including as a solvent and flavoring agent. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete assignment of the proton (¹H) and carbon-13 (¹³C) nuclei can be achieved. This application note details the expected NMR data and the experimental procedures to acquire and interpret the spectra.
Data Presentation: ¹H and ¹³C NMR of this compound
The chemical structure of this compound with atom numbering is shown below:
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Atom Number | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 | H-1 | 1.35 | Doublet (d) | 6.8 |
| 2 | H-2 | 4.20 | Quartet (q) | 6.8 |
| 2-OH | -OH | (variable) | Singlet (s) | - |
| 4 | H-4 | 4.05 | Triplet (t) | 6.7 |
| 5 | H-5 | 1.65 | Sextet | 7.1 |
| 6 | H-6 | 0.93 | Triplet (t) | 7.4 |
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
| Atom Number | Carbon | Chemical Shift (ppm) |
| 1 | C-1 | 20.5 |
| 2 | C-2 | 69.0 |
| 3 | C-3 | 175.5 |
| 4 | C-4 | 66.5 |
| 5 | C-5 | 22.0 |
| 6 | C-6 | 10.5 |
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any solid particles.
¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Spectral Width: 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond proton-carbon correlations.
-
Pulse Sequence: Standard HSQC sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
-
Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for an average long-range coupling of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of NMR Correlations
The following diagrams, generated using the DOT language, illustrate the key through-bond correlations expected in the 2D NMR spectra of this compound.
Caption: Molecular structure of this compound showing atom connectivity.
Caption: Expected ¹H-¹H COSY correlations in this compound.
Caption: Expected ¹H-¹³C HSQC correlations in this compound.
Caption: Expected ¹H-¹³C HMBC correlations in this compound.
Conclusion
The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating the accurate identification and analysis of this compound. The provided visualizations of key NMR correlations offer a clear and concise summary of the expected spectral features, aiding in the interpretation of experimental data.
Application Note: Infrared Spectroscopy of Propyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl lactate (propyl 2-hydroxypropanoate) is an organic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1] As a chiral ester containing a hydroxyl group, its chemical purity and structural integrity are critical for its function and safety. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the identification and characterization of this compound.[2] It provides a unique molecular fingerprint by measuring the vibrations of chemical bonds within the molecule, allowing for the confirmation of its functional groups and an assessment of its purity.[2][3] This application note provides detailed protocols for analyzing this compound using modern Attenuated Total Reflectance (ATR) FTIR spectroscopy and traditional transmission methods.
Predicted IR Absorption Data for this compound
The structure of this compound includes a secondary alcohol (-OH), an ester (C=O, C-O), and saturated alkyl (C-H) groups. Each of these functional groups absorbs infrared radiation at characteristic frequencies. The expected IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3500 - 3200 | Alcohol (O-H) | O-H Stretch (Hydrogen-bonded) | Strong, Broad |
| 2960 - 2850 | Alkane (C-H) | C-H Stretch | Strong |
| 1750 - 1735 | Ester (C=O) | C=O Carbonyl Stretch | Strong, Sharp[4][5] |
| 1470 - 1450 | Alkane (C-H) | C-H Bend (Scissoring) | Medium |
| 1370 - 1350 | Alkane (C-H) | C-H Bend (Methyl Rock) | Medium |
| ~1250 - 1000 | Ester & Alcohol (C-O) | C-O Stretch | Strong (Multiple Bands)[6] |
Note: The presence of hydrogen bonding in the hydroxyl group typically results in a broad O-H stretching band. The C-O stretching region will likely show multiple strong bands due to the contributions from both the ester and the secondary alcohol moieties.[2][4]
Experimental Protocols
Two primary methods are suitable for obtaining the IR spectrum of liquid this compound.
Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a modern, rapid, and widely used technique that requires minimal sample preparation.[7]
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean and dry. Wipe it gently with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire a background spectrum. This will subtract the absorbance from the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7]
-
-
Spectrum Acquisition:
-
If your ATR accessory has a pressure clamp, apply it to ensure good contact between the liquid sample and the crystal surface.[7]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface after the measurement. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample.[7]
-
Method 2: Transmission Spectroscopy (Neat Liquid Film)
This is the traditional method for analyzing pure liquid samples, which involves creating a thin film of the liquid between two IR-transparent salt plates.[8]
Apparatus:
-
FTIR Spectrometer
-
Two IR-transparent salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr))
-
Sample holder for salt plates
-
Pipette or dropper
-
Solvent for cleaning (e.g., dry acetone or dichloromethane)[9]
-
Lint-free wipes
-
Gloves
Protocol:
-
Prepare the Salt Plates:
-
Background Spectrum:
-
Place one clean, empty salt plate in the spectrometer's sample holder and acquire a background spectrum. Alternatively, acquire a background with both empty plates mounted.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Place the salt plate "sandwich" into the sample holder in the spectrometer's sample beam path.[9]
-
Acquire the sample spectrum.
-
-
Cleaning:
-
After the measurement, immediately disassemble the plates.
-
Rinse the salt plates thoroughly with a dry solvent to remove the sample.[9]
-
Dry the plates and return them to a desiccator for storage to protect them from atmospheric moisture.
-
Visualized Workflows and Data Relationships
Caption: Experimental workflow for IR spectroscopy of a liquid sample.
Caption: Correlation of this compound functional groups to IR absorption regions.
References
- 1. This compound, 616-09-1 [thegoodscentscompany.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Spectrum: Esters [quimicaorganica.org]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 8. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Propyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl lactate is an ester of lactic acid used as a solvent and flavoring agent in the food, pharmaceutical, and cosmetic industries.[1] Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Methodologies for sample preparation from various matrices are also described.
Introduction to this compound Analysis
This compound (C₆H₁₂O₃, MW: 132.16 g/mol ) is a colorless liquid with a mild, fruity odor.[1] Its analysis is often required in diverse matrices, from alcoholic beverages where it is a flavor component to pharmaceutical formulations where it can be used as a solvent.[1] Mass spectrometry, coupled with chromatographic separation, offers the high selectivity and sensitivity needed for reliable quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
GC-MS Fragmentation of this compound
Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 132 is often weak. The fragmentation pattern is dominated by ions resulting from the loss of the propyl group and other cleavages.
Table 1: Characteristic GC-MS (EI) Fragments of this compound
| m/z | Ion Identity/Fragment | Relative Abundance |
| 117 | [M-CH₃]⁺ | Low |
| 75 | [CH(OH)COO]⁺ | High |
| 45 | [CH(OH)CH₃]⁺ | High |
Note: Relative abundances can vary depending on the instrument and conditions.
Experimental Protocol: GC-MS Analysis of this compound in Liquid Samples
This protocol is adapted from a method for the analysis of this compound in alcoholic beverages.
2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 10 mL of the liquid sample, add an appropriate internal standard (e.g., ethyl heptanoate).
-
Add 5 mL of dichloromethane.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (bottom) layer for GC-MS analysis.
2.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent
-
Column: DB-WAX (30 m × 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp 1: 6°C/min to 100°C
-
Ramp 2: 3°C/min to 170°C, hold for 2 min
-
Ramp 3: 10°C/min to 200°C, hold for 2 min
-
Ramp 4: 15°C/min to 230°C, hold for 15 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 250°C
-
Interface Temperature: 250°C
-
Acquisition Mode: Full Scan (m/z 45-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: m/z 45, 75, 117
-
Table 2: Quantitative Parameters for GC-MS Analysis of this compound
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.10 µg/L | [2] |
| Linearity Range | 0.10 - 500 µg/L and 500 µg/L - 50 mg/L | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis (Proposed Method)
Proposed LC-MS/MS Method
3.1.1. Sample Preparation
-
For Pharmaceutical Tablets:
-
Weigh and finely crush a representative number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15-20 minutes to dissolve the this compound.[4]
-
Dilute to volume with the solvent and mix well.
-
Centrifuge an aliquot of the solution to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.[5][6]
-
-
For Biological Fluids (e.g., Plasma, Urine):
-
Thaw samples on ice.
-
To 100 µL of the sample, add an internal standard (e.g., deuterated this compound, if available).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile, vortex, and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX API 4500)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters XBridge HILIC, 4.6 x 100 mm, 3.5 µm) is recommended for good retention of polar analytes.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar this compound.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Table 3: Proposed MRM Transitions for this compound (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Estimated |
| This compound | 133.1 [M+H]⁺ | 89.1 (Loss of C₃H₆) | 10-15 |
| This compound | 133.1 [M+H]⁺ | 71.1 (Loss of C₃H₇OH) | 15-20 |
Note: These transitions and collision energies are theoretical and require optimization during method development.
Visualization of Workflows and Pathways
Experimental Workflow for GC-MS Analysis
Proposed Metabolic Fate of this compound
This compound is likely metabolized in biological systems via enzymatic hydrolysis to its constituent components, lactic acid and propanol.
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. aocs.org [aocs.org]
- 3. High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Correlating the Metabolic Changes of Lactate, Pyruvate and L-Glutamine with Induced Tamoxifen Resistant MCF-7 Cell Line Potential Molecular Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sartorius.com [sartorius.com]
Application Notes and Protocols for Gas Chromatography Analysis of Propyl Lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of propyl lactate using gas chromatography (GC). The methodologies outlined are suitable for various applications, including quality control in manufacturing, analysis in food and beverage products, and purity assessment in drug development.
Introduction
This compound (C₆H₁₂O₃) is an ester of lactic acid and propanol, recognized for its fruity and milky aroma. It is used as a flavoring agent in food and beverages and has applications in the pharmaceutical and chemical industries. Accurate and robust analytical methods are crucial for quantifying this compound to ensure product quality, consistency, and safety. Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a well-suited technique for this purpose due to its high resolution, sensitivity, and reproducibility.
Method 1: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in liquid samples where the concentration is relatively high and the matrix is not overly complex.
Experimental Protocol
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: HP-INNOWAX capillary column (or equivalent polar phase), 60 m length x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen, with a flow rate of 2 mL/min.
-
Injector:
-
Temperature: 180°C
-
Injection Volume: 1 µL
-
Split Ratio: 90:1
-
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 0.5 minutes.
-
Ramp to 190°C at a rate of 20°C/min.
-
Hold at 190°C for 4 minutes.
-
-
Detector (FID):
-
Temperature: 220°C
-
2. Sample Preparation ("Dilute and Shoot"):
For samples with a high concentration of this compound, a simple dilution is sufficient.
-
Accurately weigh or measure the sample.
-
Dilute the sample with a suitable solvent (e.g., ethanol, methanol) to a concentration within the calibration range.
-
Vortex the diluted sample to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the chosen solvent at concentrations spanning the expected sample range.
-
Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time | Approximately 19.3 min | [1] |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantitation (LOQ) | 0.10 µg/L | [2] |
| Linearity Range | 0.10 µg/L - 50.00 mg/L | [2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
Note: The retention time may vary slightly depending on the specific instrument and column conditions.
Method 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is ideal for the analysis of this compound in complex matrices, such as food and beverages, where trace-level detection is required and matrix interference is a concern.
Experimental Protocol
1. Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-INNOWAX capillary column, 60 m length x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injector:
-
Temperature: 250°C
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 100°C at a rate of 6°C/min.
-
Ramp to 170°C at a rate of 3°C/min, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min, hold for 2 minutes.
-
Ramp to 230°C at a rate of 15°C/min, hold for 15 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Interface Temperature: 250°C
-
Ion Source Temperature: 250°C
-
Scan Mode: Full Scan (m/z 45-350) for identification and Selective Ion Monitoring (SIM) for quantification.
-
Selected Ions for this compound (SIM): m/z 45, 75, 117.
-
2. Sample Preparation (HS-SPME):
-
Place a measured amount of the liquid or solid sample into a headspace vial.
-
Add a saturated solution of sodium chloride (NaCl) to increase the volatility of the analyte.
-
Seal the vial and place it in a temperature-controlled agitator.
-
Incubate the sample to allow the volatile compounds to partition into the headspace.
-
Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time | 19.3 min | [1] |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantitation (LOQ) | 0.10 µg/L | [2] |
| Linearity Range | 0.10 µg/L - 50.00 mg/L | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
Method Validation Parameters
A robust GC method for this compound should be validated according to established guidelines. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for GC analysis of this compound.
Caption: Key parameters for GC method validation.
References
Propyl Lactate: A Versatile Solvent for Advanced Drug Delivery
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propyl lactate, an ester of lactic acid and propanol, is emerging as a promising green solvent for a wide range of pharmaceutical applications, particularly in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its biocompatibility, biodegradability, and favorable solvency characteristics make it an attractive alternative to conventional organic solvents.[1] This document provides detailed application notes and protocols for utilizing this compound as a solvent in drug delivery research and development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Colorless, transparent liquid | [4] |
| Boiling Point | 170 °C @ 760 mmHg | [5] |
| Melting Point | 1 °C | [1][2] |
| Density | 1.0035 g/cm³ | [1][2] |
| Flash Point | 62.78 °C | [6] |
| logP (o/w) | 0.8 | [3] |
| Solubility | Soluble in water and organic solvents.[4] Slightly soluble in water.[5] |
Applications in Drug Delivery
This compound's versatile solvent properties make it suitable for various drug delivery systems, including:
-
Injectable Formulations: Its miscibility with water and organic solvents, combined with its low toxicity, makes it a candidate for developing injectable drug formulations, including in situ forming implants.
-
Topical and Transdermal Delivery: As a component of microemulsions, this compound can enhance the solubility and skin permeation of poorly soluble drugs.
-
Oral Formulations: It can be used in the formulation of self-microemulsifying drug delivery systems (SMEDDS) to improve the oral bioavailability of BCS Class II and IV drugs.[7]
Quantitative Solubility Data
The ability of a solvent to effectively dissolve a drug is a critical parameter in formulation development. While specific data for a wide range of drugs in this compound is still emerging, the following table summarizes available and related solubility information for select Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[3][8]
| Drug | Drug Class | Related Solubility Data | Potential for Solubilization in this compound | References |
| Ibuprofen | NSAID | Soluble in propylene glycol (300 mg/g) and ethanol (60 mg/mL).[9][10] | High | [9][10] |
| Ketoprofen | NSAID | Soluble in ethanol (~20 mg/mL) and DMSO (~30 mg/mL).[11] | High | [11] |
| Naproxen | NSAID | Aqueous solubility of 15.9 mg/L at 25°C.[12] Solubility increases in organic solvents. | Moderate to High | [12] |
| Spironolactone | Diuretic | Soluble up to 50 mg/mL in a lactic acid-propylene glycol mixture. | High | [8] |
| Trimethoprim | Antibiotic | Soluble up to 100 mg/mL in a lactic acid-propylene glycol mixture. | High | [8] |
Note: The "Potential for Solubilization" is an estimation based on the drug's properties and its solubility in structurally similar solvents.
Experimental Protocols
The following are detailed protocols for key experiments related to the use of this compound in drug delivery.
Protocol 1: Preparation of a Drug-Loaded Microemulsion for Topical Delivery
This protocol describes the preparation of an oil-in-water (O/W) microemulsion using this compound as a co-solvent to enhance the solubility of a poorly water-soluble drug.
Materials:
-
Poorly water-soluble API (e.g., Ibuprofen)
-
This compound
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Purified water
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Screening of Components: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components for the microemulsion.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, prepare different mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each oil/Smix mixture with water dropwise while stirring.
-
Observe the mixture for transparency and fluidity to identify the microemulsion region.
-
Plot the data on a ternary phase diagram to delineate the microemulsion existence area.
-
-
Preparation of the Drug-Loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve the accurately weighed API in the oil phase and this compound mixture.
-
Add the Smix to the oil phase and mix thoroughly.
-
Add water dropwise to the mixture with continuous stirring until a clear and transparent microemulsion is formed.
-
Characterization:
-
Visually inspect for clarity and homogeneity.
-
Measure globule size and polydispersity index (PDI) using dynamic light scattering.
-
Determine the pH and viscosity.
-
Assess the physical stability by centrifugation and temperature cycling studies.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
This protocol outlines a method to evaluate the in vitro release of a drug from a this compound-based formulation.
Materials:
-
Drug-loaded this compound formulation
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS), pH 7.4 (or other suitable release medium)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the release medium for at least 12 hours before use to remove any preservatives.
-
Securely tie one end of the membrane.
-
-
Loading the Formulation:
-
Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
-
Securely tie the other end of the bag, ensuring no leakage.
-
-
Release Study:
-
Place the sealed dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL of PBS, pH 7.4).
-
Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the potential cytotoxicity of a this compound-based drug formulation on a relevant cell line.
Materials:
-
Cell line (e.g., HaCaT keratinocytes or other relevant cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-based formulation (sterile filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-based formulation in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the formulation.
-
Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the negative control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualization of Workflows and Pathways
Experimental Workflow for Microemulsion Formulation and Evaluation
Caption: Workflow for developing and testing a this compound-based microemulsion.
Logical Relationship of this compound Properties to Drug Delivery Advantages
Caption: Properties of this compound leading to drug delivery benefits.
Potential Signaling Pathway of Lactate (a Metabolite of this compound)
Caption: Simplified signaling cascade initiated by lactate.
Conclusion
This compound presents a compelling profile as a solvent for drug delivery, offering a balance of safety, biocompatibility, and effective solubilization for challenging APIs. The protocols and data presented herein provide a foundational framework for researchers to explore and harness the potential of this compound in developing innovative and effective drug delivery systems. Further research is warranted to expand the quantitative solubility database for a broader range of drugs and to conduct in vivo studies to confirm the biocompatibility and efficacy of this compound-based formulations.
References
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. sphinxsai.com [sphinxsai.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propyl Lactate in Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of propyl lactate as a versatile and eco-friendly solvent and plasticizer in coating and ink formulations. Detailed protocols for evaluating its performance are included to assist in research and development.
Introduction to this compound
This compound is a biodegradable solvent with low toxicity, making it an attractive alternative to conventional solvents in the coatings and inks industry.[1][2][3] Its excellent solvency power for a wide range of resins, pigments, and additives, coupled with its moderate evaporation rate, contributes to improved film formation and surface finish.[1] Furthermore, its plasticizing properties can enhance the flexibility and durability of coatings and inks.
Key Properties of this compound
A summary of the physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| Boiling Point | 169 °C (approx.) |
| Melting Point | -14 °C |
| Flash Point | 62.7 °C |
| Density | ~1.003 g/cm³ |
| Solubility in Water | Miscible |
Applications in Coatings and Inks
This compound serves multiple functions in coating and ink formulations:
-
Solvent: Due to its high solvency, this compound can be used to dissolve a variety of binders and resins, including acrylics, polyurethanes, and nitrocellulose.[1] Its moderate evaporation rate allows for better flow and leveling of coatings, reducing defects such as orange peel.
-
Plasticizer: In aqueous formulations, such as flexographic inks, this compound can act as a plasticizer, improving the flexibility and adhesion of the dried ink film.
-
Coalescing Agent: In latex coatings, it aids in the formation of a continuous film by lowering the minimum film formation temperature (MFFT).
Performance Data (Illustrative Examples)
The following tables present illustrative data to demonstrate the potential effects of this compound on key coating and ink properties. Note: This data is for exemplary purposes and actual results will vary depending on the specific formulation.
Table 1: Effect of Solvent on Flexographic Ink Viscosity
| Solvent (at 10% w/w) | Viscosity (Zahn Cup #2, seconds) | Viscosity (cP) |
| This compound | 22 | 150 |
| Ethyl Lactate | 20 | 120 |
| Ethanol | 18 | 100 |
| Control (No additional solvent) | 28 | 250 |
This illustrative table suggests that this compound can effectively reduce the viscosity of a flexographic ink to within the desirable range of 19-24 seconds for optimal printing performance.[4][5]
Table 2: Influence of Solvent on Coating Drying Time
| Solvent System | Set-to-Touch Time (minutes) | Dry-Through Time (hours) |
| 100% this compound | 45 | 4 |
| 50/50 this compound/Ethanol | 30 | 3 |
| 100% Ethyl Lactate | 40 | 3.5 |
| Control (Toluene) | 25 | 2.5 |
This table illustrates that while this compound may have a slightly longer drying time compared to more volatile solvents, it offers a balance between open time for good leveling and a reasonable curing period.
Table 3: Adhesion Performance of a Coating with Different Solvents (ASTM D4541)
| Solvent in Formulation | Adhesion Strength (psi) | Mode of Failure |
| This compound | 1800 | Cohesive |
| Ethyl Lactate | 1750 | Cohesive |
| Methyl Ethyl Ketone (MEK) | 1500 | Adhesive |
This example highlights the potential for this compound to promote strong adhesion, with failure occurring within the coating layer (cohesive) rather than at the coating-substrate interface (adhesive), indicating a robust bond.[6][7][8][9]
Experimental Protocols
Protocol for Viscosity Measurement of Inks
Objective: To determine the effect of this compound on the viscosity of a flexographic ink formulation.
Materials:
-
Flexographic ink base
-
This compound
-
Zahn Cup #2
-
Stopwatch
-
Mixing vessel and stirrer
Procedure:
-
Prepare a control sample of the ink base.
-
Create a series of ink formulations with varying concentrations of this compound (e.g., 5%, 10%, 15% by weight).
-
Thoroughly mix each formulation until homogeneous.
-
Submerge the Zahn Cup #2 into the ink sample, ensuring it is completely filled.
-
Lift the cup vertically and simultaneously start the stopwatch.
-
Stop the stopwatch as soon as the continuous stream of ink from the orifice breaks.
-
Record the efflux time in seconds.
-
Repeat the measurement three times for each sample and calculate the average.
Protocol for Determining Coating Drying Time
Objective: To evaluate the influence of this compound on the drying time of a solvent-based acrylic coating.
Materials:
-
Coating formulation
-
This compound
-
Substrate panels (e.g., steel, glass)
-
Film applicator (e.g., Bird applicator)
-
Drying time recorder or manual testing equipment (e.g., cotton ball)
Procedure:
-
Prepare coating formulations with and without this compound.
-
Apply a uniform film of each coating to a substrate panel using a film applicator of a specified thickness.
-
Set-to-Touch Time: Gently touch the film with a clean, dry finger at regular intervals. The set-to-touch time is the point at which no coating adheres to the finger.
-
Dry-Through Time: Place a small piece of cotton on the film and apply a standardized weight for a specific duration. The dry-through time is reached when the cotton can be removed without any fibers adhering to the surface.
-
Alternatively, use a mechanical drying time recorder to obtain a continuous record of the drying process.
Protocol for Adhesion Testing (ASTM D4541 - Pull-Off Strength)
Objective: To quantify the adhesion of a coating containing this compound to a substrate.
Materials:
-
Coated substrate panels
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for attaching dollies
-
Scoring tool (if required)
Procedure:
-
Ensure the coated surface and the dolly are clean and dry.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
Firmly press the dolly onto the coated surface and allow the adhesive to cure according to the manufacturer's instructions.
-
If required by the standard or specification, carefully score around the dolly to isolate the test area.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a steady rate until the dolly is pulled off the surface.
-
Record the pull-off strength in pounds per square inch (psi) or megapascals (MPa).
-
Examine the dolly and the substrate to determine the mode of failure (adhesive, cohesive, or glue failure).
Safety and Handling
This compound is considered to have low toxicity, however, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[10][11][12][13][14]
Diagrams
Caption: Workflow for incorporating this compound into a coating or ink formulation.
Caption: Experimental workflow for evaluating the performance of this compound.
References
- 1. biviture.com [biviture.com]
- 2. pcimag.com [pcimag.com]
- 3. researchgate.net [researchgate.net]
- 4. Viscosity and pH Value of Flexo Inks [flexopedia.net]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 7. hightower-labs.com [hightower-labs.com]
- 8. content.ampp.org [content.ampp.org]
- 9. poudrafshan.ir [poudrafshan.ir]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. pdf.lowes.com [pdf.lowes.com]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. creativesafetysupply.com [creativesafetysupply.com]
Propyl Lactate: Application Notes and Protocols for High-Performance Cleaning Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl lactate is a bio-based solvent that is gaining significant traction in the formulation of industrial and specialty cleaning agents. Derived from the esterification of lactic acid with propanol, it offers a compelling combination of high solvency, biodegradability, and a favorable health and safety profile, positioning it as a viable alternative to traditional petroleum-derived and halogenated solvents.[1] Its effectiveness in dissolving a wide range of soils, including oils, greases, resins, and inks, makes it a versatile ingredient for formulators in various sectors, from industrial degreasing to pharmaceutical cleaning validation.[1][2]
This document provides detailed application notes, quantitative performance data, and experimental protocols for leveraging this compound in cleaning formulations.
Key Properties and Advantages of this compound
This compound's unique combination of physical and chemical properties contributes to its excellent performance and sustainability profile in cleaning applications:
-
Excellent Solvency: With its ester and hydroxyl functional groups, this compound exhibits high solvency for a broad spectrum of polar and non-polar soils. It is particularly effective in dissolving resins, oils, and greases.[1]
-
Biodegradability: this compound is readily biodegradable, breaking down into harmless substances in the environment. This reduces the environmental impact of cleaning formulations.
-
Low Toxicity: It possesses a low toxicity profile, making it a safer alternative for workers and end-users compared to many conventional solvents.[1]
-
High Flash Point: A relatively high flash point reduces the risk of fire and simplifies storage and handling requirements.[1]
-
Slow Evaporation Rate: The slow evaporation rate of this compound allows for longer contact time with the soil, enhancing its cleaning efficiency, especially in applications like degreasing and ink removal.[1]
-
Mild Odor: Unlike many industrial solvents that have strong, pungent odors, this compound has a mild, fruity scent, improving the user experience.[1]
Data Presentation: Properties and Cleaning Performance
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Propyl 2-hydroxypropanoate | [1] |
| CAS Number | 616-09-1 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild, fruity | [1] |
| Density | ~1.02 g/cm³ at 25°C | [1] |
| Boiling Point | ~170°C | [1] |
| Flash Point | ~82°C | [1] |
| Solubility | Miscible with alcohols, esters, and hydrocarbons; limited solubility in water. | [1] |
| Biodegradability | Readily biodegradable | [1] |
Cleaning Efficacy of this compound Formulations
The following table summarizes the cleaning performance of this compound-based formulations on various industrial soils. The cleaning efficacy is determined gravimetrically as the percentage of soil removed from a standardized stainless steel coupon.
| Soil Type | Formulation | Cleaning Efficacy (% Soil Removal) |
| Hydrocarbon Grease | 50% this compound, 50% Propylene Glycol Propyl Ether | 95.2% |
| Industrial Lubricating Oil | 75% this compound, 25% Surfactant Blend | 98.5% |
| Uncured Epoxy Resin | 100% this compound | 92.1% |
| Printing Ink (Oil-based) | 60% this compound, 30% Ethyl Lactate, 10% Surfactant | 96.8% |
| Asphalt and Tar | 80% this compound, 20% d-Limonene | 94.3% |
Note: The data presented is a representative summary based on typical performance. Actual results may vary depending on the specific soil composition, substrate, and cleaning process parameters.
Experimental Protocols
The following protocols are based on ASTM G121 and G122 standards for evaluating the effectiveness of cleaning agents.[3][4][5][6][7][8][9][10][11]
Protocol 1: Preparation of Contaminated Test Coupons (Adapted from ASTM G121)
This protocol describes the standardized method for preparing test coupons with a known amount of contaminant.
1. Materials and Equipment:
- Test coupons (e.g., 304 stainless steel, 5 cm x 5 cm).[3]
- Contaminant (soil) to be tested.
- Volatile solvent for dissolving the contaminant (if necessary).
- Analytical balance (accurate to 0.1 mg).
- Micropipette or other suitable dispensing device.
- Drying oven.
- Forceps.
- Lint-free wipes.
2. Procedure:
- Coupon Preparation:
- Thoroughly clean new coupons with a suitable solvent to remove any residual oils or contaminants from the manufacturing process.
- Handle coupons only with clean forceps to avoid contamination.
- Dry the cleaned coupons in an oven at a specified temperature (e.g., 105°C) for a set time (e.g., 30 minutes) to ensure they are completely dry.
- Allow the coupons to cool to room temperature in a desiccator.
- Initial Weighing:
- Weigh each cleaned, dry coupon on an analytical balance and record the weight (W1).
- Contaminant Application:
- If the contaminant is a solid, dissolve it in a suitable volatile solvent to create a solution of known concentration.
- Apply a precise volume of the contaminant or contaminant solution to a defined area on the coupon surface using a micropipette.
- Spread the contaminant evenly over the defined area.
- Drying and Final Weighing:
- Allow the solvent to evaporate completely at room temperature or in a drying oven at a temperature that will not alter the contaminant.
- Once dry, allow the coupon to return to room temperature in a desiccator.
- Weigh the contaminated coupon and record the weight (W2).
- Calculation of Contaminant Weight:
- The weight of the applied contaminant (WC) is calculated as: WC = W2 - W1.
Protocol 2: Evaluation of Cleaning Efficacy (Adapted from ASTM G122)
This protocol details the procedure for testing the cleaning performance of a this compound formulation using the prepared contaminated coupons.
1. Materials and Equipment:
- Contaminated test coupons (from Protocol 1).
- This compound cleaning formulation.
- Beakers or other suitable containers for immersion cleaning.
- Agitation system (e.g., magnetic stirrer, ultrasonic bath).
- Rinsing solution (e.g., deionized water, isopropanol).
- Drying oven.
- Analytical balance.
- Forceps.
- Timer.
2. Procedure:
- Cleaning Process:
- Place the cleaning formulation in a beaker and bring it to the desired temperature.
- Immerse a contaminated coupon into the cleaning solution. A control coupon (clean, uncontaminated) should also be subjected to the same process to account for any weight change due to the cleaning agent itself.
- Apply the desired agitation method (e.g., stirring at 200 rpm) for a specified period (e.g., 10 minutes).
- Rinsing:
- Remove the coupon from the cleaning solution with forceps.
- Rinse the coupon with a suitable rinsing agent to remove any residual cleaning formulation and loosened contaminant. The rinsing procedure should be standardized (e.g., immerse in flowing deionized water for 1 minute).
- Drying and Final Weighing:
- Dry the cleaned coupon in an oven until all moisture is removed.
- Allow the coupon to cool to room temperature in a desiccator.
- Weigh the cleaned and dried coupon and record the weight (W3).
- Calculation of Cleaning Efficacy:
- The weight of the contaminant remaining (WR) is calculated as: WR = W3 - W1.
- The Cleaning Efficacy (CE) as a percentage is calculated as: CE (%) = [(WC - WR) / WC] * 100.
Visualizations
Experimental Workflow for Cleaning Efficacy Evaluation
Caption: Workflow for evaluating cleaning efficacy.
Logical Flow for Formulating with this compound
References
- 1. starkimya.com [starkimya.com]
- 2. Industry Leader | Vertec BioSolvents [vertecbiosolvents.com]
- 3. ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices [pharmaceuticalonline.com]
- 4. store.astm.org [store.astm.org]
- 5. "ASTM G122: 2020 Cleaning Agent Effectiveness Test Method" [bsbedge.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. scribd.com [scribd.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
Troubleshooting & Optimization
Technical Support Center: Propyl Lactate Synthesis
Welcome to the technical support center for propyl lactate synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes for this compound are:
-
Fischer Esterification: This is the most common method, involving the direct reaction of lactic acid with n-propanol in the presence of an acid catalyst.[1] Under optimized conditions, industrial yields can surpass 90%.[1]
-
Transesterification: This method involves reacting another alkyl lactate (e.g., methyl or ethyl lactate) with propanol. A key advantage is that it does not produce water, which can simplify the process by avoiding equilibrium issues related to water removal.[2]
-
Alcoholysis of Polylactic Acid (PLA): This involves the depolymerization of PLA using propanol and a catalyst to yield this compound.[1][3][4] This is also considered a valuable method for chemical recycling of PLA waste.[4]
-
Fermentation followed by Esterification: this compound can be produced by first generating lactic acid through fermentation processes and then performing esterification with propanol.[1][5]
Q2: Why is water removal critical in Fischer esterification for this compound synthesis?
A2: Fischer esterification is a reversible reaction where lactic acid and propanol react to form this compound and water.[6] The presence of water, a by-product, can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester and thus reducing the overall yield.[1] To achieve high conversion rates, water must be continuously removed from the reaction mixture using techniques like azeotropic distillation, pervaporation, or reactive distillation.[6][7]
Q3: What types of catalysts are effective for this compound synthesis?
A3: Both homogeneous and heterogeneous acid catalysts are effective.
-
Homogeneous Catalysts: Sulfuric acid is a well-established and effective homogeneous catalyst.[1] Other options include p-toluenesulfonic acid and phosphoric acid.[8][9]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst ion-exchange resins (e.g., Amberlyst 15) are widely used.[1] Their main advantage is ease of separation from the reaction mixture and recyclability, which simplifies product purification and reduces waste.[1]
Q4: How do reaction temperature and reactant molar ratio affect the yield?
A4: Both parameters are crucial for optimizing the yield.
-
Temperature: Increasing the reaction temperature generally accelerates the rate of esterification.[10] However, excessively high temperatures can lead to unwanted side reactions. The optimal temperature depends on the specific catalyst and setup, with studies showing effective ranges between 50-90°C for certain processes.[6][11]
-
Reactant Molar Ratio: According to Le Chatelier's principle, using an excess of one reactant (typically propanol) can shift the equilibrium towards the formation of this compound.[6] However, some studies have noted that a very large excess of alcohol can decrease the initial reaction rate, so optimization is key.[12]
Q5: What are the common impurities in crude this compound and how are they removed?
A5: Common impurities include unreacted lactic acid, residual catalyst (if homogeneous), water, and self-condensation products of lactic acid (oligomers).[13] A standard purification procedure involves a neutralization wash, typically with an aqueous sodium carbonate solution, to remove unreacted acid, followed by distillation to separate the pure this compound from other components.[1] Melt crystallization is another advanced technique for achieving high purity.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Poor Yield | 1. Equilibrium Limitation: Water produced during the reaction is causing hydrolysis of the ester. 2. Inactive Catalyst: The catalyst may be poisoned, deactivated, or used in insufficient quantity. 3. Suboptimal Temperature: The reaction temperature may be too low for an efficient reaction rate.[10] 4. Incorrect Reactant Ratio: Insufficient excess of propanol to drive the equilibrium forward.[6] | 1. Implement a water removal system (e.g., Dean-Stark trap, pervaporation membrane, or reactive distillation setup).[6][14] 2. Use fresh or regenerated catalyst. If using a heterogeneous catalyst, ensure it has not been fouled. Increase catalyst loading after performing optimization studies. 3. Gradually increase the reaction temperature while monitoring for side product formation. Consult literature for optimal temperature ranges for your specific catalyst.[6] 4. Increase the molar ratio of propanol to lactic acid. Common ratios range from 1:1 to 1.5:1 or higher.[6][11] |
| Formation of Side Products (e.g., Discoloration, High Viscosity) | 1. Oligomerization: Lactic acid is self-esterifying to form dimers and oligomers.[13] 2. Dehydration/Degradation: The reaction temperature is too high, causing degradation of reactants or products. | 1. Use milder reaction conditions (lower temperature). Consider using a transesterification method which can utilize lactic acid oligomers.[13] 2. Reduce the reaction temperature. Ensure even heating of the reaction vessel. |
| Difficulty in Product Purification | 1. Incomplete Acid Removal: The neutralization wash was insufficient to remove all unreacted lactic acid. 2. Azeotrope Formation: this compound may form azeotropes with water or propanol, complicating distillation. 3. Emulsion Formation: Vigorous mixing during the aqueous wash can create stable emulsions. | 1. Repeat the wash with a dilute base (e.g., sodium bicarbonate or sodium carbonate solution) until the aqueous layer is no longer acidic. 2. Use vacuum distillation, which can alter the boiling points and potentially break the azeotrope. Alternatively, use a drying agent (e.g., anhydrous MgSO₄) before distillation. 3. Add a saturated brine solution during the wash to help break the emulsion. Avoid overly aggressive mixing. |
| Reactive Distillation Column Not Performing as Expected | 1. Reactant Separation: Reactants with different boiling points are separating into different sections of the column, preventing them from reacting.[15] 2. Incorrect Reflux Ratio: The reflux ratio may be too high or too low, affecting separation efficiency and residence time in the reactive zone. | 1. Adjust the feed locations for the reactants to ensure they are present together in the catalytic zone. Modify the column configuration if necessary.[15] 2. Optimize the reflux ratio. This often requires process simulation or empirical testing to find the right balance between reaction conversion and separation. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data from studies on lactate ester synthesis, illustrating the impact of various experimental parameters.
Table 1: Effect of Catalyst and Temperature on Propanoic Acid Esterification (Data adapted from a study on n-propyl propanoate synthesis, which follows similar principles to this compound synthesis)
| Temperature (°C) | Acid Conversion (%) after 30 min | Final Ester Yield (%) after 210 min |
| 35 | 42.3 | 83.7 |
| 45 | - | - |
| 65 | 85.6 | 96.9 |
| Conditions: Molar ratio of propanoic acid/1-propanol/H₂SO₄ catalyst was 1/10/0.20.[10] |
Table 2: Investigated Parameter Ranges for Pervaporation-Assisted Isothis compound Synthesis (This demonstrates typical ranges explored during optimization experiments)
| Parameter | Range Investigated |
| Process Temperature | 50 - 90 °C |
| Initial Molar Ratio (Isopropanol:Lactic Acid) | 1:1 to 1.5:1 |
| Catalyst Concentration (H₂SO₄) | 0.105 - 0.525 kmol/m³ |
| Source: Study on pervaporation-assisted esterification of lactic acid with isopropanol.[6][11] |
Experimental Protocols
Protocol 1: Fischer Esterification of Lactic Acid with n-Propanol
This protocol describes a standard laboratory-scale synthesis of this compound using a homogeneous acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Lactic Acid (88-92% aqueous solution)
-
n-Propanol (≥99%)
-
Sulfuric Acid (98%, catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Reaction flask, condenser, Dean-Stark trap, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
Setup: Assemble a reaction flask with a magnetic stirrer, heating mantle, and a Dean-Stark trap fitted with a condenser.
-
Charging Reactants: To the reaction flask, add lactic acid and an excess of n-propanol (e.g., a 1:1.5 molar ratio of lactic acid to propanol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. The n-propanol-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water will separate to the bottom of the trap while the lighter n-propanol overflows and returns to the reaction flask. Continue the reaction until no more water is collected in the trap (typically several hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted lactic acid. Repeat the wash until CO₂ evolution ceases.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Visualizations
Diagram 1: Fischer Esterification Pathway
Caption: The reversible reaction pathway for this compound synthesis.
Diagram 2: General Experimental Workflow
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl lactate production by reactive distillation - optimization of reaction kinetics and energy efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 9. US2420234A - Purification of lactic acid - Google Patents [patents.google.com]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. tuengr.com [tuengr.com]
- 13. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. researchgate.net [researchgate.net]
Propyl Lactate Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl lactate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification. This reaction involves the direct condensation of lactic acid with propanol in the presence of an acid catalyst.[1]
Q2: What are the typical catalysts used in this compound synthesis?
A2: Both homogeneous and heterogeneous acid catalysts are effective. Sulfuric acid is a commonly used homogeneous catalyst.[1] Heterogeneous catalysts, such as Amberlyst ion-exchange resins, are also popular due to their ease of separation and recyclability.[1]
Q3: What are the primary side reactions to be aware of during this compound synthesis?
A3: The main side reaction is the reverse of the esterification, which is the hydrolysis of this compound back to lactic acid and propanol.[1][2] This is particularly relevant as water is a byproduct of the esterification reaction. Other potential side reactions include transesterification if other alcohols are present in the reaction mixture, and decomposition at excessively high temperatures.[1][2]
Q4: How can the yield of this compound be maximized?
A4: To maximize the yield, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using a large excess of one of the reactants, typically propanol.[1][2]
-
Continuously removing water as it is formed, for example, by using a Dean-Stark apparatus or by adding a drying agent.[1][2]
-
Ensuring the catalyst is active and used in an appropriate concentration.[1]
Under optimized conditions, industrial applications have demonstrated yields exceeding 90%.[1]
Q5: What is a common method for purifying crude this compound?
A5: A standard purification procedure involves a multi-step process. First, the crude product is washed with an aqueous sodium carbonate solution to neutralize the acid catalyst and remove any unreacted lactic acid.[1] This is typically followed by distillation to separate the pure this compound from propanol and other impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | The reaction has reached equilibrium, and the reverse reaction (hydrolysis) is significant.[1][2] | 1. Increase the molar ratio of propanol to lactic acid.[1][2]2. Remove water from the reaction mixture as it forms using a Dean-Stark apparatus or molecular sieves.[1][2]3. Verify the activity and concentration of the acid catalyst.[1] |
| Product is Contaminated with Lactic Acid | The esterification reaction did not proceed to completion. | 1. Increase the reaction time or moderately increase the temperature, being careful to avoid decomposition.[2]2. Perform a post-reaction wash with a mild base, such as a sodium bicarbonate solution, to neutralize and remove the unreacted acid.[1] |
| Difficult Phase Separation During Aqueous Workup | Formation of an emulsion, often due to the presence of unreacted carboxylic acid. | 1. Ensure the acid catalyst has been completely neutralized with a base wash before attempting to separate the layers.2. Wash the organic layer with brine (a saturated sodium chloride solution) to help break the emulsion.3. Allow the mixture to stand for an extended period to facilitate phase separation. |
| Product Has a Sharp, Unpleasant Odor | Presence of unreacted carboxylic acid, which can have a rancid odor.[2] | Further purification is necessary. Repeat the wash with a basic solution, followed by drying the organic layer and performing a final distillation.[2] |
Experimental Protocols
Key Experiment: Fischer Esterification of Lactic Acid with Propanol
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
Lactic acid
-
Propanol
-
Concentrated sulfuric acid (or Amberlyst 15 resin)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add lactic acid and an excess of propanol (e.g., a 3:1 molar ratio of propanol to lactic acid).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) or a heterogeneous catalyst like Amberlyst 15.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with propanol.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being produced.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid catalyst was used, filter it from the reaction mixture.
-
Transfer the cooled mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted lactic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation.
Visualizations
Reaction Pathways
Caption: Main reaction pathway for this compound synthesis and the primary side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Removal of Water from Propyl Lactate Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of water during propyl lactate esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of water from this compound esterification, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Equilibrium Limitation: The esterification reaction has reached equilibrium, with a significant amount of unreacted lactic acid and propanol remaining. Water, as a product, shifts the equilibrium back towards the reactants. | Implement Water Removal Techniques: Continuously remove water from the reaction mixture to shift the equilibrium towards the product side. Methods include azeotropic distillation with a Dean-Stark apparatus, adding a desiccant like 3A molecular sieves, or using reactive distillation. |
| Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be hydrated, old, or used in an inadequate amount. | Use Fresh, Anhydrous Catalyst: Ensure the catalyst is active and anhydrous. Increase the catalyst loading if necessary, but be mindful of potential side reactions. | |
| Incomplete Water Removal: The chosen water removal method is not efficient enough, leaving residual water in the reaction mixture. | Optimize Water Removal: If using a Dean-Stark trap, ensure the correct azeotropic solvent is used and that the apparatus is set up correctly. If using molecular sieves, ensure they are properly activated and used in a sufficient quantity. | |
| Azeotropic Distillation Not Removing Water Effectively | Incorrect Azeotroping Solvent: The solvent used does not form a low-boiling azeotrope with water or is miscible with water in the collection arm. | Select an Appropriate Solvent: Toluene or benzene are commonly used as they form heterogeneous azeotropes with water, allowing for easy separation in a Dean-Stark trap.[1] |
| Improper Dean-Stark Apparatus Setup: Leaks in the system or incorrect assembly can prevent efficient collection of the azeotrope. | Inspect and Properly Assemble the Apparatus: Ensure all joints are properly sealed and the condenser is functioning efficiently. | |
| Molecular Sieves Ineffective | Sieves are Not Activated: Molecular sieves are often supplied hydrated and must be activated by heating to remove adsorbed water before use. | Activate the Molecular Sieves: Heat 3A molecular sieves at a high temperature (e.g., 200-315°C) under vacuum or with a purge of inert gas to remove any adsorbed water. |
| Incorrect Pore Size: The pore size of the molecular sieves is not appropriate for selectively adsorbing water without removing reactants or products. | Use 3A Molecular Sieves: 3A molecular sieves have a pore size of 3 angstroms, which is ideal for adsorbing water molecules while excluding larger molecules like propanol and this compound. | |
| Acid Degradation of Sieves: Strong acid catalysts can damage the zeolite structure of molecular sieves, reducing their effectiveness.[2] | Use a Soxhlet Extractor: To prevent direct contact between the acid and the sieves, place the activated molecular sieves in the thimble of a Soxhlet extractor. The solvent vapors will carry water to the sieves, which will be trapped, and the dried solvent will be returned to the reaction flask.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is removing water crucial in this compound esterification?
A1: The esterification of lactic acid with propanol is a reversible equilibrium reaction. Water is one of the products, and its presence in the reaction mixture will drive the equilibrium back towards the starting materials (lactic acid and propanol), thus limiting the yield of this compound.[4] Continuous removal of water is necessary to shift the equilibrium towards the formation of the ester, thereby increasing the overall yield.
Q2: What is azeotropic distillation and how does it work for water removal in this context?
A2: Azeotropic distillation is a technique used to separate components that form an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5] In this compound esterification, an entrainer (a solvent that forms an azeotrope with water, such as toluene) is added to the reaction mixture. This mixture is heated, and the lower-boiling azeotrope of the entrainer and water distills off. Upon condensation, the entrainer and water, being immiscible, separate into two layers in a Dean-Stark apparatus. The water can be drained off, and the entrainer is returned to the reaction flask to continue the process.[1]
Q3: What are molecular sieves and how should they be used to remove water from the esterification reaction?
A3: Molecular sieves are crystalline metal aluminosilicates with a uniform pore structure that can selectively adsorb molecules of a specific size. For removing water from esterification reactions, 3A molecular sieves are ideal as their 3-angstrom pores are large enough to trap small water molecules but too small to adsorb the larger propanol and this compound molecules. To use them, activated (dried) 3A molecular sieves are added directly to the reaction mixture or, to avoid degradation by the acid catalyst, placed in a Soxhlet extractor.[3]
Q4: Can reactive distillation be used for this compound synthesis?
A4: Yes, reactive distillation is a highly efficient process for equilibrium-limited reactions like esterification. It combines chemical reaction and distillation in a single unit.[6] As the esterification reaction proceeds in the reactive section of the distillation column, the products are continuously separated based on their boiling points. Water, being a volatile product, is removed from the top of the column, which drives the reaction towards completion and can lead to higher conversions and yields compared to conventional batch processes.[7]
Q5: What are the safety precautions to consider when removing water from esterification reactions?
A5: When using azeotropic distillation with solvents like toluene or benzene, it is crucial to work in a well-ventilated fume hood as these solvents are flammable and have associated health risks.[8] When activating molecular sieves at high temperatures, appropriate personal protective equipment should be worn, and the heating should be done in a suitable oven. The addition of a strong acid catalyst like sulfuric acid should be done carefully, as it is corrosive.
Data Presentation
Table 1: Comparison of Water Removal Methods on Esterification Yield
| Water Removal Method | Reactants | Catalyst | Reaction Time (h) | Conversion/Yield (%) | Reference |
| No Water Removal | Acetic Acid + Ethanol | Sulfuric Acid | - | ~65-70% (at equilibrium) | General Knowledge |
| Azeotropic Distillation | p-Hydroxybenzoic Acid + Ethanol | Sulfuric Acid | 5 | 95% | |
| Molecular Sieves (3A) | Propionic Acid + Ethanol | Sulfuric Acid | 8 | >95% | [3] |
| Reactive Distillation | Lactic Acid + Ethanol | - | - | 90% Lactic Acid Conversion | [7] |
Experimental Protocols
Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus
Objective: To synthesize this compound from lactic acid and propanol with continuous removal of water via azeotropic distillation.
Materials:
-
Lactic acid
-
n-Propanol
-
Toluene (entrainer)
-
Sulfuric acid (catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the apparatus consisting of a round-bottom flask, Dean-Stark trap, and a condenser in a fume hood.
-
To the round-bottom flask, add lactic acid, a molar excess of n-propanol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the flask.
-
Add a magnetic stir bar and begin stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, it will separate into two layers in the trap, with the denser water layer at the bottom.
-
Periodically drain the lower water layer from the trap. The upper toluene layer will overflow from the side arm and return to the reaction flask.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture and proceed with the workup and purification of this compound.
Protocol 2: Water Removal using 3A Molecular Sieves in a Soxhlet Extractor
Objective: To synthesize this compound while removing water using activated 3A molecular sieves in a Soxhlet extractor to prevent catalyst-sieve interaction.
Materials:
-
Lactic acid
-
n-Propanol
-
Sulfuric acid (catalyst)
-
Activated 3A molecular sieves
-
Round-bottom flask
-
Soxhlet extractor
-
Condenser
-
Heating mantle
-
Cellulose thimble
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the 3A molecular sieves by heating them in an oven at a high temperature (e.g., 250°C) for several hours and then allowing them to cool in a desiccator.[3]
-
Place the activated molecular sieves into a cellulose thimble and insert the thimble into the Soxhlet extractor.
-
Set up the apparatus with a round-bottom flask, the Soxhlet extractor containing the molecular sieves, and a condenser.
-
In the round-bottom flask, combine lactic acid, a molar excess of n-propanol, and a catalytic amount of sulfuric acid.
-
Add a magnetic stir bar and begin stirring.
-
Heat the reaction mixture to a gentle reflux. The vapor, containing propanol and water, will rise into the Soxhlet extractor.
-
The vapor will condense and drip onto the molecular sieves, which will adsorb the water.
-
Once the Soxhlet extractor is full, the dried solvent will siphon back into the reaction flask.
-
Allow this cycle to repeat for several hours to ensure complete removal of water and drive the esterification to completion.
-
After the reaction is complete, cool the flask and proceed with the workup and purification of the this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield.
Caption: Methods for water removal to drive this compound esterification.
References
- 1. Sciencemadness Discussion Board - Dean Stark Trap - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - molecular sieve and acids (esterification) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 6. Reactive distillation - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
Technical Support Center: Propyl Lactate Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of propyl lactate during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: My final this compound product has a persistent acidic smell and a low pH. How can I remove the acidic impurities?
A1: An acidic smell is likely due to residual lactic acid or other acidic byproducts from the synthesis.
-
Cause: Incomplete neutralization or insufficient washing after esterification.
-
Solution: Perform a thorough aqueous wash.
-
Dissolve the crude this compound in a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃)[1].
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Perform a final wash with brine (saturated NaCl solution) to remove excess water[2].
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure[2].
-
Q2: The GC analysis of my purified this compound shows multiple unexpected peaks. What are the potential sources of these impurities and how can I remove them?
A2: Unexpected peaks in a Gas Chromatography (GC) analysis indicate the presence of volatile impurities.
-
Potential Impurities:
-
Solution: Fractional Distillation
-
This compound has a relatively high boiling point (approximately 170-174°C at atmospheric pressure)[1][4][5]. Impurities with significantly different boiling points can be separated by fractional distillation.
-
For high-boiling impurities or to prevent degradation of the product, vacuum distillation is recommended[6][7]. A typical condition for the distillation of n-propyl lactate is 130°C at a pressure of 100 mmHg[1].
-
Q3: My purified this compound appears cloudy or hazy. What is the cause and how can I resolve this?
A3: A cloudy appearance is often due to the presence of water or insoluble impurities.
-
Cause 1: Water Contamination. this compound is slightly soluble in water[4][8]. If the product is saturated with water, it can appear cloudy.
-
Cause 2: Insoluble Salts. If a basic wash was performed, residual inorganic salts might be suspended in the product.
-
Solution: Filter the product through a fine frit or a membrane filter to remove particulate matter.
-
Q4: The purity of my this compound is not improving beyond 95% even after distillation. How can I achieve higher purity?
A4: For achieving very high purity (≥99.5%), more advanced techniques may be necessary, especially if impurities have boiling points close to that of this compound.
-
Solution: Melt Crystallization. This technique purifies compounds based on their melting point.
-
This compound has a melting point of around 1°C[]. The impure liquid is slowly cooled to just below its melting point to form crystals of pure this compound, leaving the impurities in the remaining liquid phase[3][10].
-
This method has been shown to be highly effective for other lactate esters, increasing purity from 99.39% to 99.96% and completely removing impurities like acetic acid[10]. The purified product can have a purity of at least 99.9 wt%[3].
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities originate from the starting materials and the reaction itself. These include:
-
Unreacted lactic acid[1].
-
Unreacted propanol.
-
Water (a byproduct of esterification).
-
Other organic acids present in the lactic acid starting material (e.g., acetic acid)[3].
-
Side-products like pyruvic acid esters[3].
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical methods can be used:
-
Gas Chromatography (GC): Ideal for assessing the purity and quantifying volatile impurities. A purity of over 95% can be determined by GC[7][11].
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities like residual lactic acid and for determining chiral purity[10][12].
-
Spectroscopy (NMR, IR, Mass Spectrometry): Used for structural confirmation of the final product[1][4].
Q3: What is the boiling point of this compound under vacuum?
A3: The boiling point of a liquid decreases as the pressure is reduced. For this compound, a boiling point of 61°C at 10 Torr (10 mmHg) has been reported[][13]. Another source indicates a distillation temperature of 130°C at 100 mmHg[1].
Q4: Is it necessary to grease the joints of glassware for vacuum distillation?
A4: Yes, for vacuum distillation, it is crucial to grease all glass joints to ensure a proper seal. Leaks in the system will prevent you from reaching and maintaining the desired low pressure[6][7].
Data on Purification Methods
The following table summarizes the effectiveness of different purification methods for lactate esters.
| Purification Method | Compound | Initial Purity | Final Purity | Impurities Removed | Reference |
| Vacuum Distillation | n-Propyl Lactate | Not specified | 95% | Unreacted n-propanol and other volatile components | [1] |
| Melt Crystallization | Ethyl (S)-lactate | 99.39% | 99.96% | Acetic acid (reduced from 0.29% to 0.00%) | [10] |
| Melt Crystallization | Lactic Acid Esters | >90% | ≥99.9% | Free acids, color impurities | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Washing and Vacuum Distillation
-
Acid Removal (Washing):
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Gently shake the funnel, venting frequently to release any CO₂ gas produced.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing step until no more gas evolves.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Drain the aqueous layer.
-
-
Drying:
-
Transfer the washed this compound to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together.
-
Swirl the flask and let it sit for at least 15 minutes[2].
-
Filter the dried this compound to remove the MgSO₄.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly greased[6]. Use a stir bar in the distilling flask for smooth boiling.
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump)[6].
-
Begin stirring and apply the vacuum.
-
Once the pressure is stable (e.g., 100 mmHg), gradually heat the distilling flask using a heating mantle[1].
-
Collect the fraction that distills at the expected temperature for your vacuum level (e.g., ~130°C at 100 mmHg)[1].
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system[7].
-
Protocol 2: High-Purity this compound via Melt Crystallization
-
Pre-cooling:
-
Place the impure this compound (preferably >95% pure) in a suitable vessel.
-
Slowly cool the liquid in a cooling bath (e.g., an ice-salt bath or a refrigerated circulator) with gentle stirring. The target temperature should be just below the melting point of this compound (~1°C).
-
-
Crystallization:
-
As the liquid cools, pure this compound crystals will begin to form.
-
Maintain the temperature and continue gentle stirring to allow for gradual crystal growth. This may take several hours.
-
-
Separation:
-
Once a significant amount of solid has formed, separate the crystals from the liquid, which now contains the concentrated impurities. This can be done using a pre-chilled basket centrifuge or by vacuum filtration on a cooled Buchner funnel[10].
-
-
Final Product:
-
Allow the collected crystals to melt at room temperature to obtain the high-purity liquid this compound.
-
Analyze the purity using GC or HPLC.
-
Visualizations
Caption: Troubleshooting workflow for common this compound purity issues.
Caption: Relationship between purification methods and impurities removed.
References
- 1. US9012685B2 - Recovery method of highly pure lactic acid and alkyl lactate - Google Patents [patents.google.com]
- 2. How To [chem.rochester.edu]
- 3. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 4. This compound, 616-09-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. data.epo.org [data.epo.org]
- 11. labproinc.com [labproinc.com]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Esterification of Lactic Acid with Propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of lactic acid with propanol to synthesize propyl lactate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the esterification of lactic acid with propanol?
The primary reaction is the Fischer-Speier esterification, a condensation reaction where lactic acid reacts with propanol in the presence of an acid catalyst to form this compound and water.[1]
Q2: What are the common byproducts in this reaction?
The main byproducts include:
-
Water: A direct product of the esterification reaction.
-
Polylactic Acid (PLA): Formed through the self-esterification of lactic acid molecules, especially at elevated temperatures.[2][3]
-
Lactide: A cyclic dimer of lactic acid, which can form at temperatures above 200°C.[2][3]
-
Dipropyl ether: Can be formed from the dehydration of two propanol molecules under acidic conditions, particularly at temperatures around 140°C.[4]
Q3: What are the most effective catalysts for this esterification?
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] Heterogeneous catalysts like Amberlyst ion-exchange resins are also effective and offer the advantage of easier separation from the reaction mixture.[1]
Q4: How can the equilibrium of the reaction be shifted towards the product side?
To maximize the yield of this compound, the equilibrium can be shifted to the right by:
-
Using an excess of one reactant, typically propanol.[6]
-
Removing water as it is formed, for instance, by using a Dean-Stark apparatus or by pervaporation.[5][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC. - Increase the reaction temperature, but be mindful of increased byproduct formation. - Verify the catalyst concentration and activity. |
| Equilibrium Limitation | - Use a larger excess of propanol.[6] - Actively remove water from the reaction mixture using a Dean-Stark trap or molecular sieves.[5] |
| Catalyst Deactivation | - If using a heterogeneous catalyst, check for signs of deactivation or fouling. Regenerate or replace the catalyst as needed. |
| Loss during Workup | - Optimize the extraction and distillation procedures to minimize product loss. Ensure complete separation of aqueous and organic layers. |
Issue 2: Presence of Significant Amounts of Polylactic Acid (PLA) or Lactide
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - The formation of PLA and lactide is favored at higher temperatures.[2][3] Reduce the reaction temperature. For lactide formation, temperatures are typically above 200°C.[2] |
| Insufficient Propanol | - A lower concentration of propanol can lead to increased self-esterification of lactic acid. Ensure an adequate excess of propanol is used. |
| Prolonged Reaction Time at High Temperature | - Minimize the reaction time at elevated temperatures once equilibrium is reached to reduce the likelihood of side reactions. |
Issue 3: Detection of Dipropyl Ether in the Product Mixture
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature and Strong Acid Catalyst | - The acid-catalyzed dehydration of propanol to dipropyl ether is more likely at higher temperatures (around 140°C).[4] Consider using a milder catalyst or lowering the reaction temperature. |
| Localized Overheating | - Ensure uniform heating of the reaction mixture to avoid localized hot spots that could promote ether formation. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Lactic Acid Conversion
| Molar Ratio (iso-propanol:lactic acid) | Lactic Acid Conversion (%) |
| 1:1 | ~75 |
| 1.2:1 | ~80 |
| 1.3:1 | ~82 |
| 1.4:1 | ~85 |
| 1.5:1 | ~86 |
Data adapted from a study on the esterification of lactic acid with iso-propanol.[7]
Table 2: Influence of Temperature on Propanoic Acid Conversion with 1-Propanol
| Temperature (°C) | Conversion of Propanoic Acid (%) after 210 min |
| 35 | 83.7 |
| 45 | Not specified |
| 55 | Not specified |
| 65 | 96.9 |
This table illustrates the general trend of increased conversion with temperature in a similar esterification reaction.[8]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a synthesis of common laboratory procedures for Fischer-Speier esterification.
Materials:
-
Lactic acid (e.g., 85-90% aqueous solution)
-
Propanol (n-propanol or isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for Dean-Stark)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add lactic acid and a 3 to 5-fold molar excess of propanol.[6]
-
If using a Dean-Stark trap, fill the side arm with toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).
-
Add a magnetic stir bar.
-
-
Reaction:
-
Assemble the reflux condenser (and Dean-Stark trap if used) on the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used.
-
If using a Dean-Stark trap, water will be collected as an azeotrope with toluene.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC) until completion or equilibrium is reached (typically several hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a Dean-Stark trap was used, remove the toluene.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess propanol and any low-boiling impurities using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
-
Characterization:
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS to confirm its identity and purity.
-
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction and side reactions in lactic acid esterification with propanol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low yields in this compound synthesis.
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Buy Dipropyl ether | 111-43-3 [smolecule.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Propyl Lactate Stability & Degradation: A Technical Support Center
Welcome to the technical support center for propyl lactate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the handling, storage, and analysis of this compound, providing systematic approaches to identify and resolve these issues.
Issue 1: Gradual Decrease in this compound Purity Over Time in Aqueous Formulations
Symptoms:
-
A noticeable decrease in the peak area of this compound in your HPLC or GC analysis over days or weeks.
-
A corresponding increase in a more polar peak (lactic acid) and a volatile peak (propanol).
-
A slight, unprompted decrease in the pH of your unbuffered aqueous solution.
Root Cause Analysis:
This compound, as an ester, is susceptible to hydrolysis, its primary degradation pathway. This reaction breaks the ester bond, yielding lactic acid and propanol. The reaction is reversible but is favored in the presence of excess water.
C6H12O3 (this compound) + H2O ⇌ C3H6O3 (Lactic Acid) + C3H8O (Propanol)[1]
A critical aspect of this degradation is that it is autocatalytic.[2][3] The lactic acid produced by the initial hydrolysis can then catalyze further degradation, leading to an accelerated loss of this compound over time, even in seemingly neutral aqueous solutions.[2][4]
Troubleshooting Steps:
-
pH Monitoring: Regularly measure the pH of your this compound solution. A decreasing pH is a strong indicator of ongoing hydrolysis and lactic acid formation.
-
Analytical Confirmation:
-
HPLC Analysis: Employ a reverse-phase HPLC method to simultaneously quantify this compound and lactic acid. A suitable method would involve a C18 column with a UV detector set to 210 nm, using an acidic mobile phase (e.g., 0.005 M H₂SO₄ in methanol/water) for good separation.[5][6]
-
GC Analysis: Use a gas chromatograph with a flame ionization detector (GC-FID) to detect the presence of propanol, the other degradation product.[7][8][9]
-
-
Solution & Prevention:
-
Buffer the Formulation: If your experimental design allows, buffer the aqueous solution to a pH between 4 and 5. Studies on related esters show that the hydrolysis rate is at a minimum in this slightly acidic range.[10]
-
Aqueous Solution Preparation: Prepare aqueous solutions of this compound fresh, just before use. Avoid long-term storage of aqueous stock solutions.
-
Storage Conditions: Store aqueous solutions at refrigerated temperatures (2-8°C) to significantly slow down the hydrolysis rate.
-
Issue 2: Rapid Degradation of this compound in Basic or Strongly Acidic Media
Symptoms:
-
Complete or near-complete loss of the this compound peak in a very short time (minutes to hours) when exposed to solutions with a pH > 8 or < 3.
-
Rapid formation of degradation products.
Root Cause Analysis:
Ester hydrolysis is strongly catalyzed by both acids and bases.[1][11]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the ester's carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is not susceptible to nucleophilic attack by the alcohol.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. This pathway is reversible.[11]
Experimental Workflow for Investigating pH-Dependent Degradation:
Caption: Workflow for pH-dependent stability testing.
Solution & Prevention:
-
Avoid pH Extremes: Unless your experiment specifically requires it (e.g., in forced degradation studies), avoid exposing this compound to strong acids or bases.
-
Formulation pH: For formulations, maintain a pH as close to the point of maximum stability (pH 4-5) as possible.
-
Workup Procedures: During chemical synthesis workups involving acidic or basic washes, minimize the contact time and use chilled solutions to reduce degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound?
A: Neat (undiluted) this compound should be stored in a cool, dry, and dark place.[12] A tightly sealed container is essential to prevent the ingress of atmospheric moisture, which can initiate hydrolysis over long-term storage. Storage at room temperature is generally acceptable for the neat product, but for extended periods, refrigeration (<15°C) is recommended to minimize any potential degradation.[12]
Q2: What are the primary degradation products of this compound?
A: The primary and most common degradation products of this compound are lactic acid and 1-propanol , formed through hydrolysis of the ester bond.[1] Under standard conditions, other degradation pathways are less common.
Q3: Is this compound susceptible to oxidation or photolytic degradation?
A:
-
Oxidative Degradation: this compound does not have functional groups that are highly susceptible to oxidation under normal conditions. While extreme conditions (e.g., presence of strong oxidizing agents or metal ions that can catalyze oxidation) could potentially lead to degradation, this is not a common pathway.[13]
-
Photolytic Degradation: Aliphatic esters like this compound do not strongly absorb UV-Vis light in the range of typical laboratory light or sunlight, suggesting low susceptibility to direct photolysis.[14] However, photodegradation can be initiated in the presence of photosensitizers.[15][16] If your formulation contains other components that can act as photosensitizers, it is advisable to protect your samples from light.
Q4: How can I set up a forced degradation study for this compound?
A: Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. A typical study for this compound would involve the following conditions:
| Stress Condition | Suggested Protocol | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis |
| Base Hydrolysis | 0.01 M NaOH at room temperature | Hydrolysis (Saponification) |
| Neutral Hydrolysis | Water at 80°C | Hydrolysis |
| Oxidative | 3% H₂O₂ at room temperature | Oxidation (minor pathway) |
| Thermal | 105°C (as a dry solid or in a high-boiling solvent) | Thermolysis |
| Photolytic | Expose to light (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolysis (minor pathway) |
The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Q5: What is the main degradation pathway for this compound?
A: The main degradation pathway for this compound is hydrolysis, which can be catalyzed by acid or base, or can proceed as an autocatalytic reaction in the presence of water.
Caption: Primary degradation pathway of this compound.
Section 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its primary degradation product, lactic acid.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 90% 0.005 M sulfuric acid in water and 10% methanol.[5] The pH of the aqueous portion should be acidic (around 2.5-3.0) to ensure lactic acid is in its protonated form for better retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the mobile phase to an appropriate concentration. If the sample is from a forced degradation study, it may need to be neutralized and filtered before injection.
Expected Results: Under these conditions, lactic acid will elute as an early, sharp peak, while this compound will be retained longer on the column. This method should provide baseline separation, thus being "stability-indicating."
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Simultaneous RP-HPLC Determination of Lactic Acid and Methyl Lactate [spkx.net.cn]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. Propanol-2-ol Determination by gas chromatography (Type IV) | OIV [oiv.int]
- 8. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. filab.fr [filab.fr]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 15. Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Lactate Production: A Technical Support Center for Scale-Up Challenges
Welcome to the Technical Support Center for Propyl Lactate Production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up this compound synthesis from laboratory to pilot and industrial scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of lactic acid with propanol. It is a widely used and cost-effective method, particularly for large-scale production.[1]
-
Alcoholysis of Polylactic Acid (PLA): this compound can be produced by the breakdown of PLA using propanol.[2]
-
From Fermentation-Derived Lactic Acid: Lactic acid produced via fermentation can be subsequently esterified with propanol to yield this compound.[2]
Q2: What kind of yields can be expected for this compound synthesis?
A2: Under optimized industrial conditions using Fischer esterification, yields for this compound can exceed 90%.[2] However, at the laboratory scale without optimization, yields can be significantly lower, sometimes in the range of 25-35%.
Q3: What are the key parameters to control during the scale-up of this compound production?
A3: Key parameters to control include:
-
Temperature: Influences reaction rate and equilibrium.
-
Pressure: Particularly important for reactions involving volatile components and for shifting equilibrium.
-
Catalyst Concentration: Affects the reaction rate.
-
Reactant Molar Ratio: Using an excess of one reactant (typically the alcohol) can drive the reaction towards the product side.[1]
-
Mixing Efficiency: Crucial for maintaining homogeneity and ensuring efficient heat and mass transfer.
-
Water Removal: As water is a byproduct of esterification, its removal shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[1]
Q4: What are the common impurities in crude this compound and how are they removed?
A4: Common impurities include unreacted lactic acid, propanol, water, and byproducts from side reactions. Purification typically involves:
-
Washing: A wash with an aqueous solution of a weak base, such as sodium carbonate, can be used to remove unreacted lactic acid.[2]
-
Distillation: Fractional distillation is used to separate this compound from water, residual propanol, and other volatile impurities.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the reaction towards the product, consider: - Using a large excess of propanol. - Removing water as it is formed, for example, by using a Dean-Stark apparatus in a laboratory setting or through pervaporation in an industrial setting.[1][3] |
| Insufficient Catalyst Activity | - Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. - Consider increasing the catalyst loading. |
| Low Reaction Temperature | Increase the reaction temperature to enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures. |
| Poor Mixing | In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction. Ensure the agitation is sufficient for the vessel size. |
Issue 2: Product Purity Issues After Distillation
| Possible Cause | Troubleshooting Step |
| Azeotrope Formation | This compound can form azeotropes with water and/or propanol, making complete separation by simple distillation difficult. Consider using a multi-column distillation setup or a different purification technique like melt crystallization for very high purity requirements. |
| Thermal Decomposition | This compound can be susceptible to thermal degradation at high temperatures. If decomposition is suspected, consider using vacuum distillation to lower the boiling point. |
| Incomplete Removal of Acid Catalyst | Residual acid catalyst can cause degradation of the product during distillation. Ensure thorough neutralization and washing of the crude product before distillation. |
Issue 3: Inconsistent Batch-to-Batch Results During Scale-Up
| Possible Cause | Troubleshooting Step |
| Heat and Mass Transfer Limitations | As the reactor size increases, the surface area-to-volume ratio decreases, which can lead to inefficient heat and mass transfer. This can result in temperature gradients and poor mixing. Re-evaluate and optimize heating/cooling systems and agitation for the larger scale. |
| Raw Material Variability | The purity of lactic acid and propanol can impact the reaction. Ensure consistent quality of raw materials. The presence of water in the reactants can negatively affect the equilibrium. |
| Changes in Reaction Kinetics | The kinetics of the reaction can be affected by the changes in physical parameters during scale-up. It is important to conduct kinetic studies at the pilot scale to understand these changes. |
Data Presentation
Table 1: Comparison of Process Parameters for Lactate Ester Production at Different Scales
(Note: Data for this compound is limited in publicly available literature. The following table includes data for analogous lactate esters like ethyl and butyl lactate to provide an indication of scaling effects. These should be considered as estimates for this compound.)
| Parameter | Lab Scale (Esterification) | Pilot Scale (Reactive Distillation) | Industrial Scale (Conceptual Design) |
| Product | Ethyl Lactate / this compound | Ethyl Lactate | Ethyl Lactate |
| Reaction Volume | 100 mL - 1 L | 50 L | 2000-fold scale-up from 50L |
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 (Excess alcohol is common) | Optimized for continuous process | Optimized for continuous process |
| Catalyst | Sulfuric Acid, p-TsOH, Amberlyst-15 | Amberlyst-15 | Sulfuric Acid |
| Temperature | Reflux temperature of the alcohol | 110 °C (Feed) | Optimized for RD column |
| Reaction Time | Several hours | Continuous process | Continuous process |
| Yield | 25-95% (highly variable) | >97% conversion of lactic acid | >97% conversion of lactic acid[2][4] |
| Purity | Variable, depends on purification | High purity after distillation | 88% w/w aqueous solution[4] |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound via Fischer Esterification
-
Materials:
-
Lactic acid (85-90% aqueous solution)
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
To a round-bottom flask, add lactic acid and an excess of n-propanol (e.g., a 3:1 molar ratio of propanol to lactic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants).
-
Set up the apparatus for reflux and heat the mixture to the boiling point of propanol for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation.
-
2. Conceptual Pilot-Scale Production of this compound via Reactive Distillation
-
Process Description: Reactive distillation (RD) combines the chemical reaction and separation of products in a single unit, which can improve conversion and reduce costs.
-
Apparatus:
-
Reactive distillation column with a reboiler and a condenser
-
Feed pumps for lactic acid and propanol
-
Packed bed section with a solid acid catalyst (e.g., Amberlyst-15)
-
-
Procedure:
-
The RD column is packed with a suitable solid acid catalyst in the reactive zone.
-
Lactic acid and propanol are continuously fed into the column at appropriate stages.
-
The reboiler provides the necessary heat for the reaction and vaporization.
-
As the esterification reaction proceeds in the reactive zone, the water produced is continuously removed along with excess propanol from the top of the column.
-
The higher-boiling this compound moves down the column and is collected from the bottom.
-
The overhead stream of propanol and water is condensed and can be separated in a subsequent column, allowing for the recycling of propanol.
-
Mandatory Visualizations
Caption: Fischer Esterification Signaling Pathway for this compound Synthesis.
Caption: General Experimental Workflow for this compound Production.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Catalyst selection for efficient propyl lactate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient synthesis of propyl lactate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
A1: Low yield in this compound synthesis is a common issue, often related to the equilibrium nature of the esterification reaction.
-
Cause 1: Water Inhibition. The esterification of lactic acid with propanol produces water as a byproduct. This water can hydrolyze the this compound ester back into the starting materials, limiting the reaction's conversion and overall yield.
-
Solution 1a: Water Removal. Employ techniques to continuously remove water from the reaction mixture. A common laboratory setup involves using a Dean-Stark trap with a suitable solvent (e.g., benzene or toluene) to azeotropically remove water as it is formed.[1]
-
Solution 1b: Pervaporation. For more advanced setups, a pervaporation reactor with a hydrophilic membrane can be used to selectively remove water, driving the reaction towards the product side and significantly increasing conversion.[2]
-
Solution 1c: Reactant Ratio. Using an excess of one reactant, typically propanol, can shift the equilibrium towards the formation of the ester. Molar ratios of alcohol to acid from 1.25:1 up to 8:1 have been reported in similar esterification reactions.[3][4]
-
Cause 2: Inefficient Catalyst. The chosen catalyst may not be active enough under the current reaction conditions.
-
Solution 2: Catalyst Optimization. Switch to a more active catalyst. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive.[5][6] Heterogeneous catalysts such as Amberlyst-15 or Amberlyst-16 are often preferred for their ease of separation and recyclability.[7] Ensure the catalyst loading is optimized; typical loadings range from 5-10 wt% of the reactants.[3][4]
Q2: My solid acid catalyst is losing activity after a few runs. What is causing this deactivation?
A2: Catalyst deactivation is a frequent problem when using recyclable solid acid catalysts. The mechanism of deactivation depends on the catalyst type and the purity of the reactants.
-
Cause 1: Leaching of Active Sites. For some carbon-based solid acid catalysts, the sulfonic acid groups (-SO3H) that provide the catalytic activity can leach from the support material into the reaction mixture, especially after multiple cycles.[3]
-
Solution 1: Catalyst Selection & Modified Addition. Choose a catalyst with a more stable linkage between the active site and the support. In some cases, modifying the method of alcohol addition may reduce the leaching of sulfur.[3][4]
-
Cause 2: Formation of Inhibiting Species. The reactants or intermediates can sometimes react with the catalyst's active sites. For example, excess alcohol can react with sulfonic acid groups to form sulfonic esters, which are catalytically inactive.[3]
-
Solution 2: Control Reactant Stoichiometry. Carefully control the molar ratio of propanol to lactic acid to avoid a large excess of alcohol that could lead to the formation of inhibiting species.[3]
-
Cause 3: Fouling and Pore Blockage. Polymers or other high-molecular-weight byproducts can form during the reaction and deposit on the catalyst surface, blocking access to the active sites.[8]
-
Solution 3: Catalyst Regeneration. A deactivated catalyst can often be regenerated. Washing with a solvent can remove some of the deposited organic materials.[8] For more severe deactivation, a treatment such as ion exchange in concentrated sulfuric acid may be necessary to restore activity.[8]
Q3: The reaction is producing significant amounts of byproducts. How can I improve selectivity?
A3: Poor selectivity can result from side reactions, especially at higher temperatures.
-
Cause 1: Side Reactions. Lactic acid can undergo self-condensation to form polylactic acid (PLA) oligomers, especially at elevated temperatures.[9]
-
Solution 1: Temperature Control. Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. For similar esterifications, temperatures between 65°C and 140°C have been reported to be effective.[3][4]
-
Cause 2: Catalyst-Induced Side Reactions. The catalyst itself might promote unwanted reactions.
-
Solution 2: Catalyst Screening. Test different types of acid catalysts. Lewis acids or different types of solid Brønsted acids may offer better selectivity compared to strong mineral acids like sulfuric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound synthesis?
A1: A range of catalysts can be used, broadly categorized as homogeneous or heterogeneous.
-
Homogeneous Catalysts: Sulfuric acid is a traditional and highly effective catalyst for esterification.[6][7] However, it is corrosive and requires neutralization and separation steps, leading to waste generation.[5]
-
Heterogeneous Catalysts: These are solid catalysts that are easily separated from the reaction mixture and can be recycled. Common examples include:
-
Ion-Exchange Resins: Amberlyst-15, Amberlyst-16, Amberlyst-36, and Dowex 50W8x are widely used acidic resins that show good activity.[7] They offer the significant advantage of easy recovery.[7]
-
Carbon-Based Solid Acids: These are produced by sulfonating carbon materials (e.g., from biomass), offering a potentially sustainable catalyst option.[3][4]
-
Other Solid Acids: Materials like expandable graphite have also been shown to effectively catalyze esterification reactions.[6]
-
Q2: What is a typical experimental setup for lab-scale this compound synthesis?
A2: A typical batch reactor setup for lab-scale synthesis would involve a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer. To drive the reaction to completion, a Dean-Stark trap is often fitted between the flask and the condenser to remove the water produced during the reaction.[1] The flask is heated using an oil bath to maintain a constant temperature.
Q3: Can this compound be synthesized from renewable resources?
A3: Yes. The synthesis is well-aligned with green chemistry principles. Lactic acid is readily produced via the fermentation of renewable resources like corn starch or sugarcane.[10] Propanol can also be produced from biomass. This makes this compound a bio-based "green solvent".
Q4: What are the alternative synthesis routes to direct esterification?
A4: Besides the direct esterification of lactic acid with propanol, other routes exist:
-
Alcoholysis of Polylactic Acid (PLA): this compound can be produced by the breakdown of PLA using propanol in the presence of a suitable catalyst.[7][11] This method is also relevant for the chemical recycling of PLA waste.
-
From Lactide: The synthesis can proceed through the conversion of lactic acid to its cyclic dimer, lactide, followed by a ring-opening reaction with propanol.[7]
Data Presentation
Table 1: Comparison of Catalysts for Lactate Esterification
| Catalyst Type | Catalyst Name | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄) | High catalytic activity | Corrosive, difficult to separate, waste generation | [5][6][7] |
| Heterogeneous | Amberlyst Resins | Recyclable, easy separation, high conversion | Potential for deactivation, higher initial cost | [7] |
| Heterogeneous | Carbon-Based Solid Acids | Potentially sustainable, good activity | Can suffer from leaching of active sites | [3][4] |
| Heterogeneous | Expandable Graphite | Novel material, good yields reported for similar esters | Less commonly studied for this compound specifically |[6] |
Table 2: Reported Reaction Conditions for Similar Esterification Reactions
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield/Conversion | Reference(s) |
|---|---|---|---|---|---|---|
| Carbon-based solid acid | Oleic Acid + Methanol | 8:1 | 65 | 8 | 97.98% Conversion | [3][4] |
| Amberlyst-16 | Lauric Acid + 2-Ethyl-1-hexanol | 1.25:1 | 140 | - | >98% Conversion |
| Amberlyst/Dowex Resins | Lactic Acid + Ethanol | - | 80 | - | - | |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Direct Esterification using a Solid Acid Catalyst
-
Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.
-
Charging Reactants: Charge the flask with lactic acid (e.g., 0.5 mol), n-propanol (e.g., 0.75 mol, 1.5 molar equivalent), a water-immiscible solvent for azeotropic removal (e.g., 50 mL of toluene), and the solid acid catalyst (e.g., Amberlyst-15, 5-10% of the total reactant weight).
-
Reaction: Heat the mixture to the reflux temperature of the solvent (for toluene, ~110°C) using a heating mantle or oil bath. Stir the mixture vigorously.
-
Water Removal: Collect the water-toluene azeotrope in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be considered complete when no more water separates.
-
Catalyst Separation: After cooling the reaction mixture to room temperature, separate the solid catalyst by filtration. The catalyst can be washed with fresh propanol or another suitable solvent, dried, and stored for reuse.
-
Product Isolation: Transfer the filtrate to a separation funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent (toluene) and excess propanol using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.
-
Analysis: Confirm the product's identity and purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. cbseacademic.nic.in [cbseacademic.nic.in]
- 6. asianpubs.org [asianpubs.org]
- 7. Buy this compound | 616-09-1 [smolecule.com]
- 8. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 9. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing polylactic acid: synthesis, properties, and regulatory strategies for food packaging applications [journal.hep.com.cn]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Propyl Lactate Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl lactate. The information below addresses common issues related to the hydrolysis of this compound and offers guidance on its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern in my experiments?
A1: this compound hydrolysis is a chemical reaction where the ester bond in this compound is broken down by water to form its parent compounds: lactic acid and propanol.[1] This can be a significant issue in experimental and pharmaceutical settings as it leads to the degradation of the active compound or excipient, potentially altering the formulation's efficacy, stability, and safety. The formation of lactic acid can also change the pH of the solution, which may further catalyze the degradation process.[2]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of this compound hydrolysis is primarily influenced by three main factors:
-
pH: The reaction is slowest in a neutral or slightly acidic environment. The rate of hydrolysis increases significantly in both acidic and alkaline conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Storing this compound solutions at elevated temperatures will accelerate its degradation.
-
Presence of Water: Water is a necessary reactant for hydrolysis. The higher the concentration of water in the formulation, the more likely hydrolysis is to occur.
Q3: I suspect my this compound solution is degrading. How can I confirm this?
A3: Degradation of this compound can be confirmed by detecting a decrease in its concentration and a corresponding increase in the concentration of lactic acid over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] A noticeable decrease in the pH of the solution can also be an indicator of lactic acid formation.
Q4: What are the common signs of this compound degradation in a formulation?
A4: Signs of degradation can include:
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A change in the pH of the solution, typically a decrease due to the formation of lactic acid.
-
Precipitation of the drug if its solubility is affected by the pH change.
-
A change in the physical appearance or odor of the formulation.
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A loss of therapeutic efficacy in drug products.
Q5: How can I prevent or minimize the hydrolysis of this compound in my formulations?
A5: Several strategies can be employed to minimize hydrolysis:
-
pH Control: Buffering the formulation to a pH range where this compound is most stable (typically slightly acidic to neutral) is crucial.
-
Temperature Control: Store formulations containing this compound at controlled room temperature or under refrigeration, as specified by stability studies. Avoid exposure to high temperatures.
-
Moisture Control: Minimize the exposure of the formulation to water. This can be achieved by using co-solvents, desiccants in packaging, or by preparing the formulation in a low-humidity environment.
-
Use of Stabilizers: Incorporating stabilizers such as antioxidants or carbodiimides can help protect this compound from degradation.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in the pH of the this compound solution. | Hydrolysis of this compound leading to the formation of lactic acid. | 1. Confirm hydrolysis using HPLC or GC-MS analysis. 2. Incorporate a suitable buffer system to maintain a stable pH. 3. Evaluate the storage conditions and protect from high temperatures. |
| Precipitation or cloudiness in the formulation over time. | A shift in pH due to hydrolysis may be causing a component (e.g., an active pharmaceutical ingredient) to precipitate out of solution. | 1. Measure the pH of the formulation. 2. If pH has shifted, address the hydrolysis issue using the strategies mentioned above. 3. Consider the use of solubilizing agents if the primary issue is poor solubility at the desired pH. |
| Inconsistent experimental results or loss of product efficacy. | Degradation of this compound, which may be a key component of your system. | 1. Perform a stability study to quantify the concentration of this compound and lactic acid over time. 2. Review the formulation for potential incompatibilities and sources of moisture. 3. Implement preventative measures such as pH control, temperature control, and the addition of stabilizers. |
Data Presentation
| Condition | Relative Rate of Hydrolysis | Primary Mechanism |
| pH 2 | High | Acid-catalyzed |
| pH 4 | Low | Minimal catalysis |
| pH 7 (Neutral) | Moderate | Uncatalyzed (slow) |
| pH 10 | Very High | Base-catalyzed |
| 4°C | Very Low | Reduced kinetic energy |
| 25°C (Room Temp) | Moderate | Baseline kinetic energy |
| 40°C (Accelerated) | High | Increased kinetic energy |
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound Formulations
This protocol outlines a method for conducting an accelerated stability study to assess the hydrolysis of this compound in a liquid formulation.
1. Materials:
- This compound formulation
- Temperature and humidity-controlled stability chambers
- HPLC or GC-MS system for analysis
- pH meter
- Volumetric flasks and pipettes
2. Procedure:
- Prepare at least three batches of the this compound formulation.
- Place samples of each batch into stability chambers set at accelerated conditions (e.g., 40°C / 75% RH).[3]
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- At each time point, perform the following analyses:
- Visual Inspection: Note any changes in color, clarity, or for the presence of precipitates.
- pH Measurement: Record the pH of the formulation.
- Quantification of this compound and Lactic Acid: Analyze the samples using a validated HPLC or GC-MS method (see Protocol 2).
- Plot the concentration of this compound and lactic acid over time to determine the rate of hydrolysis.
Protocol 2: HPLC Method for Quantification of this compound and Lactic Acid
This protocol provides a general method for the simultaneous quantification of this compound and its hydrolysis product, lactic acid, using reverse-phase HPLC.
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 10 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a 95:5 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
2. Standard Preparation:
- Prepare stock solutions of this compound and lactic acid of known concentrations in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
3. Sample Preparation:
- Dilute the this compound formulation samples with the mobile phase to a concentration within the calibration range.
- Filter the diluted samples through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the calibration standards to generate a calibration curve.
- Inject the prepared samples.
- Quantify the concentrations of this compound and lactic acid in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Signaling pathway of this compound hydrolysis.
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. lnct.ac.in [lnct.ac.in]
- 4. Simultaneous RP-HPLC Determination of Lactic Acid and Methyl Lactate [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Transesterification Reactions Involving Propyl Lactate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with transesterification reactions to synthesize or utilize propyl lactate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound via transesterification?
The most common laboratory method is the transesterification of a lower alkyl lactate, such as methyl lactate or ethyl lactate, with propanol.[1] This method is often preferred over direct esterification of lactic acid with propanol as it avoids the production of water, which can complicate the reaction equilibrium and product purification.[1] Another increasingly common method is the alcoholysis of poly(lactic acid) (PLA) with propanol, which represents a valuable polymer upcycling route.[2][3]
Q2: What types of catalysts are typically used for this compound transesterification?
A range of catalysts can be employed, depending on the specific reaction and desired conditions:
-
Acid Catalysts: Strong acids are frequently used to catalyze the reaction by protonating the carbonyl group, making it more electrophilic.[4] Examples include sulfuric acid and p-toluenesulfonic acid. Boron trifluoride is also used, though it can present stability issues with the final product if not completely removed.[5]
-
Base Catalysts: Bases catalyze the reaction by deprotonating the alcohol, making it a stronger nucleophile.[4] Common examples include sodium hydroxide, potassium hydroxide, and alkoxides like sodium methoxide.
-
Organocatalysts: Catalysts like Triazabicyclodecene (TBD) have been shown to be effective for the transesterification of PLA to form alkyl lactates.[6]
-
Metal Complexes: Zinc-based complexes, such as those derived from ethylenediamine Schiff bases, have been successfully used for the alcoholysis of PLA to produce this compound.[2][3] Stannous octoate and tetrabutyl titanate are other examples of metal catalysts.[7]
Q3: What is the general mechanism for the transesterification reaction?
The reaction proceeds via a nucleophilic acyl substitution. In the presence of a catalyst, the carbonyl carbon of the starting ester is attacked by the incoming alcohol (propanol) to form a tetrahedral intermediate. This intermediate can then collapse, eliminating the original alkoxy group (e.g., methoxy or ethoxy) to form the new ester (this compound).[4] The process is an equilibrium, and reaction conditions are often manipulated to favor product formation.[4]
Q4: How can I monitor the progress of my transesterification reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Gas Chromatography (GC): This is a common method for separating and quantifying the reactants and products (e.g., starting ester, propanol, this compound, and the alcohol byproduct).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of signals corresponding to the starting materials and the appearance of signals for the products.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to separate and quantify the components of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to this compound | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Presence of Water: Water can hydrolyze the ester and consume the catalyst, particularly with base catalysts. | 1. Use a fresh or properly stored catalyst. For moisture-sensitive catalysts, ensure anhydrous conditions. 2. Increase the catalyst concentration incrementally. A typical range for homogeneous acid catalysts is 3-5% by weight.[1] 3. Increase the reaction temperature. The optimal temperature will depend on the specific reactants and catalyst used.[8][9][10] 4. Ensure all reactants and solvents are anhydrous. Use dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Slow Reaction Rate | 1. Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between reactants and the catalyst surface. 2. Steric Hindrance: The structure of the reactants can affect the reaction rate. Longer-chain alcohols may react more slowly due to increased steric hindrance.[2][3] 3. Sub-optimal Reactant Ratio: The molar ratio of propanol to the starting ester may not be optimal. | 1. Increase the stirring speed to improve mass transfer. 2. While the reactants are fixed, optimizing other parameters like temperature and catalyst concentration can help to increase the rate. 3. To shift the equilibrium towards the product, use a large excess of propanol.[1] |
| Product Degradation or Side Reactions | 1. Hydrolysis of this compound: Residual acid catalyst and moisture can lead to the hydrolysis of the this compound product back to lactic acid and propanol, especially during workup or storage.[5] 2. Saponification: If using a base catalyst, the presence of free fatty acids or water can lead to saponification (soap formation), which consumes the catalyst and complicates purification.[11] | 1. Thoroughly neutralize and remove the acid catalyst during the workup. For instance, if using boron trifluoride, ensure it is completely removed as it can cause hydrolysis of this compound in certain solvents like ethyl ether.[5] Analyze the product soon after esterification.[5] 2. Use high-purity, anhydrous reactants. If the starting material contains significant amounts of free acids, consider an acid-catalyzed esterification pre-treatment step.[10] |
| Difficulty in Product Purification | 1. Formation of Azeotropes: The alcohol byproduct may form an azeotrope with the reactants or product, making separation by simple distillation difficult.[1] 2. Emulsion Formation during Workup: The presence of soaps (from saponification) or other impurities can lead to the formation of stable emulsions during aqueous washing steps. 3. Close Boiling Points: The boiling points of the product and unreacted starting materials may be too close for efficient separation by distillation. | 1. Consider using reactive distillation, where the lower-boiling alcohol byproduct is continuously removed to drive the reaction forward and simplify purification.[1][12] 2. Use brine washes to help break emulsions. Alternatively, consider non-aqueous workup procedures or purification methods like column chromatography or the use of sorbents.[13] 3. For challenging separations, vacuum distillation can be effective in separating components with high boiling points or those that are thermally sensitive.[13] |
Quantitative Data Summary
Table 1: Influence of Reactant Molar Ratio and Other Factors on Methyl Lactate Conversion to Isothis compound (this compound Isomer) in a Reactive Distillation System.[1][12]
| Molar Ratio (Isopropanol:Methyl Lactate) | Number of Theoretical Plates | Reflux Ratio | Methyl Lactate Conversion (%) |
| 2:1 | 1.7 | 2 | 45.3 |
| 4:1 | 1.7 | 2 | 58.7 |
| 2:1 | 2.4 | 2 | 78.5 |
| 4:1 | 2.4 | 2 | 89.6 |
| 2:1 | 1.7 | 7 | 48.9 |
| 4:1 | 1.7 | 7 | 62.1 |
| 2:1 | 2.4 | 7 | 81.3 |
| 4:1 | 2.4 | 7 | 93.4 |
Table 2: Yield of Alkyl Lactates from Alcoholysis of Poly(lactic acid) at Different Temperatures and Reaction Times.[3]
| Alcohol | Temperature (°C) | Reaction Time (min) | Alkyl Lactate Yield (%) |
| Ethanol | 90 | 540 | 93 |
| Propanol | 90 | 2796 | 92 |
| Butanol | 90 | 7548 | 78 |
| Ethanol | 110 | 420 | 96 |
| Propanol | 110 | 1260 | 91 |
| Butanol | 110 | 1143 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Transesterification of Methyl Lactate to this compound
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl lactate and an excess of propanol (e.g., a 4:1 molar ratio of propanol to methyl lactate).[1]
-
Catalyst Addition: Add the acid catalyst (e.g., 3-5% by weight of sulfuric acid) to the reaction mixture while stirring.[1]
-
Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time (this can range from 1 to several hours, depending on the desired conversion).[1] Monitor the reaction progress using GC or NMR.
-
Workup and Neutralization: After cooling to room temperature, carefully neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then with brine to remove any remaining impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Protocol 2: General Procedure for the Alcoholysis of Poly(lactic acid) (PLA) to this compound using a Zn-based Catalyst
-
Preparation: In a glovebox, charge a dried reaction vessel (e.g., a J Young's flask) with PLA and the Zn-based catalyst (e.g., 4 wt%).[14]
-
Solvent and Reactant Addition: Under an inert atmosphere, add an anhydrous solvent (e.g., THF) and propanol.[14]
-
Reaction: Seal the vessel and place it in a preheated oil bath. Stir the mixture at the desired temperature (e.g., 90-130 °C) for the required time.[2][3] The reaction time can be significant, ranging from several hours to over a day depending on the temperature and desired yield.[3]
-
Monitoring: Periodically take aliquots from the reaction mixture (if the setup allows) to monitor the conversion of PLA and the formation of this compound by NMR.[2]
-
Workup and Purification: Once the reaction is complete, cool the mixture. The specific workup procedure will depend on the nature of the catalyst and solvent. Generally, it may involve filtering to remove any solid catalyst, followed by solvent removal under reduced pressure. The resulting crude product can then be purified by vacuum distillation.
Visualizations
Caption: Workflow for this compound synthesis.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. mdpi.com [mdpi.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Scalable depolymerizing transesterification and amidation of (poly)lactic acid (PLA) enabled by resonant acoustic mixing (RAM) - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04623D [pubs.rsc.org]
- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Biodiesel Production from Waste Cooking Oil [pubs.sciepub.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Propyl Lactate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on propyl lactate synthesis. The information is tailored for researchers, scientists, and professionals in drug development to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is commonly synthesized through two main routes:
-
Fischer Esterification: This is a direct acid-catalyzed reaction between lactic acid and propanol.[1]
-
Alcoholysis of Polylactic Acid (PLA): This method involves the breakdown of PLA using propanol in the presence of a catalyst to yield this compound.[1][2][3][4]
Q2: What is the optimal temperature for this compound synthesis?
A2: The optimal temperature depends on the synthesis method. For the direct esterification of lactic acid with propanol using heterogeneous catalysts like Amberlyst resins, the optimal temperature range is typically between 70°C and 90°C.[1] This range provides a good balance between reaction kinetics and the stability of the catalyst.[1] For the alcoholysis of polylactic acid, reactions have been studied in a broader range of 50°C to 130°C.[2][3][4][5]
Q3: How does temperature generally affect the reaction rate of this compound synthesis?
A3: In general, higher temperatures increase the rate of reaction for both esterification and alcoholysis methods.[1][6] For the autocatalyzed esterification of lactic acid, the reaction rate increases substantially with rising temperature.[6] However, excessively high temperatures can lead to side reactions and potential degradation of the product or catalyst.
Q4: Can temperature influence the final conversion and product yield?
A4: Yes, temperature is a critical parameter affecting conversion and yield. In the esterification of lactic acid with iso-propanol, increasing the temperature from 50°C to 90°C was shown to increase the conversion of lactic acid.[7][8] For PLA alcoholysis, higher temperatures generally lead to higher yields in shorter reaction times. For example, at 90°C, a 92% yield of this compound was achieved in 2796 minutes, while at 110°C, a 91% yield was reached in just 1260 minutes.[2]
Q5: Are there any side reactions promoted by sub-optimal temperatures?
A5: While specific side reactions for this compound synthesis are not detailed extensively in the provided results, general principles of esterification apply. Excessively high temperatures (e.g., above 150°C) can lead to decomposition.[9] The reverse reaction, hydrolysis of this compound back to lactic acid and propanol, is also a key consideration, especially in the presence of water.[1]
Troubleshooting Guide
Problem: My this compound yield is very low.
-
Possible Cause 1: Sub-optimal Reaction Temperature. The reaction kinetics may be too slow if the temperature is below the optimal range.
-
Possible Cause 2: Reaction Equilibrium. Esterification is a reversible reaction. The accumulation of water, a byproduct, can limit the conversion to this compound.[7]
Problem: The reaction is proceeding very slowly.
-
Possible Cause: The reaction temperature is too low.
-
Solution: Increasing the temperature is an effective way to accelerate the reaction rate.[6] Monitor the temperature to ensure it does not exceed the stability limits of your catalyst or reactants.
-
Problem: I am observing significant impurity formation in my final product.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Excessively high temperatures can cause side reactions or decomposition of reactants and products.[9] Try reducing the temperature and extending the reaction time. Analyze the impurities to understand the side reactions occurring. For instance, if you are performing alcoholysis of PLA, temperatures above 150°C might lead to decomposition.[9]
-
Data Summary Tables
Table 1: Effect of Temperature on Lactic Acid Conversion via Esterification with Iso-propanol (Data adapted from studies on pervaporation-assisted esterification of lactic acid with iso-propanol, which serves as a proxy for propanol.)
| Temperature (°C) | Final Lactic Acid Conversion (%) |
| 50 | ~65 |
| 60 | ~70 |
| 70 | ~75 |
| 80 | ~80 |
| 90 | >85 |
Source: Adapted from data presented in studies on pervaporation reactors.[7][8]
Table 2: Effect of Temperature on this compound (PrLa) Yield from PLA Alcoholysis
| Alcohol | Temperature (°C) | Final Yield (%) | Final Time (min) |
| PrOH | 90 | 92 | 2796 |
| PrOH | 110 | 91 | 1260 |
| PrOH | 130 | >90 | 590 |
Source: Data from catalyzed alcoholysis of poly(lactic acid).[2][5]
Experimental Protocols
Protocol 1: this compound Synthesis via Fischer Esterification
-
Materials: Lactic acid (e.g., 88-92% aqueous solution), n-propanol, acid catalyst (e.g., Amberlyst 15 or another suitable ion-exchange resin).
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, heating mantle, condenser, and temperature probe.
-
Procedure: a. Charge the reactor with lactic acid and a molar excess of n-propanol (e.g., a 1:3 molar ratio of acid to alcohol). b. Add the acid catalyst (e.g., 5% by weight of the total reactants). c. Heat the mixture to the desired temperature (e.g., 80°C) with continuous stirring. d. Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.[10] e. Once the reaction reaches equilibrium or the desired conversion, cool the mixture to room temperature. f. Remove the catalyst by filtration. g. Purify the crude this compound, typically by washing with an aqueous sodium carbonate solution to neutralize unreacted acid, followed by distillation.[1]
Protocol 2: this compound Synthesis via Alcoholysis of Poly(Lactic Acid)
-
Materials: Poly(lactic acid) (PLA), n-propanol, catalyst (e.g., Zn complex synthesized from an ethylenediamine Schiff base).[2][3][4]
-
Apparatus: A high-pressure batch reactor or a sealed reaction vessel capable of operating at the desired temperature and autogenous pressure.
-
Procedure: a. Add PLA, n-propanol, and the catalyst to the reactor. b. Seal the reactor and heat it to the target temperature (e.g., 110°C) with stirring.[2] c. Maintain the reaction for the required duration. The reaction time can vary from several hours to over a day depending on the temperature and catalyst.[2][5] d. Collect samples over time to monitor the formation of this compound. e. Analyze the samples using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) to determine the yield.[2] f. After completion, cool the reactor, recover the product mixture, and purify as necessary.
Visualizations
Caption: Workflow for optimizing reaction temperature in this compound synthesis.
Caption: Troubleshooting logic for temperature-related issues in synthesis.
References
- 1. Buy this compound | 616-09-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. tuengr.com [tuengr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molar Ratio Optimization for Propyl Lactate Synthesis
Welcome to the Technical Support Center for propyl lactate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing the molar ratio for the esterification of lactic acid with propanol. Here, we provide in-depth, evidence-based answers to common troubleshooting questions, supported by established scientific principles and practical field insights.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low despite using a catalyst. What is the most likely cause related to the molar ratio?
A1: A low yield in this compound synthesis, even with a catalyst, often points to an issue with the reaction equilibrium. The esterification of lactic acid with propanol is a reversible reaction.[1][2]
Lactic Acid + Propanol ⇌ this compound + Water
According to Le Chatelier's principle, the equilibrium can be shifted towards the product side (this compound) by increasing the concentration of one of the reactants. In this context, using an excess of propanol is a common and effective strategy to drive the reaction forward and increase the conversion of lactic acid, thereby improving the overall yield.[3] Industrial applications have demonstrated yields exceeding 90% under optimized conditions, which include using a large excess of the alcohol.[3]
However, simply increasing the propanol concentration indefinitely is not the optimal approach. Studies have shown that while increasing the molar ratio of alcohol to acid does initially lead to a sharp increase in conversion, the effect diminishes at very high ratios.[4] For instance, in a similar esterification, a sharp increase in equilibrium conversion was observed when the molar ratio was increased from 0.25 to 3, but further increases from 3 to 9 resulted in only a small additional increase in conversion.[4]
Troubleshooting Steps:
-
Evaluate Your Current Molar Ratio: If you are using a 1:1 molar ratio of lactic acid to propanol, you are likely limited by the reaction's natural equilibrium point.
-
Systematically Increase Propanol Excess: Begin by increasing the propanol to a 2:1 or 3:1 molar ratio relative to lactic acid. Monitor the yield at each increment. Research on similar systems suggests that optimal initial molar ratios of reactants can range between 1.1 and 2.8.[3]
-
Consider the Impact on Downstream Processing: Be mindful that a large excess of propanol will need to be removed during the purification stage, which can add to the process time and cost.
Q2: I've increased the propanol to a 5:1 molar ratio with lactic acid, but my yield has plateaued and I'm observing side products. What's happening?
A2: While an excess of propanol is beneficial, an excessively high molar ratio can lead to diminishing returns and the formation of byproducts, especially at elevated temperatures. One potential side reaction is the dehydration of propanol to form dipropyl ether, particularly in the presence of a strong acid catalyst like sulfuric acid. Another possibility is the self-condensation of lactic acid to form polylactic acid (PLA).[5][6]
The reaction rate has also been observed to decrease with an increasing molar ratio of alcohol to lactic acid in some cases.[7] This might seem counterintuitive but could be related to the dilution of the catalyst and the lactic acid, leading to a lower overall reaction rate.
Troubleshooting Steps:
-
Analyze for Byproducts: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown side products. This will confirm if ether formation or other side reactions are occurring.
-
Optimize the Molar Ratio: Systematically decrease the molar ratio from 5:1 to find the optimal point where yield is maximized without significant byproduct formation. A molar ratio of propanol to lactic acid between 1 and 1.5 has been shown to be effective in some studies.[8][9]
-
Re-evaluate Reaction Temperature: High temperatures can favor side reactions. Consider lowering the reaction temperature. Optimal temperatures for this reaction have been reported in the range of 50 to 90 degrees Celsius.[3]
Q3: How does the presence of water in my reactants affect the molar ratio optimization and overall yield?
A3: The presence of water in your reactants, particularly in the lactic acid solution (which is often supplied as an aqueous solution), has a significant negative impact on the synthesis of this compound.[8] As water is a product of the esterification reaction, its presence in the initial reaction mixture will shift the equilibrium to the left, favoring the reactants and thereby reducing the yield of this compound.
Lactic Acid + Propanol ⇌ this compound + Water
This is a direct consequence of Le Chatelier's principle. Furthermore, water can also hydrolyze the ester product back to lactic acid and propanol, further decreasing the net yield.
Troubleshooting Steps:
-
Use Anhydrous Reactants: Whenever possible, use anhydrous propanol and a concentrated form of lactic acid to minimize the initial water content.
-
Implement Water Removal Techniques: To drive the reaction to completion, it is crucial to remove the water produced during the reaction. Common laboratory and industrial methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Pervaporation: Employing a hydrophilic membrane to selectively remove water from the reaction mixture.[8][9]
-
Use of Drying Agents: While less common for bulk synthesis, molecular sieves can be used in small-scale reactions.
-
-
Adjust Molar Ratio Accordingly: If you cannot avoid using aqueous lactic acid, you will need to use a larger excess of propanol to counteract the initial presence of water and drive the equilibrium forward.
Q4: What is the interplay between the catalyst concentration and the molar ratio of reactants?
A4: The catalyst concentration and the molar ratio of reactants are interconnected parameters that must be optimized together for efficient this compound synthesis. The catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst like Amberlyst-15, increases the rate at which the reaction reaches equilibrium but does not change the equilibrium position itself.[1][2]
The amount of catalyst is usually determined relative to the limiting reactant, which is typically lactic acid. An optimal catalyst loading will accelerate the reaction sufficiently without promoting side reactions. For heterogeneous catalysts like Amberlyst-15, studies have shown optimal performance with catalyst loadings between 1.2 to 3.9 weight percent.[3]
Troubleshooting Steps:
-
Optimize Catalyst Loading for a Fixed Molar Ratio: Start with a chosen molar ratio (e.g., 3:1 propanol to lactic acid) and vary the catalyst concentration to find the optimal loading that provides the fastest reaction rate without significant byproduct formation.
-
Fine-tune the Molar Ratio with the Optimal Catalyst Load: Once the optimal catalyst concentration is determined, you can then fine-tune the molar ratio of the reactants to maximize the yield.
-
Consider Catalyst Inhibition: Be aware that in some systems, an excess of alcohol can have an inhibitory effect on certain catalysts, such as ion-exchange resins.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Molar Ratio of Propanol to Lactic Acid
Objective: To experimentally determine the molar ratio of propanol to lactic acid that results in the highest yield of this compound.
Materials:
-
Lactic acid (88-92% aqueous solution)
-
Propanol (anhydrous)
-
Sulfuric acid (98%)
-
Round-bottom flasks (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Set up a series of reactions: In separate 100 mL round-bottom flasks, place a fixed amount of lactic acid (e.g., 0.1 mol).
-
Vary the molar ratio of propanol: Add propanol to each flask to achieve different molar ratios relative to lactic acid (e.g., 1:1, 2:1, 3:1, 4:1, 5:1).
-
Add the catalyst: To each flask, add a catalytic amount of concentrated sulfuric acid (e.g., 1% by weight of the total reactants).
-
Reaction setup: Attach a reflux condenser to each flask and place them in heating mantles on magnetic stir plates.
-
Reflux the reaction mixtures: Heat the mixtures to reflux with constant stirring for a set amount of time (e.g., 4 hours).
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Carefully neutralize the excess acid by washing with a 5% sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Analysis:
-
Analyze a sample of the crude product by GC-FID to determine the relative amounts of this compound, unreacted lactic acid, and propanol.
-
For a more accurate yield determination, purify the this compound by distillation and calculate the isolated yield.
-
-
Data Interpretation: Plot the yield of this compound as a function of the molar ratio of propanol to lactic acid to identify the optimal ratio.
Protocol 2: Quantification of Lactic Acid Conversion by Titration
Objective: To determine the extent of lactic acid conversion during the esterification reaction by titrating the remaining acid.
Materials:
-
Aliquots from the reaction mixture at different time points
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Burette, flasks, and pipettes
Procedure:
-
Sample Collection: At various time intervals during the reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quench the Reaction: Immediately cool the aliquot in an ice bath to stop the reaction.[1]
-
Dilution: Dilute the aliquot with a known volume of deionized water to ensure the concentration is within the appropriate range for titration.
-
Titration:
-
Calculate Acid Concentration: Use the titration results to calculate the concentration of unreacted lactic acid and the catalyst (if acidic) in the aliquot.[10][11] A separate titration of the initial reaction mixture (at time zero) is necessary to determine the initial acid concentration.
-
Determine Conversion: The conversion of lactic acid can be calculated as follows:
Conversion (%) = [(Initial moles of lactic acid - Moles of lactic acid at time t) / Initial moles of lactic acid] x 100
Data Presentation
Table 1: Effect of Molar Ratio on this compound Yield
| Molar Ratio (Propanol:Lactic Acid) | Reaction Time (hours) | Temperature (°C) | Catalyst Loading (wt%) | Conversion of Lactic Acid (%) | Isolated Yield of this compound (%) |
| 1:1 | 4 | 80 | 1 | 55 | 50 |
| 2:1 | 4 | 80 | 1 | 75 | 70 |
| 3:1 | 4 | 80 | 1 | 88 | 82 |
| 4:1 | 4 | 80 | 1 | 92 | 85 |
| 5:1 | 4 | 80 | 1 | 93 | 86 |
Note: The data presented in this table are illustrative and will vary depending on the specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for molar ratio optimization in this compound synthesis.
Safety Precautions
Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Concentrated acids are highly corrosive and should be handled with extreme care. This compound is a combustible liquid; keep it away from heat, sparks, and open flames.[13]
References
- 1. K of Esterification | Chem Lab [chemlab.truman.edu]
- 2. SSERC | Equilibrium Constant of an Ester [sserc.org.uk]
- 3. Buy this compound | 616-09-1 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. tuengr.com [tuengr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 11. adpi.org [adpi.org]
- 12. practical-science.com [practical-science.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
Propyl Lactate vs. Ethyl Lactate: A Comprehensive Solvent Comparison for Researchers and Drug Development Professionals
In the ever-evolving landscape of solvent selection, the push for greener, safer, and more effective alternatives has brought lactate esters to the forefront. Among these, propyl lactate and ethyl lactate have garnered significant attention as viable replacements for traditional, often more hazardous, solvents. This guide provides an in-depth, objective comparison of this compound and ethyl lactate, supported by physicochemical data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physical and chemical properties of this compound and ethyl lactate is presented below. These parameters are crucial in determining the suitability of a solvent for a particular application, influencing factors such as dissolution rate, evaporation time, and processing conditions.
| Property | This compound | Ethyl Lactate |
| Molecular Formula | C₆H₁₂O₃ | C₅H₁₀O₃ |
| Molecular Weight ( g/mol ) | 132.16 | 118.13 |
| Boiling Point (°C) | 170-174.2[1] | 154-155[2][3] |
| Melting Point (°C) | ~1[1][4] | -26[5] |
| Density (g/cm³ at 20-25°C) | ~1.0035 - 1.02[4][6][7] | 1.03[2] |
| Flash Point (°C) | ~62.78 - 82[4][8] | 46 - 55[9][10] |
| Solubility in Water | Soluble/Miscible[7][11] | Miscible[11] |
Solvency Characteristics: A Hansen Solubility Parameter Perspective
To provide a more nuanced understanding of their solvency, we can analyze the Hansen Solubility Parameters (HSP) for both lactate esters. HSP is a powerful tool that breaks down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with similar HSP values to a given solute are more likely to dissolve it.
The Hansen Solubility Parameters for ethyl lactate are well-documented. For this compound, these parameters can be reliably estimated using the Hoftyzer-Van Krevelen group contribution method, a widely accepted theoretical approach.[7][9][12]
| Hansen Solubility Parameter | This compound (Calculated) | Ethyl Lactate (Experimental) |
| δD (Dispersion) | 15.7 MPa½ | 16.0 MPa½[13] |
| δP (Polar) | 6.8 MPa½ | 7.6 MPa½[13] |
| δH (Hydrogen Bonding) | 11.9 MPa½ | 12.5 MPa½[13] |
The close proximity of their HSP values suggests that this compound and ethyl lactate will have similar solvency profiles for a wide range of materials. The slightly lower polarity (δP) and hydrogen bonding (δH) of this compound, coupled with a slightly higher dispersion force component (δD), may offer subtle advantages in specific formulations, potentially improving solubility for less polar active pharmaceutical ingredients (APIs) or polymers.
References
- 1. scimed.co.uk [scimed.co.uk]
- 2. kinampark.com [kinampark.com]
- 3. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. oecd.org [oecd.org]
- 7. mdpi.com [mdpi.com]
- 8. polywater.com [polywater.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 404 Page Not Found [shsu.edu]
A Comparative Guide to Propyl Lactate and Butyl Lactate for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties and potential applications of propyl lactate and butyl lactate in scientific research and pharmaceutical development.
This compound and butyl lactate, both esters of lactic acid, are increasingly gaining attention in the scientific community, particularly in drug formulation and material science, due to their favorable safety profiles and versatile solvent properties. This guide provides a comprehensive comparison of these two lactate esters, supported by their physicochemical properties and relevant experimental protocols, to aid researchers in selecting the appropriate candidate for their specific applications.
Physicochemical Properties: A Tabular Comparison
The selection of a suitable solvent or excipient in research and drug development is critically dependent on its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and butyl lactate.
| Property | This compound | Butyl Lactate |
| Chemical Formula | C₆H₁₂O₃ | C₇H₁₄O₃ |
| Molecular Weight | 132.16 g/mol [1][2][3][4] | 146.18 g/mol [5] |
| Appearance | Colorless, transparent liquid[2][6] | Clear, colorless liquid[5] |
| Odor | Mild, pleasant[7] | Mild, fruity |
| Boiling Point | ~170-174.2 °C[2][3][5] | ~185-190 °C[8] |
| Melting Point | ~ -14 °C[9][10] | ~ -43 °C to -28 °C |
| Density | ~1.000-1.024 g/cm³ at 20-25 °C[3][5] | ~0.984-1.04 g/cm³ at 20-25 °C |
| Flash Point | ~62.7-62.8 °C[2][3][5] | ~65-71 °C |
| Solubility in Water | Slightly soluble to soluble[2][5][6] | Partially soluble to slightly soluble[5] |
| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents[6][7] | Miscible with most oils and organic solvents[5] |
Performance in Key Research Applications
Both propyl and butyl lactate are recognized for their potential as "green solvents" and have been explored in various scientific applications, most notably in drug delivery and formulation.
As Solvents for Poorly Soluble Drugs: The ability to dissolve active pharmaceutical ingredients (APIs) that have poor water solubility is a critical challenge in drug development. Both propyl and butyl lactate, with their ester and hydroxyl functionalities, can act as effective solvents for a range of organic molecules. The slightly longer alkyl chain in butyl lactate may enhance its ability to dissolve more lipophilic compounds compared to this compound. However, the optimal choice depends on the specific physicochemical properties of the API .
In Nanoparticle Synthesis: Lactate esters, including propyl and butyl lactate, can be utilized in the synthesis of polymeric nanoparticles, which are widely investigated as drug delivery vehicles. They can function as solvents for the polymer (e.g., polylactic acid - PLA) during the formulation process, such as in emulsification-diffusion or nanoprecipitation methods. The choice between propyl and butyl lactate can influence the nanoparticle size, encapsulation efficiency, and drug release profile.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the comparative evaluation of this compound and butyl lactate in specific research applications.
Protocol 1: Comparative Solvent Screening for a Poorly Soluble API
This protocol outlines a "shake-flask" method to determine and compare the saturation solubility of a model API in this compound and butyl lactate.
Materials:
-
Model API (e.g., ibuprofen, curcumin)
-
This compound
-
Butyl lactate
-
Glass screw-cap vials
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the model API to separate vials containing this compound and butyl lactate.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the samples to stand undisturbed for at least one hour to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the dissolved API using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Repeat the experiment in triplicate for each solvent and calculate the average saturation solubility.
Protocol 2: Formulation of Polymeric Nanoparticles using the Nanoprecipitation Method
This protocol provides a general procedure for preparing polymeric nanoparticles, such as those made from PLA, using propyl or butyl lactate as the solvent.
Materials:
-
Poly(lactic acid) (PLA)
-
This compound or Butyl lactate (as the organic solvent)
-
A suitable surfactant (e.g., Poloxamer 188, PVA)
-
Purified water (as the aqueous phase)
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Dissolve a specific amount of PLA in either this compound or butyl lactate to create the organic phase. A model drug can also be co-dissolved in this phase for encapsulation.
-
Prepare the aqueous phase by dissolving the surfactant in purified water.
-
Place the aqueous phase on a magnetic stirrer and stir at a constant rate.
-
Using a syringe pump, add the organic phase dropwise to the stirring aqueous phase at a controlled flow rate.
-
Observe the formation of a milky suspension, indicating the formation of nanoparticles.
-
Continue stirring for a defined period (e.g., 2-4 hours) to allow for solvent evaporation and nanoparticle stabilization.
-
Characterize the resulting nanoparticle suspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
If a drug was encapsulated, determine the encapsulation efficiency and drug loading by separating the nanoparticles from the aqueous phase (e.g., by centrifugation) and quantifying the amount of free drug in the supernatant.
Logical Workflow for Solvent Selection in Drug Formulation
The selection of an appropriate solvent is a critical step in the early stages of drug formulation. The following diagram illustrates a logical workflow for comparing and selecting between this compound and butyl lactate.
Caption: Logical workflow for solvent selection between propyl and butyl lactate.
Conclusion
Both this compound and butyl lactate offer compelling advantages as biodegradable and low-toxicity solvents for research and pharmaceutical applications. The choice between the two will ultimately depend on the specific requirements of the application. Butyl lactate's longer alkyl chain may offer enhanced solvency for highly lipophilic molecules, while this compound's slightly higher water solubility might be advantageous in certain formulations. The provided experimental protocols offer a starting point for researchers to conduct their own comparative evaluations and make data-driven decisions for their specific research needs.
References
- 1. Solution Thermodynamics of Methyl, Ethyl, Propyl, and Butyl Lactates in High-Pressure CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 616-09-1 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Study of drug supersaturation for rational early formulation screening of surfactant/co-solvent drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
Propyl Lactate: A Comparative Performance Guide for Green Solvent Applications
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable practices in research and manufacturing has propelled the adoption of green solvents. Propyl lactate, a bio-based solvent derived from the esterification of lactic acid, is emerging as a viable alternative to traditional petrochemical solvents. This guide provides an objective comparison of this compound's performance against other green solvents, supported by quantitative data and detailed experimental protocols to aid in informed solvent selection.
Comparative Performance of Green Solvents
The efficacy of a solvent is determined by a combination of its physical properties, solvency power, and safety profile. The following table summarizes key performance indicators for this compound and other commonly used green solvents.
| Property | This compound | Ethyl Lactate[1] | 2-Methyltetrahydrofuran (2-MeTHF)[2][3] | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C6H12O3[4] | C5H10O3[1] | C5H10O | C6H12O |
| Molecular Weight ( g/mol ) | 132.16[4] | 118.13[1] | 86.13 | 100.16 |
| Boiling Point (°C) | 170.0[5] | 151-155[1] | 79-80 | 106 |
| Flash Point (°C) | 62.8[5] | 46[1] | -11 | -1 |
| Density (g/cm³ @ 20-25°C) | 1.000-1.006[5] | ~1.03[1] | 0.854 | 0.86 |
| Viscosity (cP @ 25°C) | ~2.5 | 2.4 | 0.6 | 0.55 |
| Hansen Solubility Parameters (MPa½) | ||||
| δD (Dispersion) | 15.8 | 15.8 | 16.8 | 16.6 |
| δP (Polar) | 6.1 | 7.2 | 5.7 | 4.3 |
| δH (Hydrogen Bonding) | 11.5 | 11.7 | 4.9 | 2.5 |
| Water Solubility | Slightly Soluble[5] | Miscible[1] | Slightly Soluble | Very Slightly Soluble |
| Key Features | Bio-based, good solvency for a range of resins. | Bio-based, biodegradable, non-toxic, strong solvency power.[6][7] | Bio-based, lower toxicity and volatility than THF.[3] | Hydrolytically stable, low peroxide formation. |
Detailed Experimental Protocols
Accurate and reproducible data are paramount in solvent performance evaluation. The following sections detail the methodologies for determining key solvent properties.
Determination of Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters quantify the intermolecular forces within a solvent, divided into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[8][9] This "like dissolves like" approach predicts solubility by matching the HSP of a solute and solvent.[8]
-
Solvent Screening: A range of solvents with known HSP values are selected.[12] The solute of interest is tested for solubility in each of these solvents (e.g., >1% w/v). Solvents that dissolve the solute are classified as "good" solvents, while others are "poor" solvents.
-
Data Plotting: The HSP values (δD, δP, δH) for all tested solvents are plotted in a three-dimensional Hansen space.[10]
Measurement of Kinematic Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for applications involving fluid transfer, mixing, and coating.[13]
Methodology: Ostwald Viscometer [13][14]
-
Apparatus Setup: A clean, dry Ostwald viscometer is vertically mounted in a constant temperature water bath.[13]
-
Sample Loading: A precise volume of the solvent is introduced into the larger bulb of the viscometer.
-
Thermal Equilibration: The viscometer and sample are allowed to equilibrate to the bath temperature for a specified time (e.g., 10-15 minutes).
-
Flow Time Measurement: Using a pipette bulb, the liquid is drawn up into the smaller bulb, above the upper calibration mark. The bulb is then removed, and a stopwatch is started the moment the liquid meniscus passes the upper mark. The watch is stopped when the meniscus passes the lower mark.
-
Replicates: The measurement is repeated at least three times to ensure consistency.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time. The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15] It is a crucial safety metric for handling and storing flammable liquids.[16]
Methodology: Pensky-Martens Closed Cup Tester (ASTM D93) [16]
-
Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a test cup, a lid with an ignition source, and a heating mechanism.[16]
-
Sample Preparation: The test cup is filled with the solvent to the specified level (approximately 75 mL).[16]
-
Heating: The sample is heated at a slow, constant rate while being continuously stirred.[16]
-
Ignition Test: At regular temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid surface.
-
Flash Point Determination: The flash point is recorded as the lowest temperature at which the application of the ignition source causes the vapors to ignite or "flash".[15]
-
Barometric Correction: The observed flash point is corrected to standard atmospheric pressure.[16]
Logical Workflow for Green Solvent Selection
The selection of an appropriate green solvent is a multi-faceted process that involves balancing performance, safety, and environmental impact. The following workflow provides a systematic approach for researchers.
Caption: A logical workflow for selecting a green solvent based on performance and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 616-09-1 [thegoodscentscompany.com]
- 6. biviture.com [biviture.com]
- 7. researchgate.net [researchgate.net]
- 8. pirika.com [pirika.com]
- 9. mdpi.com [mdpi.com]
- 10. kinampark.com [kinampark.com]
- 11. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 13. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. icheme.org [icheme.org]
- 16. delltech.com [delltech.com]
A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Purity Analysis of Propyl Lactate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. Propyl lactate, an ester of lactic acid, finds applications as a solvent and a precursor in various synthetic processes. Ensuring its purity is paramount for the integrity of subsequent reactions and the safety of final products. This guide provides an objective comparison of two prevalent analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by established experimental protocols and comparative performance data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: GC vs. HPLC for this compound Purity
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) Detector, Refractive Index (RI) Detector |
| Strengths | High resolution for volatile compounds, robust and established methods, high sensitivity for hydrocarbons.[1] | Excellent for non-volatile or thermally labile compounds, versatile with different detection methods.[2][3] |
| Limitations | Not suitable for non-volatile impurities. | Can be more complex and costly, may require chromophores for UV detection.[4] |
| Sample Preparation | Typically involves simple dilution in a volatile solvent. | Dissolution in a suitable mobile phase solvent. |
Quantitative Performance Comparison
The following table summarizes the typical performance of GC-FID and HPLC in the analysis of small esters, providing a baseline for what can be expected in the analysis of this compound.
| Parameter | GC-FID Analysis | HPLC Analysis |
| Purity (%) | > 99.5% | > 99.0% |
| Major Impurity 1 (%) (e.g., Lactic Acid) | Not readily detected without derivatization | ~0.2% |
| Major Impurity 2 (%) (e.g., Propanol) | ~0.3% | ~0.5% |
| Retention Time | Typically < 10 minutes | 5 - 15 minutes |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Limit of Detection (LOD) | Low ppm range | ppm to ppb range (detector dependent) |
| Limit of Quantitation (LOQ) | Low ppm range | ppm to ppb range (detector dependent) |
| Precision (%RSD) | < 1.0% | < 2.0% |
Note: The data presented are representative and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Gas Chromatography (GC-FID) Method for this compound Purity
This protocol is adapted from established methods for the analysis of similar short-chain alkyl lactates, such as ethyl lactate.[5][6][7]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-FFAP (30 m x 0.25 mm x 0.5 µm) or equivalent polar capillary column[8]
-
Software: Agilent OpenLab ChemStation or equivalent
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C[1]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Potential Impurities: The primary impurities in this compound synthesized via Fischer esterification are typically unreacted starting materials:
-
Lactic acid
-
Propanol
-
Water
Other potential impurities could include byproducts from side reactions.
High-Performance Liquid Chromatography (HPLC) Method as an Alternative
HPLC is a powerful alternative, particularly for the analysis of non-volatile impurities or when GC is not available.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Refractive Index (RI) or UV Detector (if impurities have a chromophore)
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: Refractive Index or UV at 210 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
If necessary, further dilute to a suitable working concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
Both GC and HPLC methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound purity analysis by GC-FID.
Caption: Logical diagram for selecting an analytical method.
Conclusion
Both GC-FID and HPLC are viable techniques for assessing the purity of this compound. GC-FID is generally the preferred method due to its simplicity, robustness, and high resolution for volatile compounds like this compound and its likely volatile impurities. HPLC serves as a strong alternative, especially when non-volatile impurities are a concern or if the available instrumentation favors liquid chromatography. The choice between these methods should be guided by the specific analytical requirements, the nature of potential impurities, and the resources available in the laboratory. Proper method validation is essential to ensure the reliability and accuracy of the obtained purity results.
References
- 1. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. fao.org [fao.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Lactate Esters in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Lactate esters are increasingly explored in pharmaceutical formulations for their biocompatible and biodegradable properties. This guide provides a comparative analysis of three prominent lactate esters used in drug delivery: Ethyl Lactate, Butyl Lactate, and the polymeric family of Polylactides (PLA). This objective comparison is supported by experimental data to aid in the selection of appropriate excipients for drug delivery system design.
Performance Comparison of Lactate Esters
The selection of a lactate ester for a drug delivery system is contingent on various factors including the physicochemical properties of the active pharmaceutical ingredient (API) and the desired release profile. Below is a comparative summary of their performance based on key drug delivery parameters.
| Parameter | Ethyl Lactate | Butyl Lactate | Polylactide (PLA) |
| Drug Solubility | High solvency for a range of APIs, including those that are difficult to solubilize in conventional excipients.[1][2][3][4][5] For example, the solubility of Butylated Hydroxytoluene (BHT) in ethyl lactate at 25°C is 0.311 g/mL.[2] | Good solvent for a variety of resins, polymers, and oils, suggesting its utility in solubilizing lipophilic drugs.[6] It is often used in the preparation of drug nanosuspensions for poorly soluble drugs.[7] | As a solid polymer, PLA itself does not act as a solvent. Drug solubility is a factor during the nanoparticle formulation process, where the drug and polymer are dissolved in a common organic solvent. |
| Encapsulation Efficiency | Primarily used as a solvent in formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions, where high encapsulation efficiencies (often >90%) can be achieved.[8][9] | Similar to ethyl lactate, it is used as an oily phase in emulsions and nanoformulations, contributing to high drug encapsulation. | Varies depending on the formulation method and drug properties. For example, Flutamide-loaded PLA nanoparticles prepared by a gelation process showed an encapsulation efficiency of 44%.[10] Paclitaxel-loaded PLA-TPGS nanoparticles have also been developed.[11] |
| Release Kinetics | In liquid formulations like emulsions, drug release is typically rapid. However, it can be modulated in more complex systems like microemulsions. | Formulations with butyl lactate can be designed for controlled release, particularly in topical or transdermal systems. | PLA-based systems are renowned for providing sustained and controlled drug release over extended periods, from days to months. The release mechanism is primarily driven by polymer degradation and drug diffusion.[12] |
| Cytotoxicity | Generally considered to have low toxicity and is approved by the FDA for use in pharmaceutical preparations.[2][4] | Exhibits low toxicity, making it suitable for various industrial and pharmaceutical applications.[11] However, at high concentrations, it can cause skin and eye irritation.[13] | PLA and its degradation product, lactic acid, are generally considered biocompatible and non-toxic.[14] However, the acidic microenvironment created by PLA degradation can sometimes cause inflammatory responses. |
| In Vivo Bioavailability | Can significantly improve the oral bioavailability of poorly water-soluble drugs by enhancing their solubility and facilitating absorption.[3] | Formulations containing butyl lactate can enhance the bioavailability of active pharmaceutical ingredients.[11] | Nanoparticle formulations of PLA can enhance the bioavailability of encapsulated drugs by protecting them from degradation and enabling targeted delivery.[15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of drug delivery systems. Below are protocols for nanoparticle fabrication, drug release analysis, and cytotoxicity assessment.
Protocol 1: Fabrication of Drug-Loaded PLA Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing drug-loaded polymeric nanoparticles.
-
Preparation of Organic Phase: Dissolve a specific amount of Polylactide (PLA) and the active pharmaceutical ingredient (API) in a water-miscible organic solvent, such as acetone or acetonitrile.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, typically a surfactant like Poloxamer 188 or polyvinyl alcohol (PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles, entrapping the drug.
-
Solvent Evaporation: Continue stirring the suspension, often overnight at room temperature, to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be concentrated and purified through methods like centrifugation or ultracentrifugation to remove any unencapsulated drug and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) with a cryoprotectant to obtain a powder form.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the dialysis bag method for assessing the release of a drug from a nanoparticle formulation.
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. For poorly water-soluble drugs, a small percentage of a solubilizing agent like Tween 80 may be added to maintain sink conditions.
-
Dialysis Setup: A known amount of the drug-loaded nanoparticle suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO). The dialysis bag is then sealed and immersed in a container with a defined volume of the release medium.
-
Incubation: The entire setup is placed in a shaking water bath or a USP dissolution apparatus maintained at 37°C to simulate body temperature.
-
Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed a specific type of cells (e.g., Caco-2 for intestinal absorption studies) into a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.
-
Treatment: The cells are then treated with various concentrations of the drug delivery system (e.g., PLA nanoparticles, ethyl lactate, or butyl lactate in a suitable vehicle). Control wells with untreated cells and vehicle-only treated cells are also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the test substance to interact with the cells.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, which is the concentration of the substance that inhibits 50% of cell growth, can be calculated from the dose-response curve.[16][17][18][19][20]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. pharmtech.com [pharmtech.com]
- 3. GB2418855A - Pharmaceutical grade ethyl lactate composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. web.mit.edu [web.mit.edu]
- 12. Microemulsion-based media as novel drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tore.tuhh.de [tore.tuhh.de]
- 14. The Potential Selective Cytotoxicity of Poly (L- Lactic Acid)-Based Scaffolds Functionalized with Nanohydroxyapatite and Europium (III) Ions toward Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solution Thermodynamics of Methyl, Ethyl, Propyl, and Butyl Lactates in High-Pressure CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. Jack Q's Blog [jack-q.github.io]
Propyl Lactate: A Safer Alternative to Traditional Solvents in Research and Drug Development
A comprehensive safety assessment reveals propyl lactate as a promising, low-toxicity solvent, offering a safer alternative to Dimethyl Sulfoxide (DMSO), ethanol, and methanol for a range of applications in research and pharmaceutical development. This guide provides a comparative analysis of their safety profiles, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their solvent selection process.
This compound, a bio-based solvent derived from the esterification of lactic acid and propanol, is gaining traction as a sustainable and safer option compared to conventional organic solvents. Its favorable safety profile, characterized by low toxicity and biodegradability, positions it as a viable substitute in various scientific applications, including drug formulation and in vitro assays.[1][2] This comparison guide delves into the safety aspects of this compound versus the widely used solvents: DMSO, ethanol, and methanol, focusing on cytotoxicity, genotoxicity, and overall regulatory standing.
Comparative Safety Profile at a Glance
| Parameter | This compound | DMSO (Dimethyl Sulfoxide) | Ethanol | Methanol |
| Cytotoxicity (IC50) | Data not readily available, but generally considered to have low cytotoxicity. | Variable, cell line dependent. e.g., >1% in various cell lines.[3][4][5] | High concentrations required for toxicity. IC50 generally >5% in many cell lines.[6] | Toxic, cell line dependent. IC50 can be <1% in some cases.[6] |
| Genotoxicity (Ames Test) | No direct data found. Related lactate esters are non-mutagenic. | Generally considered non-mutagenic, but can affect the genotoxicity of other compounds.[7] | Not mutagenic in bacterial or mammalian cell assays.[8][9] | Not mutagenic in in vitro and in vivo tests.[10] |
| Genotoxicity (Micronucleus Assay) | No direct data found. | Reports are conflicting; some studies show genotoxic potential at high concentrations.[11] | Some evidence of aneugenic effects at high doses.[8] | No significant evidence of inducing micronuclei. |
| Regulatory Status | Generally Recognized as Safe (GRAS) for food use. Used in cosmetics.[7][12] | Class 3 residual solvent (low toxic potential) in pharmaceuticals. | Generally available and used as a solvent and disinfectant. | Known toxic alcohol with significant health risks upon exposure.[13] |
| Primary Safety Concerns | Eye irritation. | Skin penetration and carrying dissolved substances into the body.[3] | Flammability; high concentrations can be cytotoxic. | High toxicity, including blindness and death upon ingestion or significant exposure.[13] |
In-Depth Safety Analysis
Cytotoxicity: A Measure of Cellular Toxicity
Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a substance required to inhibit the growth of 50% of a cell population.
While specific IC50 values for This compound are not widely reported in publicly available literature, the overarching consensus is its low cytotoxicity.[1][2] Studies on related lactate esters, such as ethyl lactate, also support a favorable safety profile.[7]
DMSO exhibits variable cytotoxicity depending on the cell line and exposure duration. Generally, concentrations below 1% are considered safe for most in vitro applications, with IC50 values typically exceeding this threshold.[3][4][5]
Ethanol is considered to have low cytotoxicity, with high concentrations (often above 5%) required to induce significant cell death in many cell lines.[6]
Methanol , in stark contrast, is a known toxic alcohol. Its metabolic byproducts, formaldehyde and formic acid, are highly toxic to cells, and its IC50 can be below 1% in some cell culture systems.[6][13]
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity assays evaluate the potential of a substance to damage the genetic material within cells, which can lead to mutations and potentially cancer. The Ames test and the in vitro micronucleus assay are standard tests for this purpose.
DMSO is generally considered non-mutagenic in the Ames test.[7] However, some studies have indicated that it can potentiate the genotoxic effects of other chemicals.[7] Results from in vitro micronucleus assays with DMSO are conflicting, with some evidence of genotoxicity at high concentrations.[11]
Ethanol is not considered mutagenic in bacterial or mammalian cell mutation assays.[8][9] However, some studies have suggested that it can have aneugenic effects (leading to an abnormal number of chromosomes) at high concentrations.[8]
Methanol has been shown to be non-mutagenic in both in vitro and in vivo genotoxicity tests.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Solvent Exposure: Treat the cells with a range of concentrations of the test solvent (e.g., this compound, DMSO, ethanol, methanol) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Methodology (following OECD Guideline 471):
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: Expose the bacterial strains to various concentrations of the test solvent.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) that have regained the ability to synthesize histidine and grow on the minimal medium.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
Methodology (following OECD Guideline 487):
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).
-
Solvent Exposure: Treat the cells with a range of concentrations of the test solvent, along with positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control suggests genotoxic potential.
Visualizing Safety Assessment Workflows
References
- 1. osha.gov [osha.gov]
- 2. biviture.com [biviture.com]
- 3. researchgate.net [researchgate.net]
- 4. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]
- 5. btsjournals.com [btsjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl Lactate Manufacturers Help With Toxins | Vertec BioSolvents [vertecbiosolvents.com]
- 8. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study for the genotoxicity assessment of substances containing probiotic candidates in the in vitro TK6 cell micronucleus test: Influence of low pH conditions and antibiotic supplementation on the test results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound, 616-09-1 [thegoodscentscompany.com]
- 12. cir-safety.org [cir-safety.org]
- 13. inchem.org [inchem.org]
Propyl Lactate: An Evaluation of Antimicrobial Efficacy in Comparison to Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of propyl lactate and other antimicrobial agents. The available scientific literature suggests that while lactic acid and its salts (lactates) exhibit antimicrobial properties, there is a notable scarcity of quantitative data specifically detailing the efficacy of this compound against a broad spectrum of microorganisms. This document summarizes the existing data for related compounds and provides context for the antimicrobial potential of lactate esters.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
Direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of microbial pathogens are limited in the public domain. However, data on the antimicrobial activity of lactic acid and other organic acids provide a relevant benchmark for understanding the potential of lactate-based compounds.
The following table summarizes the MIC values for various organic acids against the foodborne pathogen Listeria monocytogenes. This data is crucial for researchers in food preservation and safety.
| Antimicrobial Agent | Target Microorganism | Average MIC (mM) | pH Range | Temperature (°C) |
| Undissociated Lactic Acid | Listeria monocytogenes (six strains) | 5.0 (SD 1.5) | 5.2 - 5.6 | 30 |
| Undissociated Acetic Acid | Listeria monocytogenes (six strains) | 19.0 (SD 6.5) | 5.2 - 5.6 | 30 |
| Undissociated Citric Acid | Listeria monocytogenes (six strains) | 3.8 (SD 0.9) | 5.2 - 5.6 | 30 |
| Undissociated Propionic Acid | Listeria monocytogenes (six strains) | 11.0 (SD 6.3) | 5.2 - 5.6 | 30 |
Data sourced from a study on the minimal inhibitory concentrations of undissociated organic acids against Listeria monocytogenes[1][2]
A study on the microbial biosynthesis of lactate esters in Escherichia coli explored the toxicity of various lactate esters to the host organism. The findings indicated a positive correlation between the hydrophobicity (logP value) of the lactate ester and its toxicity to E. coli. In this context, this compound was found to be less toxic than butyl lactate, isobutyl lactate, isoamyl lactate, and benzyl lactate, but more toxic than ethyl lactate. While this provides some indication of its biological activity, it is not a direct measure of its efficacy as a broad-spectrum antimicrobial agent.
Experimental Protocols: Determining Antimicrobial Efficacy
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antimicrobial efficacy of a compound. The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized population of a target microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable solvent.
- Microbial Culture: Prepare a fresh culture of the target microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum density to a standard concentration (typically 5 x 10^5 CFU/mL).
- 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates for the assay.
2. Serial Dilution:
- Dispense a fixed volume of sterile broth into all wells of the microtiter plate.
- Add a defined volume of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring a specific volume of the solution from the first well to the second, and so on, across the plate. The last well in each series serves as a growth control and contains no antimicrobial agent. A well with only sterile broth is included as a negative control.
3. Inoculation:
- Add a standardized volume of the microbial inoculum to each well (except the negative control).
4. Incubation:
- Incubate the microtiter plates at an appropriate temperature and for a specific duration (e.g., 37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
- The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity in the wells.
Mechanism of Action and Experimental Workflow
The antimicrobial action of lactic acid and its salts is generally attributed to their ability to disrupt the cell membrane and lower the intracellular pH of microorganisms. The undissociated form of the acid can penetrate the microbial cell wall, and once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This can lead to the denaturation of essential proteins and enzymes, ultimately inhibiting microbial growth. It is presumed that lactate esters may exert a similar, though likely less potent, effect.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Conclusion
The available scientific literature does not provide sufficient quantitative data to establish this compound as a potent, broad-spectrum antimicrobial agent. While its parent compound, lactic acid, and other organic acids demonstrate clear antimicrobial properties, the esterification to this compound may alter its efficacy. Researchers and drug development professionals seeking antimicrobial agents should consider the well-documented efficacy of other compounds for which extensive data is available. Further research is warranted to fully elucidate the antimicrobial spectrum and potential applications of this compound.
References
Biodegradation of Propyl Lactate: A Comparative Guide for Soil and Aquatic Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biodegradation of propyl lactate in soil and water. While direct experimental data on the specific biodegradation rate of this compound is limited in publicly available literature, this document synthesizes information from related compounds, such as other alkyl lactate esters and polylactic acid (PLA), to provide a comprehensive understanding of its likely environmental fate. Furthermore, it details the standardized experimental protocols required to quantitatively assess its biodegradation.
Executive Summary
This compound, a lactate ester, is anticipated to be readily biodegradable in both soil and aquatic environments. This assessment is based on the known biodegradability of similar short-chain alkyl lactate esters and the fundamental biochemical pathways involved in the degradation of lactic acid-based structures. The primary mechanism of degradation is expected to be microbial hydrolysis of the ester bond, followed by the mineralization of the resulting lactic acid and propanol.
Key Points:
-
General Biodegradability: Alkyl lactate esters are generally considered to be readily biodegradable[1][2][3].
-
Influencing Factors: The rate of biodegradation is influenced by a multitude of environmental factors including temperature, pH, microbial population, and oxygen availability[4][5][6].
-
Proxy Data: In the absence of direct data for this compound, data from polylactic acid (PLA) degradation studies can offer insights into the breakdown of the lactate component[4][5][6][7].
-
Standardized Testing: Established protocols from organizations such as the OECD and ASTM are available to determine the precise biodegradation rate of this compound in various environmental compartments[8][9][10][11][12].
Comparative Biodegradation Profile
While specific quantitative data for this compound is not available, a qualitative comparison can be drawn based on the degradation of analogous compounds.
| Environmental Compartment | Expected Biodegradation Rate | Primary Degradation Mechanism | Key Influencing Factors |
| Soil | Expected to be High | Microbial-mediated enzymatic hydrolysis | Temperature, moisture, soil pH, microbial density, oxygen availability[4][5]. |
| Water | Expected to be Moderate to High | Hydrolysis (abiotic and biotic), microbial uptake | Temperature, pH, microbial community, nutrient availability, oxygen levels[4][13]. |
Note: The actual rates will be highly dependent on the specific conditions of the receiving environment.
Biodegradation of Related Compounds: Polylactic Acid (PLA)
Studies on PLA, a polymer of lactic acid, provide valuable insights into the environmental breakdown of the lactate structure.
| Environment | Study Conditions | Biodegradation Results | Reference |
| Soil | 25 °C | 16% degradation after 180 days. | in a separate review |
| Compost | 37 °C, 45 °C, 50 °C | Weight loss of PLA films is significantly faster in compost than in soil at the same temperatures.[4] | [4] |
| River Water | 25 °C, 10 weeks | Weight loss of a lactate-based polymer was approximately 20% in one river sample and up to 80% in another, highlighting the role of the specific microbial community.[13] | [13] |
| Seawater | Not specified | A lactate-based copolymer showed good decomposition in seawater.[14] | [14] |
These findings suggest that the lactate ester bond is susceptible to microbial attack, and the rate is significantly influenced by environmental conditions, particularly temperature and the microbial consortium present.
Experimental Protocols for Determining Biodegradation Rate
To obtain definitive data on the biodegradation rate of this compound, standardized test methods should be employed.
Biodegradation in Soil
A common method to assess aerobic biodegradation in soil is based on the measurement of evolved carbon dioxide.
Standard Guideline: ISO 17556 or ASTM D5988.
Methodology:
-
Preparation of Test Soil: A well-characterized natural soil is typically used. Its properties, such as pH, organic carbon content, and microbial activity, are documented.
-
Test Setup: A known amount of this compound is mixed with the test soil and placed in a sealed vessel (respirometer).
-
Incubation: The vessels are incubated under controlled temperature (e.g., 20-28°C) and moisture conditions in the dark for an extended period (e.g., up to 6 months or longer).
-
CO₂ Measurement: The carbon dioxide produced by the microbial mineralization of the test substance is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and quantified periodically by titration or with an infrared analyzer[11].
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO₂ evolved relative to the theoretical amount of CO₂ that can be produced from the amount of this compound added.
Biodegradation in Water
For assessing ready biodegradability in an aquatic environment, several OECD guidelines are available. The CO₂ evolution test (OECD 301B) is a stringent and commonly used method.
Standard Guideline: OECD 301B (Ready Biodegradability: CO₂ Evolution Test).
Methodology:
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, or in some cases, surface water.
-
Test Medium: A mineral salt medium is prepared, to which the inoculum and a known concentration of this compound (as the sole carbon source) are added.
-
Incubation: The test flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous shaking or stirring to ensure aerobic conditions.
-
CO₂ Measurement: The CO₂ evolved from the biodegradation of the this compound is trapped in an absorbent solution and measured over a 28-day period.
-
Calculation of Biodegradation: The percentage of biodegradation is determined by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
References
- 1. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biviture.com [biviture.com]
- 3. biviture.com [biviture.com]
- 4. mdpi.com [mdpi.com]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Poly(Lactic Acid) Biocomposites under Controlled Composting Conditions and Freshwater Biotope [mdpi.com]
- 8. geyseco.es [geyseco.es]
- 9. Biodegradability standards for carrier bags and plastic films in aquatic environments: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation Test Methods - Situ Biosciences [situbiosciences.com]
- 11. Frontiers | Biodegradation of plastics in soil and effects on nitrification activity. A laboratory approach [frontiersin.org]
- 12. anoxkaldnes.com [anoxkaldnes.com]
- 13. mdpi.com [mdpi.com]
- 14. Seawater biodegradation of a microbial lactate-based polyester (LAHB) as an advanced version of non-degradable polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of propyl lactate synthesis methods
Propyl lactate, a versatile and biodegradable solvent, is gaining significant attention across the pharmaceutical, cosmetic, and food industries. Its synthesis can be achieved through several routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the primary methods for this compound synthesis: direct esterification, transesterification, and enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
At a Glance: Comparing Synthesis Methods
The choice of synthesis method for this compound is often a trade-off between reaction speed, yield, cost, and environmental impact. The following table summarizes the key quantitative parameters for each method, providing a clear comparison of their performance.
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |
| Typical Yield | >90% (with water removal) | High, equilibrium-driven | Generally high, >90% |
| Reaction Time | Several hours | 1 - 5 hours | 24 - 72 hours |
| Reaction Temperature | 80 - 120°C | 60 - 100°C | 30 - 60°C |
| Catalyst | Strong acids (e.g., H₂SO₄), solid acids (e.g., Amberlyst) | Acids or bases (e.g., H₂SO₄, NaOCH₃), organometallics | Lipases (e.g., Candida antarctica lipase B) |
| Key Advantages | Readily available starting materials, established method. | Can use alternative starting materials (other lactate esters). | High selectivity, mild conditions, environmentally friendly. |
| Key Disadvantages | Equilibrium-limited (requires water removal), harsh conditions. | Potential for side reactions, requires purified starting esters. | Slower reaction rates, higher catalyst cost. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the fundamental chemical transformations and a general experimental workflow for the synthesis of this compound.
Caption: Chemical pathways for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthesis methods. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired product purity.
Direct Esterification (Fischer Esterification)
This method involves the acid-catalyzed reaction of lactic acid with propanol. The removal of water is crucial to drive the equilibrium towards the product.
Materials:
-
Lactic acid (88-92% aqueous solution)
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄) or Amberlyst-15 resin
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add lactic acid and an excess of n-propanol (e.g., a 1:3 molar ratio of lactic acid to propanol).
-
Carefully add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 1-2% of the total reactant weight) is sufficient. If using a solid acid catalyst like Amberlyst-15, add approximately 10-15% by weight of the lactic acid.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution) and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and purify the crude this compound by distillation under reduced pressure.
Transesterification
This method involves the reaction of a lactate ester (e.g., methyl lactate or ethyl lactate) with propanol in the presence of a catalyst. This approach can be advantageous as it avoids the production of water.
Materials:
-
Methyl lactate or ethyl lactate
-
n-Propanol
-
Catalyst (e.g., sulfuric acid, sodium methoxide, or a solid catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl lactate (or ethyl lactate) and an excess of n-propanol (e.g., a 1:3 molar ratio).
-
Add the catalyst. For an acid catalyst like sulfuric acid, a small amount is sufficient. For a base catalyst like sodium methoxide, use a catalytic amount in an anhydrous solvent.
-
Heat the reaction mixture to reflux and stir for 1-5 hours.
-
Monitor the progress of the reaction by GC to observe the formation of this compound and the disappearance of the starting lactate ester.
-
Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
If an acid or base catalyst was used, neutralize it accordingly (e.g., with a weak base for an acid catalyst or a weak acid for a base catalyst). If a solid catalyst was used, filter it off.
-
The product mixture, containing this compound, unreacted propanol, and the alcohol byproduct (methanol or ethanol), can be separated by fractional distillation.
Enzymatic Synthesis
This green chemistry approach utilizes enzymes, typically lipases, to catalyze the esterification of lactic acid with propanol under mild conditions.
Materials:
-
Lactic acid
-
n-Propanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)
-
Molecular sieves (to remove water)
-
Organic solvent (e.g., hexane, optional)
-
Shaker incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
In a flask, dissolve lactic acid and propanol in a suitable organic solvent (optional, the reaction can also be run solvent-free). Use a slight excess of propanol.
-
Add the immobilized lipase (e.g., 5-10% by weight of the substrates).
-
Add activated molecular sieves to the reaction mixture to absorb the water produced during the esterification.
-
Incubate the mixture in a shaker at a controlled temperature (typically 40-60°C) for 24-72 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent (if used) under reduced pressure.
-
The remaining crude product can be purified by distillation if necessary.
Process Intensification: Reactive Distillation
For large-scale production, reactive distillation is a highly efficient process that combines reaction and separation in a single unit. In the case of this compound synthesis via direct esterification, the continuous removal of water from the reaction zone by distillation shifts the equilibrium towards the product, leading to higher conversions and yields.[1]
A typical reactive distillation setup consists of a distillation column with a reaction zone packed with a solid acid catalyst (e.g., Amberlyst-15). The reactants, lactic acid and propanol, are fed into the column. As the reaction proceeds in the catalytic section, the more volatile components (water and some propanol) move up the column, while the less volatile product, this compound, moves down. This continuous separation significantly enhances the overall process efficiency. While specific experimental data for this compound is limited, studies on similar esterifications, such as n-butyl lactate synthesis, have demonstrated the effectiveness of this technique.[1]
References
A Comparative Guide to the Performance of Propyl Lactate as a Plasticizer for Pharmaceutical Formulations
This guide provides a comprehensive validation framework for assessing the performance of propyl lactate as a plasticizer, particularly within the context of pharmaceutical drug development. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols designed for rigorous, in-house validation. This document is intended for researchers, scientists, and formulation experts seeking to innovate and optimize polymer-based drug delivery systems.
Introduction: The Critical Role of Plasticizers in Drug Formulation
Plasticizers are essential additives incorporated into polymers to enhance their flexibility, workability, and film-forming properties.[1] In pharmaceutical sciences, the choice of a plasticizer is paramount, as it directly influences the mechanical integrity, drug release kinetics, and long-term stability of the final dosage form—be it an enteric coating, a transdermal patch, or a biodegradable implant.[2] The ideal plasticizer must not only be compatible with the active pharmaceutical ingredient (API) and the polymer but also exhibit low toxicity, minimal migration, and high thermal stability.[3][4]
The industry is progressively moving away from traditional phthalate-based plasticizers due to health and environmental concerns, creating a demand for safer, more sustainable alternatives.[3][5] this compound, an ester of lactic acid and propanol, emerges as a promising candidate. It is biodegradable, considered to have a low toxicity profile, and is derived from renewable resources, aligning with the principles of green chemistry.[6] This guide will equip you with the foundational knowledge and practical methodologies to validate its performance against other common plasticizers.
Contender Profiles: this compound and Its Alternatives
An effective comparison requires a thorough understanding of the candidates. We will focus on this compound and two widely used alternatives that represent different classes of plasticizers: Triethyl Citrate (a bio-based, safe alternative) and Diethyl Phthalate (a traditional, but still utilized, option).
This compound:
-
Chemical Nature: An ester formed from lactic acid and propanol.[6]
-
Key Attributes: It is a colorless, biodegradable liquid with a pleasant odor.[6][] Its miscibility with water and various organic solvents makes it a versatile ingredient.[6][8] In polymer applications, it functions as a plasticizer by increasing flexibility and workability.[6] Its low toxicity profile makes it suitable for applications where human exposure is likely.[6]
Triethyl Citrate (TEC):
-
Chemical Nature: An ester of citric acid and ethanol.
-
Key Attributes: TEC is a well-established, non-toxic, and biodegradable plasticizer widely approved for pharmaceutical applications, including tablet coatings.[2][4] It is known for its high plasticizing efficiency in polymers like poly(lactic acid) (PLA) and cellulose derivatives.[9][10]
Diethyl Phthalate (DEP):
-
Chemical Nature: A dialkyl ester of phthalic acid.
-
Key Attributes: DEP has a long history of use as a plasticizer in a vast range of products, including medicinal coatings.[11][12] However, the phthalate class of plasticizers has come under scrutiny for potential endocrine-disrupting effects, leading to restrictions in many applications.[5] Its inclusion here serves as a benchmark against a traditional, cost-effective option.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the critical performance metrics. The data presented for this compound is based on expected performance derived from similar lactate-based plasticizers, while the data for TEC and DEP is based on established literature. This table should serve as a template for organizing your own experimental findings.
| Performance Metric | This compound (Expected) | Triethyl Citrate (TEC) | Diethyl Phthalate (DEP) | Significance in Formulation |
| Plasticizing Efficiency (ΔTg) | Moderate to High | High | High | A significant reduction in the polymer's Glass Transition Temperature (Tg) indicates efficient plasticization, leading to greater flexibility at lower concentrations.[9] |
| Mechanical Properties | ||||
| Tensile Strength | Moderate | Moderate | High | The stress a material can withstand before breaking. A lower value is typical for more flexible films.[13] |
| Elongation at Break (%) | High | High | Moderate | Measures the film's flexibility and stretchability. Higher values are desirable for applications requiring durability and resistance to cracking.[13] |
| Thermal Stability (Tonset) | Good | Good | Moderate | The onset temperature of degradation. Higher thermal stability is crucial for processes like hot-melt extrusion.[14] |
| Migration Resistance | High | Moderate | Low to Moderate | The tendency of the plasticizer to leach out of the polymer matrix. Low migration is critical for safety, stability, and maintaining mechanical properties.[5][15] |
| Biocompatibility/Toxicity | High (Low Toxicity) | High (Generally Recognized as Safe) | Moderate (Health Concerns) | Essential for any material in direct contact with the body.[5][6] |
Experimental Validation Protocols: A Self-Validating Workflow
The core of this guide lies in its detailed, step-by-step methodologies. These protocols are designed to be self-validating, providing a clear rationale for each step and ensuring the generation of reliable, comparative data.
Experimental Workflow Overview
The following diagram outlines the logical flow for a comprehensive plasticizer validation study.
Caption: Workflow for plasticizer performance validation.
Protocol 1: Preparation of Plasticized Polymer Films
Causality: The solution casting method is chosen for its ability to produce uniform, thin films suitable for a wide range of analytical techniques. The polymer selected, Poly(lactic acid) (PLA), is a biodegradable polymer widely used in medical devices and of significant interest to the target audience.[16][17]
Methodology:
-
Polymer Solution Preparation: Prepare a 10% (w/v) solution of PLA in a suitable solvent (e.g., dichloromethane). Stir at room temperature until the polymer is fully dissolved.
-
Plasticizer Addition: Calculate the required amount of plasticizer (this compound, TEC, or DEP) to achieve a final concentration of 15% (w/w) relative to the polymer weight. Add the plasticizer to the polymer solution.
-
Homogenization: Stir the mixture for at least 2 hours to ensure a homogenous dispersion of the plasticizer within the polymer solution.
-
Casting: Pour a defined volume of the solution into a flat, level petri dish to control for film thickness.
-
Drying: Cover the dish with a perforated lid to allow for slow solvent evaporation. Dry at room temperature for 24 hours, followed by further drying in a vacuum oven at 40°C for another 24 hours to remove any residual solvent.
-
Film Conditioning: Store the resulting films in a desiccator at a controlled temperature and humidity for at least 48 hours before analysis to ensure consistent results.
Protocol 2: Thermal Analysis via DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) is the gold standard for determining the glass transition temperature (Tg), a direct indicator of plasticizer efficiency.[15] Thermogravimetric Analysis (TGA) is essential for assessing the thermal stability of the plasticized polymer, which is critical for heat-sensitive APIs and manufacturing processes like hot-melt extrusion.[14]
Methodology:
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history. A typical cycle:
-
Heat from 25°C to 200°C at a rate of 10°C/min.
-
Hold for 5 minutes to ensure complete melting.
-
Cool to -50°C at a rate of 10°C/min.
-
Heat again to 200°C at 10°C/min.[15]
-
-
Determine the Tg from the inflection point in the baseline of the second heating scan. A lower Tg compared to the neat polymer film indicates effective plasticization.[9]
-
-
TGA Analysis:
-
Place 10-15 mg of the polymer film into a TGA pan.
-
Heat the sample from room temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[14]
-
Record the weight loss as a function of temperature. The onset temperature of degradation is used to compare the thermal stability of the different formulations.
-
Protocol 3: Mechanical Property Evaluation
Causality: Tensile testing provides direct, quantitative data on how a plasticizer affects the fundamental mechanical properties of a polymer film—its strength and flexibility. This is crucial for predicting the real-world durability of the final product.[13][18]
Methodology:
-
Sample Preparation: Cut the conditioned films into dumbbell-shaped specimens using a standard die (e.g., ASTM D638 Type V).
-
Testing: Perform uniaxial tensile tests using an Instron or similar universal testing machine.
-
Set the crosshead speed to a constant rate (e.g., 20 mm/min).[13]
-
Record the force and displacement until the specimen breaks.
-
-
Data Analysis: From the resulting stress-strain curve, calculate:
-
Young's Modulus (E): The slope of the initial linear portion, indicating stiffness.
-
Tensile Strength at Break (σmax): The maximum stress the material can withstand.
-
Elongation at Break (εmax): The percentage increase in length at the point of fracture.
-
Test at least five samples for each formulation to ensure statistical significance.[13]
-
Protocol 4: Migration Resistance Test
Causality: Plasticizer migration can compromise the safety and performance of a pharmaceutical product. This protocol uses an aggressive solvent extraction method to simulate a worst-case scenario and quantify the plasticizer's propensity to leach out of the polymer matrix.[15]
Methodology:
-
Initial Weighing: Cut film samples into 2x2 cm squares and accurately weigh them (W_initial).
-
Extraction: Immerse the samples in a solvent known to not dissolve the polymer but in which the plasticizer is soluble (e.g., cyclohexane or petroleum ether for PLA).
-
Incubation: Gently agitate the samples in the solvent at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).
-
Drying and Final Weighing: Remove the films, rinse briefly with fresh solvent, and dry in a vacuum oven until a constant weight is achieved (W_final).
-
Calculation: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated out:
-
Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Mechanism of Action: How this compound Imparts Flexibility
Plasticization at the molecular level involves the disruption of intermolecular forces between polymer chains. The plasticizer molecules, in this case, this compound, position themselves between the polymer chains, increasing the free volume and allowing the chains to move more freely past one another.
References
- 1. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. uml.edu [uml.edu]
- 6. Buy this compound | 616-09-1 [smolecule.com]
- 8. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 9. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Use of Diethyl Phthalate as a plasticizer [pciplindia.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 16. expresspolymlett.com [expresspolymlett.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Propyl Lactate vs. Isopropyl Lactate: A Comprehensive Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical solvents and intermediates, the choice between structurally similar compounds can have significant implications for reaction efficiency, product purity, and overall process safety. Propyl lactate and isothis compound, both esters of lactic acid, are two such compounds that offer unique property profiles. This guide provides an in-depth comparative analysis of these two lactate esters, supported by experimental data and detailed methodologies, to aid researchers and professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
This compound and isothis compound share the same molecular formula (C₆H₁₂O₃) and molecular weight (132.16 g/mol ). However, the arrangement of the propyl group—a linear chain in this compound versus a branched chain in isothis compound—gives rise to distinct physicochemical properties. A summary of these key properties is presented in the table below.
| Property | This compound | Isothis compound | References |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | |
| Appearance | Colorless, transparent liquid | Colorless, transparent liquid | |
| Boiling Point | ~170 °C | 166-168 °C | |
| Density | ~1.0035 g/cm³ @ 20°C | ~1.02 g/cm³ @ 20°C | |
| Flash Point | ~62.78 °C | ~62 °C | |
| Solubility in Water | Miscible | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in water and organic solvents. | Highly soluble in organic solvents like ethanol and diethyl ether. |
Synthesis and Production: Methodologies and Efficiency
Both propyl and isothis compound are primarily synthesized through the esterification of lactic acid with their corresponding alcohols (propanol and isopropanol, respectively). The general reaction is catalyzed by an acid, typically sulfuric acid.
**Experimental Protocol: Synthesis of Lact
Propyl Lactate Cross-Reactivity in Chemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propyl lactate, a lactate ester, is utilized in various industrial applications and may be encountered in research and development settings. Its structural similarity to endogenous lactate and other lactate esters raises the potential for cross-reactivity in common chemical assays, leading to inaccurate quantification and interpretation of results. This guide provides a comparative overview of the potential cross-reactivity of this compound and related compounds in different analytical platforms, supported by general principles of assay interference and recommended experimental protocols for validation.
Data Presentation: Susceptibility of Assay Platforms to Cross-Reactivity
The potential for cross-reactivity is highly dependent on the analytical method employed. The following table summarizes the general susceptibility of common assay platforms to interference from this compound and other structurally related molecules.
| Assay Platform | Principle of Detection | Potential for Cross-Reactivity with this compound & Esters | Common Interferents | Mitigation Strategies |
| Enzymatic Assays (e.g., Lactate Oxidase/Dehydrogenase) | Enzymatic conversion of lactate to produce a detectable signal (e.g., colorimetric, electrochemical). | High . Enzymes may not be perfectly specific and can recognize the lactate moiety of the ester, especially after potential hydrolysis. | Other lactate esters, glycols and their metabolites, high concentrations of L-lactate or D-lactate.[1][2] | Sample deproteinization, use of highly specific enzymes, validation with structurally similar compounds. |
| Immunoassays (e.g., ELISA) | Antibody-based recognition of the target analyte. | Variable . Depends on the specificity of the antibody and the assay format.[3][4] Cross-reactivity is possible if the antibody recognizes the core lactate structure. | Structurally similar molecules, matrix components.[3] | Careful selection of antibodies, assay optimization (reagent concentrations, incubation times), validation with potential cross-reactants.[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Low to Moderate . Derivatization is often required for lactate analysis, which can potentially lead to interference from other derivatized compounds if not optimized.[5][6] | Co-eluting compounds with similar mass fragments. | Optimization of chromatographic conditions, use of high-resolution mass spectrometry. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation based on polarity and mass-to-charge ratio. | Low . Offers high specificity and is less prone to interference when properly optimized.[7][8][9] | Isobaric compounds (same mass) that co-elute. | Chromatographic separation of isomers, use of specific precursor-product ion transitions (MRM).[7][8] |
Experimental Protocols
To ensure the accuracy and specificity of an assay in the presence of this compound or other potential cross-reactants, the following experimental protocols are recommended.
Protocol 1: Assessing Cross-Reactivity in Enzymatic Assays
-
Objective: To determine the percentage of cross-reactivity of this compound and other lactate esters in a lactate enzymatic assay.
-
Materials:
-
Lactate enzymatic assay kit (e.g., lactate oxidase-based).
-
Standard solutions of L-lactate (analyte).
-
Standard solutions of this compound, ethyl lactate, and other relevant lactate esters (potential cross-reactants) at various concentrations.
-
Assay buffer.
-
Microplate reader or spectrophotometer.
-
-
Procedure:
-
Prepare a standard curve for L-lactate according to the assay kit instructions.
-
Prepare a series of dilutions for each potential cross-reactant (e.g., this compound) in the assay buffer.
-
Run the assay with the cross-reactant solutions in the same manner as the L-lactate standards.
-
Measure the signal generated by each concentration of the cross-reactant.
-
Calculate the apparent lactate concentration for each cross-reactant concentration using the L-lactate standard curve.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Apparent Lactate Concentration / Actual Cross-Reactant Concentration) x 100%
-
-
Interpretation: A higher percentage indicates greater cross-reactivity.
Protocol 2: Specificity Testing in Immunoassays
-
Objective: To evaluate the specificity of an antibody-based assay for the target analyte in the presence of this compound.
-
Materials:
-
Immunoassay kit (e.g., ELISA) for the target analyte.
-
Standard solutions of the target analyte.
-
High-concentration stock solution of this compound.
-
Samples (e.g., serum, plasma) spiked with a known concentration of the target analyte.
-
-
Procedure:
-
Prepare a standard curve for the target analyte according to the immunoassay kit instructions.
-
Prepare two sets of spiked samples.
-
To one set of spiked samples, add this compound to a final concentration that is significantly higher than the expected physiological or experimental concentration.
-
To the second set of spiked samples, add an equal volume of assay buffer (control).
-
Analyze both sets of samples using the immunoassay.
-
Compare the measured concentrations of the target analyte between the this compound-treated and control samples.
-
-
Interpretation: A significant difference in the measured analyte concentration between the two sets indicates interference from this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential cross-reactivity of this compound in an L-lactate oxidase-based enzymatic assay.
Caption: A generalized workflow for the assessment of cross-reactivity in a chemical assay.
References
- 1. Determination of D-lactate by enzymatic methods in biological fluids: study of interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of ethylene glycol with (L)-lactate measurement is assay-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. how to analyse Lactic acid by GC without derivation - Chromatography Forum [chromforum.org]
- 7. High Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Correlating the Metabolic Changes of Lactate, Pyruvate and L-Glutamine with Induced Tamoxifen Resistant MCF-7 Cell Line Potential Molecular Changes [mdpi.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
Propyl Lactate: A Comprehensive Solvency Power Benchmark for Pharmaceutical Applications
A Senior Application Scientist's Guide to Informed Solvent Selection
For researchers, scientists, and drug development professionals navigating the critical task of solvent selection, this guide offers an in-depth technical comparison of propyl lactate's solvency power against common industry alternatives. In the quest for effective drug delivery systems, particularly for poorly soluble active pharmaceutical ingredients (APIs), the choice of solvent is paramount.[1][2][3] This document provides a comprehensive analysis, supported by experimental data and theoretical frameworks, to empower informed decision-making in your formulation development.
This compound, a bio-based solvent derived from lactic acid, is gaining traction as a sustainable and low-toxicity alternative to traditional organic solvents.[4] Its biodegradability and favorable safety profile make it an attractive option for pharmaceutical formulations. This guide will objectively benchmark its performance, providing the necessary data to evaluate its suitability for your specific application.
Understanding Solvency: A Multifaceted Approach
The adage "like dissolves like" is a foundational concept in chemistry, but quantifying this principle requires a more nuanced approach. In this guide, we will leverage two powerful theoretical frameworks to dissect and compare the solvency power of this compound: Hansen Solubility Parameters (HSP) and Kamlet-Taft Parameters.
Hansen Solubility Parameters (HSP): Mapping the "Solubility Space"
Hansen Solubility Parameters provide a three-dimensional framework to predict the miscibility of substances.[5][6] This model deconstructs the total cohesive energy of a solvent into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are more likely to be miscible. The "Hansen Distance" (Ra) between two substances quantifies this similarity, with smaller distances indicating higher affinity.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (estimated) | ~15.7 | ~7.4 | ~8.0 |
| Methyl Lactate[7] | 15.5 | 7.2 | 7.6 |
| Ethyl Lactate[7] | 16.0 | 7.6 | 12.5 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
Note: The values for this compound are estimated based on the trend observed from methyl to ethyl lactate and should be used as a guideline.
Kamlet-Taft Parameters: Deconstructing Intermolecular Interactions
The Kamlet-Taft solvatochromic parameters offer a complementary perspective by quantifying a solvent's ability to participate in specific types of intermolecular interactions.[8][9][10][11][12] These parameters are:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a solvent-solute hydrogen bond.
-
π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
Similar to HSP, direct experimental data for this compound is scarce. However, a study on ethyl lactate enantiomers provides valuable insight into the expected range for lactate esters.
| Solvent | α | β | π* |
| This compound (estimated) | ~0.7-0.8 | ~0.5-0.6 | ~0.5-0.6 |
| Ethyl Lactate | 0.83 | 0.48 | 0.54 |
| Ethanol | 0.83 | 0.77 | 0.54 |
| Isopropanol | 0.76 | 0.95 | 0.48 |
| Ethyl Acetate | 0.00 | 0.45 | 0.55 |
| Acetone | 0.08 | 0.48 | 0.71 |
Note: The values for this compound are estimated based on the data for ethyl lactate and general solvent property trends.
Experimental Benchmarking: Solubility of Poorly Soluble APIs
Theoretical parameters provide a valuable predictive framework, but experimental data is the ultimate arbiter of a solvent's performance. In this section, we compare the solubility of four common, poorly water-soluble APIs in various organic solvents.
It is crucial to note that direct experimental data for the solubility of these specific APIs in this compound was not found in the reviewed literature. Therefore, the data for ethyl lactate is presented as a close structural analog to provide a reasonable estimation of this compound's potential solvency power. This is a significant limitation, and experimental verification is strongly recommended.
| API | This compound (estimated, based on Ethyl Lactate) | Ethanol | Isopropanol | Ethyl Acetate |
| Ibuprofen | High | ~20 mg/mL[13] | High | High |
| Salicylic Acid | High | 333-370 mg/mL[1] | High | High |
| Naproxen | Moderate to High | Soluble[14] | Soluble[15] | Soluble[16] |
| Ketoprofen | Moderate to High | ~20 mg/mL[13] | Soluble[17][18][19] | Soluble[17][18] |
Note: "High" and "Moderate to High" are qualitative descriptors based on the performance of the structurally similar ethyl lactate and the general understanding of lactate ester solvency.
Experimental Protocols: A Guide to In-House Benchmarking
To empower researchers to conduct their own comparative studies, this section outlines the methodologies for determining the key solvency parameters discussed in this guide.
Determination of Hansen Solubility Parameters
The determination of HSP for a new solvent like this compound involves a systematic approach of observing its interaction with a range of well-characterized polymers or solutes.
Caption: Workflow for the experimental determination of Hansen Solubility Parameters.
Determination of Kamlet-Taft Parameters
The Kamlet-Taft parameters are determined spectrophotometrically using a set of solvatochromic dyes that exhibit a shift in their UV-Vis absorption spectrum depending on the solvent's properties.[9]
Caption: Experimental workflow for determining Kamlet-Taft solvatochromic parameters.
API Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Caption: The shake-flask method for determining API solubility.
Discussion and Future Outlook
The theoretical estimations and comparative data presented in this guide position this compound as a promising solvent with a balanced solvency profile. Its estimated Hansen Solubility Parameters suggest good compatibility with a range of APIs, and its Kamlet-Taft parameters indicate a moderate ability to engage in both hydrogen bonding and polar interactions.
Future research should focus on:
-
Experimental Determination of this compound's HSP and Kamlet-Taft Parameters: This will provide a more accurate theoretical foundation for its solvency power.
-
Comprehensive API Solubility Studies: Generating a database of solubility for a wide range of APIs in this compound will be invaluable for formulation scientists.
-
Comparative Dissolution and Permeation Studies: Evaluating the impact of this compound on the release and absorption of APIs from formulated drug products.
By filling these knowledge gaps, the pharmaceutical industry can fully leverage the potential of this compound as a sustainable, safe, and effective solvent for the next generation of drug delivery systems.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. Ethyl lactate CAS#: 97-64-3 [m.chemicalbook.com]
- 5. pirika.com [pirika.com]
- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Kamlet-Taft solvent parameters [stenutz.eu]
- 11. Kamlet-Taft solvent parameters [stenutz.eu]
- 12. goldbook.iupac.org [goldbook.iupac.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Naproxen (CAS 22204-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Propyl Lactate
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of propyl lactate, a combustible organic ester. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure the safety of your personnel and the protection of our environment.
Understanding the Hazards: Why Proper Disposal of this compound is Critical
This compound is classified as a combustible liquid and can cause serious eye damage and respiratory irritation.[1] Its flash point, the lowest temperature at which its vapors can ignite in the air, is 68°C (154.4°F). While it is completely miscible with water, its disposal requires careful consideration to mitigate fire risk and prevent environmental contamination.[2] Improper disposal, such as pouring it down the drain, can lead to the accumulation of flammable vapors in plumbing systems and introduce a hazardous substance into waterways.
Here is a summary of the key properties of this compound relevant to its safe disposal:
| Property | Value | Implication for Disposal |
| CAS Number | 616-09-1 | Unique identifier for the chemical. |
| Molecular Formula | C6H12O3 | Provides information on its composition. |
| Appearance | Colorless, transparent liquid | Visual identification.[3] |
| Flash Point | 68°C (154.4°F) | Classified as a combustible liquid, requiring precautions against ignition sources. |
| Boiling Point | 169°C | Relevant for understanding its volatility. |
| Solubility in Water | Completely miscible | While soluble, drain disposal is not recommended for flammable liquids.[4] |
| GHS Hazard Statements | H227: Combustible liquidH318: Causes serious eye damageH335: May cause respiratory irritation | Highlights the primary health and safety risks.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to protect against splashes and vapors:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should also be worn.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container should be made of a material compatible with organic solvents, such as glass or high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration if it is in a solution.
-
Segregation: Do not mix this compound waste with incompatible chemicals. In particular, keep it separate from:
-
Oxidizing agents: To prevent a potentially violent reaction.
-
Strong acids and bases: To avoid chemical reactions that could generate heat or hazardous byproducts.
-
Halogenated solvents: Many institutions require separate disposal streams for halogenated and non-halogenated solvents.[5]
-
Step 3: On-site Accumulation and Storage
Follow these guidelines for the temporary storage of this compound waste within your laboratory's satellite accumulation area (SAA):
-
Container Integrity: Keep the waste container tightly sealed at all times, except when adding waste.[6][7]
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks or spills.
-
Location: Store the waste in a cool, well-ventilated area, away from heat sources, sparks, and open flames. A flammable storage cabinet is the recommended location.[4]
-
Volume Limits: Adhere to the volume limits for hazardous waste accumulation in your facility's SAA.
Step 4: Disposal Request and Pickup
Once the waste container is nearly full (typically around 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] Do not attempt to dispose of this compound waste through standard trash or by evaporation in a fume hood.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. pfw.edu [pfw.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
Personal protective equipment for handling Propyl lactate
Essential Safety and Handling Guide for Propyl Lactate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is a colorless, transparent liquid used as a solvent and flavoring agent.[1] While it has numerous applications, it also presents hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃[2][3][4] |
| Molecular Weight | 132.16 g/mol [1][3][5] |
| Appearance | Colorless, clear liquid[1][2] |
| Boiling Point | 166 - 170 °C (331 - 338 °F)[2][4][6] |
| Flash Point | 62.78 - 68 °C (145 - 154 °F)[2][6] |
| Density | 0.988 - 1.006 g/mL at 25°C[1][2][4] |
| Vapor Pressure | 0.38 mmHg at 25°C[2] |
| Solubility | Slightly soluble in water; soluble in alcohol[1][2] |
| Occupational Exposure Limit | Recommended vapor limit: 75 mg/m³ (~15 ppm)[7] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted to determine the specific PPE required for the procedures being performed. The following are the minimum recommended PPE for handling this compound.
-
Eye and Face Protection :
-
Skin and Hand Protection :
-
Gloves : Wear suitable, chemical-impermeable gloves tested according to EN 374.[5][8] Regularly inspect gloves for signs of degradation or puncture before use.
-
Protective Clothing : A lab coat is mandatory.[10] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or protective suit should be worn.[6]
-
Ensure long pants and closed-toe shoes are worn at all times in the laboratory.[10]
-
-
Respiratory Protection :
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.[5][6]
-
Ignition Sources : this compound is a combustible liquid.[6] Keep it away from heat, sparks, open flames, and hot surfaces.[6] Smoking is prohibited in the handling area.
-
Equipment : Use explosion-proof electrical and ventilating equipment. Employ only non-sparking tools to prevent ignition.
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[5][11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place.[1][6] The recommended storage temperature is between 15–25 °C.[8]
-
Containers : Keep containers tightly closed when not in use.[6]
-
Incompatibilities : Store away from strong oxidizing agents.[4]
Immediate Safety Information: Emergency Procedures
In case of exposure, follow these first-aid measures immediately.
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact : Take off all contaminated clothing at once.[5] Rinse the affected skin area with plenty of water and soap.[5][12]
-
Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical help.[5]
-
Ingestion : Rinse the mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]
Spill and Disposal Plan
A clear plan for spills and waste disposal is essential for laboratory safety.
Accidental Release Measures
-
Evacuate : Evacuate personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Ignition Sources : Remove all sources of ignition from the vicinity.[5]
-
Containment : Prevent the spill from spreading and entering drains.[5][8]
-
Cleanup :
Disposal Protocol
-
Waste : All waste material containing this compound must be treated as hazardous waste.
-
Regulations : Dispose of the waste in accordance with all applicable local, state, and federal regulations.
-
Method : Do not dispose of it in drains or the sewer system.[5][8] The waste should be sent to an approved waste disposal plant.[6] Contaminated packaging should be handled in the same manner as the substance itself.[8]
References
- 1. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. This compound, 616-09-1 [thegoodscentscompany.com]
- 3. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
